1-Pentanesulfonyl chloride
Description
The exact mass of the compound 1-Pentanesulfonyl chloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41209. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Pentanesulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Pentanesulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
pentane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO2S/c1-2-3-4-5-9(6,7)8/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWQOZRPSDQKNPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40285258 | |
| Record name | 1-Pentanesulfonyl chloride | |
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Molecular Weight |
170.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6303-18-0 | |
| Record name | 1-Pentanesulfonyl chloride | |
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| Record name | 1-Pentanesulfonyl chloride | |
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| Record name | 1-Pentanesulfonyl chloride | |
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| Record name | 1-Pentanesulfonyl chloride | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LTF7CPF6Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Pentanesulfonyl Chloride: Structure, Synthesis, and Applications in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Sulfonyl Chlorides in Medicinal Chemistry
1-Pentanesulfonyl chloride is a member of the sulfonyl chloride family of organic compounds, which are distinguished by the presence of a sulfonyl group (-SO2-) attached to a chlorine atom. These compounds are highly reactive electrophiles and serve as crucial building blocks in organic synthesis, particularly in the pharmaceutical industry. The general structure of a sulfonyl chloride is R-SO2Cl, where R represents an organic group. The polarity of the sulfur-chlorine bond makes it susceptible to nucleophilic attack, enabling the formation of sulfonamides and sulfonate esters.[1] Sulfonamides, in particular, are a cornerstone of many therapeutic agents, exhibiting a wide range of biological activities including antimicrobial, anti-tumor, and diuretic effects.[2] This guide provides a comprehensive technical overview of 1-pentanesulfonyl chloride, focusing on its chemical structure, physicochemical properties, synthesis, reactivity, and its applications as a strategic intermediate in the development of novel pharmaceutical agents.
Chemical Structure and Formula
1-Pentanesulfonyl chloride, also known as pentane-1-sulfonyl chloride, is an organosulfur compound with a linear five-carbon alkyl chain attached to the sulfonyl chloride functional group.
Molecular Formula: C₅H₁₁ClO₂S
Chemical Structure:
Caption: 2D Chemical Structure of 1-Pentanesulfonyl Chloride
The molecule consists of a pentyl group (CH₃(CH₂)₄-) bonded to a sulfur atom, which is double-bonded to two oxygen atoms and single-bonded to a chlorine atom. This arrangement makes the sulfur atom highly electrophilic and the chloride a good leaving group.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₁₁ClO₂S | Calculated |
| Molecular Weight | 170.66 g/mol | [3] |
| CAS Number | 6303-18-0 | [3] |
| Appearance | Expected to be a colorless to pale yellow liquid | Analogy to[4] |
| Odor | Pungent, irritating | Analogy to[4] |
| Boiling Point | No data available. For 1-butanesulfonyl chloride: 80-81 °C at 9 mmHg | [5] |
| Density | No data available. For 1-butanesulfonyl chloride: 1.208 g/mL at 25 °C | [5] |
| Melting Point | No data available. For 1-butanesulfonyl chloride: -29 °C | [6] |
| Solubility | Expected to be soluble in organic solvents and insoluble in water, reacting with water. | Analogy to[4] |
Note: Due to the additional methylene group, the boiling point and density of 1-pentanesulfonyl chloride are expected to be slightly higher than those of 1-butanesulfonyl chloride.
Synthesis of 1-Pentanesulfonyl Chloride
Alkanesulfonyl chlorides like 1-pentanesulfonyl chloride can be synthesized through several established methods in organic chemistry. A common and industrially applied method involves the oxidative chlorination of sulfur-containing starting materials such as mercaptans (thiols) or disulfides.
One general approach involves the reaction of the corresponding dialkyl disulfide with chlorine in the presence of water or an aqueous hydrochloric acid solution. This process can be performed continuously by first creating an emulsion of the dialkyl disulfide with the aqueous phase, followed by the introduction of chlorine gas.
Caption: General Synthesis Workflow for Alkanesulfonyl Chlorides.
Experimental Protocol: Synthesis from Dipentyl Disulfide (Illustrative)
The following protocol is a generalized procedure for the synthesis of alkanesulfonyl chlorides and can be adapted for 1-pentanesulfonyl chloride.
Materials:
-
Dipentyl disulfide
-
Chlorine gas
-
Concentrated hydrochloric acid
-
Water
-
Ice
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous magnesium sulfate
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser, a mixture of dipentyl disulfide and aqueous hydrochloric acid is prepared.
-
The mixture is vigorously stirred to form a fine emulsion.
-
The flask is cooled in an ice bath to maintain a low temperature during the reaction.
-
Chlorine gas is bubbled through the emulsion at a controlled rate. The reaction is exothermic and the temperature should be carefully monitored.
-
After the reaction is complete (as determined by TLC or GC analysis), the mixture is transferred to a separatory funnel.
-
The organic layer containing the 1-pentanesulfonyl chloride is separated.
-
The organic layer is washed with cold water and then with a saturated sodium bicarbonate solution to remove any remaining acid.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude 1-pentanesulfonyl chloride is then purified by vacuum distillation.
Causality Behind Experimental Choices:
-
Emulsion: Creating an emulsion increases the surface area of contact between the water-insoluble disulfide and the aqueous chlorine, facilitating a faster and more efficient reaction.
-
Low Temperature: The reaction is highly exothermic. Maintaining a low temperature helps to control the reaction rate and prevent the formation of unwanted byproducts.
-
Aqueous Workup: The washing steps are crucial to remove unreacted starting materials, hydrochloric acid, and other water-soluble impurities.
-
Vacuum Distillation: 1-Pentanesulfonyl chloride, like other sulfonyl chlorides, is sensitive to heat and can decompose at higher temperatures. Purification under reduced pressure allows for distillation at a lower temperature, preserving the integrity of the product.
Chemical Reactivity and Applications in Drug Development
The reactivity of 1-pentanesulfonyl chloride is dominated by the electrophilic nature of the sulfur atom. It readily undergoes nucleophilic substitution reactions where the chloride ion is displaced by a nucleophile.
Sulfonamide Formation
The most significant reaction of 1-pentanesulfonyl chloride in drug development is its reaction with primary or secondary amines to form sulfonamides. This reaction is typically carried out in the presence of a base (such as pyridine or triethylamine) to neutralize the hydrochloric acid byproduct.
Caption: General Reaction for Sulfonamide Synthesis.
The resulting pentanesulfonamide moiety can be a critical pharmacophore in a drug molecule, contributing to its binding affinity to a biological target. The pentyl group can also influence the pharmacokinetic properties of the drug, such as its lipophilicity and metabolic stability. While specific examples of commercial drugs containing the 1-pentanesulfonyl moiety are not readily found in the provided search results, the general importance of alkanesulfonyl chlorides in the synthesis of sulfonamide-based drugs is well-established.[2][4] These include antibacterial, antidiabetic, and diuretic agents.[2]
Sulfonate Ester Formation
1-Pentanesulfonyl chloride can also react with alcohols to form sulfonate esters. This reaction is also typically carried out in the presence of a base. Sulfonate esters are good leaving groups in nucleophilic substitution reactions, making them useful intermediates in organic synthesis.
Safety and Handling
1-Pentanesulfonyl chloride is a reactive and corrosive compound that must be handled with appropriate safety precautions. It is sensitive to moisture and will react with water to release corrosive hydrogen chloride gas.[4]
-
Handling: Should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times.
-
Storage: Store in a cool, dry place away from moisture. The container should be tightly sealed.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
1-Pentanesulfonyl chloride is a valuable reagent in organic synthesis, offering a straightforward route to the introduction of the pentanesulfonyl group into molecules. Its primary application lies in the formation of sulfonamides, a key functional group in a wide array of pharmaceuticals. While specific data on its physical properties and direct use in marketed drugs are limited, its chemical behavior can be confidently inferred from its structure and comparison with well-characterized analogs like 1-butanesulfonyl chloride. For researchers and professionals in drug development, a thorough understanding of the synthesis, reactivity, and handling of 1-pentanesulfonyl chloride is essential for its effective and safe utilization in the creation of new therapeutic agents.
References
-
MDPI. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Retrieved from [Link]
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ChemSynthesis. (n.d.). 1-butanesulfonyl chloride. Retrieved from [Link]
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Wikipedia. (2023). 1-Chloropentane. Retrieved from [Link]
- Bolshan, Y., & Batey, R. A. (2005). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic letters, 7(8), 1487–1490.
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PubChem. (n.d.). 1-Pentanesulfonate. Retrieved from [Link]
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PubChem. (n.d.). 1-Pentanesulfonic acid. Retrieved from [Link]
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ResearchGate. (2018). p-Toluenesulfonyl Chloride Catalysed Facile Synthesis of O-benzyl-l-amino Acids and Their In Vitro Evaluation. Retrieved from [Link]
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Horiazon Chemical. (n.d.). Enhancing Pharmaceutical Synthesis with High-Purity Methanesulfonyl Chloride. Retrieved from [Link]
- Devadoss, T. (2023). Synthetic applications of p-toluenesulfonyl chloride: A recent update. Journal of Molecular Structure, 1289, 135850.
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LookChem. (n.d.). Cas 62371-29-3,Pentane-1,5-di(sulfonyl chloride). Retrieved from [Link]
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Horiazon Chemical. (n.d.). The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. Retrieved from [Link]
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A Technical Guide to the Solubility of 1-Pentanesulfonyl Chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Pentanesulfonyl chloride is a key reactive intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and agrochemicals. Its utility is fundamentally linked to its behavior in solution, making a thorough understanding of its solubility profile in various organic solvents a critical prerequisite for successful process development, reaction optimization, and purification. This technical guide provides an in-depth analysis of the solubility characteristics of 1-pentanesulfonyl chloride, grounded in fundamental chemical principles and supported by data from analogous sulfonyl chlorides. It offers a predictive framework for solvent selection and presents a detailed, self-validating experimental protocol for the quantitative determination of its solubility.
Introduction: The Central Role of Solubility in the Application of 1-Pentanesulfonyl Chloride
1-Pentanesulfonyl chloride (C₅H₁₁ClO₂S) is an aliphatic sulfonyl chloride valued for its ability to introduce the pentanesulfonate moiety into molecules. This functional group can impart desirable physicochemical properties, such as improved water solubility or modified lipophilicity, to a parent compound. The primary reactions of 1-pentanesulfonyl chloride involve nucleophilic substitution at the sulfonyl group, leading to the formation of sulfonamides (with amines) and sulfonate esters (with alcohols).[1]
The success of these synthetic transformations hinges on the choice of solvent. An appropriate solvent must not only dissolve the reactants to a sufficient concentration but also be inert under the reaction conditions. For sulfonyl chlorides, this latter point is of paramount importance due to their inherent reactivity.
Physicochemical Properties and Predicted Solubility
Direct, quantitative solubility data for 1-pentanesulfonyl chloride is not extensively documented in publicly available literature. However, by examining its molecular structure and the known properties of analogous compounds, we can construct a reliable predictive model for its solubility.
Molecular Structure Analysis:
-
Pentyl Chain: The five-carbon alkyl chain (CH₃(CH₂)₄–) is nonpolar and contributes to the compound's lipophilicity. This suggests good solubility in nonpolar and moderately polar aprotic solvents.
-
Sulfonyl Chloride Group (–SO₂Cl): This functional group is highly polar and electrophilic. The polarity of this group enhances interactions with polar solvents.[2] However, its reactivity, particularly towards protic solvents, is a major constraint.
Solvent Classification and Predicted Interactions:
Organic solvents can be broadly categorized as nonpolar, polar aprotic, and polar protic.[3][4] The interaction of 1-pentanesulfonyl chloride with each class is distinct.
-
Polar Protic Solvents (e.g., water, ethanol, methanol, acetic acid): These solvents possess O-H or N-H bonds and can act as hydrogen bond donors.[4] While the polarity of these solvents might suggest some solubility, they are generally unsuitable for reactions involving sulfonyl chlorides. These solvents can act as nucleophiles, leading to solvolysis (hydrolysis in the case of water) to form the corresponding pentanesulfonic acid.[1][5] This reaction consumes the starting material and generates acidic byproducts. Therefore, polar protic solvents should be avoided unless solvolysis is the intended reaction.
-
Polar Aprotic Solvents (e.g., dichloromethane, chloroform, acetone, acetonitrile, tetrahydrofuran (THF), ethyl acetate, dimethylformamide (DMF)): These solvents are polar but lack O-H or N-H bonds, making them incapable of donating hydrogen bonds.[3][6] This class of solvents is generally ideal for reactions with 1-pentanesulfonyl chloride. They can effectively solvate the polar sulfonyl chloride group without reacting with it, thus favoring SN2-type reactions with other nucleophiles.[7]
-
Nonpolar Solvents (e.g., hexanes, benzene, toluene): These solvents have low dielectric constants.[3] The nonpolar pentyl chain of 1-pentanesulfonyl chloride suggests that it will be soluble in these solvents. Such solvents are often used in the purification of sulfonyl chlorides, for example, through recrystallization from petroleum ether (a mixture of alkanes).[5]
Predicted Solubility Summary:
Based on the above analysis, the following table summarizes the predicted solubility of 1-pentanesulfonyl chloride in a range of common organic solvents.
| Solvent | Type | Predicted Solubility | Rationale and Considerations |
| Hexanes | Nonpolar | High | The nonpolar pentyl chain will interact favorably with the nonpolar solvent. |
| Toluene | Nonpolar | High | Similar to hexanes, good compatibility with the alkyl chain. |
| Dichloromethane (DCM) | Polar Aprotic | High | Excellent solvent for a wide range of organic compounds, including sulfonyl chlorides.[8][9] |
| Chloroform (CHCl₃) | Polar Aprotic | High | Similar to DCM, often used as a solvent for NMR analysis of sulfonyl chlorides.[2][8] |
| Diethyl Ether | Nonpolar | Moderate to High | Often used in extractions of sulfonyl chlorides from aqueous mixtures during synthesis.[10] |
| Tetrahydrofuran (THF) | Polar Aprotic | High | A common polar aprotic solvent in organic synthesis. |
| Acetonitrile (MeCN) | Polar Aprotic | High | A polar aprotic solvent that is often used in chromatography and as a reaction solvent.[8][11] |
| Acetone | Polar Aprotic | High | Good solvent for many organic compounds. |
| Ethyl Acetate | Polar Aprotic | High | A moderately polar solvent often used in chromatography. |
| Ethanol | Polar Protic | Soluble, but Reactive | Will dissolve the compound but will also react to form ethyl pentanesulfonate. |
| Water | Polar Protic | Low to Sparingly Soluble, and Reactive | Sulfonyl chlorides are generally sparingly soluble in water and will hydrolyze to the sulfonic acid.[5][12] |
Experimental Determination of Solubility: A Validated Protocol
To obtain quantitative solubility data, a systematic experimental approach is required. The following protocol is designed to be self-validating and accounts for the reactivity of 1-pentanesulfonyl chloride.
Objective
To determine the solubility of 1-pentanesulfonyl chloride in a selected organic solvent at a specific temperature (e.g., 25 °C).
Materials and Equipment
-
1-Pentanesulfonyl chloride (high purity)
-
Selected anhydrous organic solvents
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps and PTFE septa
-
Temperature-controlled shaker or incubator
-
Syringes and syringe filters (PTFE, 0.22 µm)
-
Volumetric flasks
-
Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)
-
Internal standard (a stable compound soluble in the chosen solvent but with a distinct retention time from 1-pentanesulfonyl chloride)
Experimental Workflow
The overall workflow involves preparing saturated solutions, separating the undissolved solid, and quantifying the dissolved solute.
Caption: Workflow for the experimental determination of solubility.
Step-by-Step Methodology
Part A: Preparation of Saturated Solution
-
Preparation: To a series of 4 mL glass vials, add an excess amount of 1-pentanesulfonyl chloride (e.g., ~100-200 mg). The key is to have undissolved solid remaining at equilibrium.
-
Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired anhydrous solvent into each vial.
-
Sealing: Immediately cap the vials tightly with PTFE-lined screw caps to prevent solvent evaporation and ingress of atmospheric moisture.
-
Equilibration: Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient time (24-48 hours) to ensure equilibrium is reached. Visual inspection should confirm that excess solid remains.
Part B: Sample Analysis (Illustrative Example using GC)
-
Calibration Standards: Prepare a series of standard solutions of 1-pentanesulfonyl chloride of known concentrations in the chosen solvent. Each standard should also contain a fixed concentration of a suitable internal standard.
-
Calibration Curve: Inject the standards into the GC and record the peak areas for both 1-pentanesulfonyl chloride and the internal standard. Plot the ratio of the peak areas (analyte/internal standard) against the concentration of 1-pentanesulfonyl chloride to generate a calibration curve.
-
Sample Preparation: After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a PTFE filter. This step is critical to ensure no solid particles are transferred.
-
Dilution: Accurately dilute the filtered supernatant with the solvent containing the same concentration of internal standard used for the calibration curve. The dilution factor should be chosen to ensure the final concentration falls within the range of the calibration curve.
-
Analysis: Inject the diluted sample into the GC.
-
Calculation: Using the peak area ratio from the sample and the equation of the line from the calibration curve, determine the concentration of 1-pentanesulfonyl chloride in the diluted sample. Multiply this by the dilution factor to find the concentration in the original saturated solution. This value represents the solubility.
Causality and Self-Validation
-
Use of Anhydrous Solvents: Prevents hydrolysis of the sulfonyl chloride, ensuring that the measured solubility is that of the intact compound.
-
Sealed Vials: Minimizes solvent evaporation, which would artificially inflate the calculated solubility. It also prevents contamination from atmospheric moisture.
-
Equilibration Time: A 24-48 hour period is typically sufficient to reach a true thermodynamic equilibrium between the dissolved and undissolved solute.
-
Internal Standard: Compensates for variations in injection volume and detector response, leading to higher precision and accuracy in the quantitative analysis.
-
Filtered Syringe: Guarantees that only the dissolved solute is being sampled and analyzed, a critical step for accuracy.
Safety and Handling Considerations
1-Pentanesulfonyl chloride, like other sulfonyl chlorides, is a corrosive and moisture-sensitive compound.
-
Handling: Always handle in a well-ventilated fume hood.[13][14] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials such as strong oxidizing agents, bases, and protic solvents.[13]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
References
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- Polar Protic and Polar Aprotic Solvents. (n.d.). Chemistry Steps.
- 1-Phenylpentane-1-sulfonyl chloride. (n.d.). EvitaChem.
- SAFETY DATA SHEET - Sodium pentane-1-sulphonate monohydrate. (n.d.). Fisher Scientific.
- Solvolysis of a Series of Benzenesulfonyl Chlorides. (n.d.). Canadian Science Publishing.
- Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012). Master Organic Chemistry.
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- Electronegativity and nucleophilicity in protic vs aprotic solvents. (2017). Reddit.
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- Synthesis of sulfonyl chloride substrate precursors. (n.d.).
- SAFETY DATA SHEET - p-Toluenesulfonyl chloride. (2025). Sigma-Aldrich.
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- Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride. (n.d.). ResearchGate.
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- 1-pentane sulphonic acid sodium salt 99% ar/hplc (monohydrate). (n.d.). oxfordlabchem.com.
- Tosyl chloride. (n.d.). Solubility of Things.
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An In-depth Technical Guide to the Spectroscopic Characterization of 1-Pentanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-pentanesulfonyl chloride. As a key building block in organic synthesis, particularly in the development of sulfonamide-based therapeutics, a thorough understanding of its structural and electronic properties is paramount. This document details the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for the unambiguous identification and purity assessment of 1-pentanesulfonyl chloride. We will delve into the causal relationships behind spectral features, provide validated experimental protocols for its synthesis and analysis, and present predicted spectroscopic data based on analogous compounds and established principles.
Introduction: The Significance of 1-Pentanesulfonyl Chloride
1-Pentanesulfonyl chloride (C₅H₁₁ClO₂S) is a reactive chemical intermediate belonging to the class of sulfonyl chlorides. Its utility in organic chemistry stems from the electrophilic nature of the sulfur atom, making it susceptible to nucleophilic attack. This reactivity is harnessed in the formation of sulfonamides, sulfonates, and other sulfur-containing compounds. In the pharmaceutical industry, the sulfonyl chloride moiety is a cornerstone for the synthesis of a wide array of drugs, including antibiotics, diuretics, and hypoglycemic agents.
The precise characterization of 1-pentanesulfonyl chloride is critical to ensure the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). Spectroscopic techniques such as NMR and IR provide a powerful, non-destructive means to confirm the molecular structure and detect impurities.
Synthesis and Purification of 1-Pentanesulfonyl Chloride: An Experimental Protocol
The synthesis of alkanesulfonyl chlorides can be achieved through various methods. A common and effective approach involves the oxidative chlorination of the corresponding thiol or disulfide. The following protocol is a representative procedure for the synthesis of 1-pentanesulfonyl chloride.
Materials:
-
1-Pentanethiol
-
Glacial Acetic Acid
-
Water
-
Chlorine gas
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser connected to a caustic trap, dissolve 1-pentanethiol in a mixture of glacial acetic acid and water.
-
Cool the reaction mixture in an ice bath to 0-5 °C.
-
Slowly bubble chlorine gas through the stirred solution, maintaining the temperature below 10 °C. The reaction is exothermic and the rate of chlorine addition should be carefully controlled.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane.
-
Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to remove acidic byproducts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield crude 1-pentanesulfonyl chloride.
-
Purify the crude product by vacuum distillation.
Trustworthiness of the Protocol: This self-validating protocol incorporates in-process monitoring (TLC/GC) to ensure reaction completion and includes purification steps to remove unreacted starting materials and byproducts. The final purity should be assessed by the spectroscopic methods detailed below.
Spectroscopic Characterization
Due to the reactive nature of sulfonyl chlorides, the choice of solvent for NMR analysis is crucial. Aprotic deuterated solvents such as chloroform-d (CDCl₃) or acetone-d₆ are recommended to prevent solvolysis.[1]
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy is an invaluable tool for identifying the key functional groups within a molecule. The IR spectrum of 1-pentanesulfonyl chloride is expected to exhibit strong, characteristic absorption bands for the sulfonyl chloride group.
Table 1: Predicted Infrared Absorption Frequencies for 1-Pentanesulfonyl Chloride
| Wavenumber (cm⁻¹) | Intensity | Vibration Mode | Functional Group |
| 2960-2850 | Strong | C-H stretching | Alkyl chain |
| 1465-1450 | Medium | C-H bending | Alkyl chain |
| 1380-1360 | Strong | S=O asymmetric stretching | Sulfonyl chloride |
| 1175-1155 | Strong | S=O symmetric stretching | Sulfonyl chloride |
| 600-500 | Strong | S-Cl stretching | Sulfonyl chloride |
The two strong absorption bands for the S=O stretches are highly characteristic of the sulfonyl chloride moiety and serve as a primary diagnostic tool for its presence.[2] The C-H stretching and bending vibrations confirm the presence of the pentyl alkyl chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework
NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for an unambiguous structural assignment.
The ¹H NMR spectrum of 1-pentanesulfonyl chloride is predicted to show five distinct signals corresponding to the five non-equivalent sets of protons in the pentyl chain. The chemical shifts are influenced by the electron-withdrawing sulfonyl chloride group, which deshields adjacent protons, causing them to resonate at a lower field (higher ppm).
Table 2: Predicted ¹H NMR Chemical Shifts for 1-Pentanesulfonyl Chloride (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-1 (α-CH₂) | 3.6 - 3.8 | Triplet | 2H |
| H-2 (β-CH₂) | 1.9 - 2.1 | Multiplet | 2H |
| H-3 (γ-CH₂) | 1.4 - 1.6 | Multiplet | 2H |
| H-4 (δ-CH₂) | 1.3 - 1.5 | Multiplet | 2H |
| H-5 (ε-CH₃) | 0.9 - 1.0 | Triplet | 3H |
The protons on the carbon adjacent to the sulfonyl chloride group (H-1) are the most deshielded. The signals for the methylene groups in the middle of the chain (H-2, H-3, H-4) will likely be complex multiplets due to overlapping signals. The terminal methyl group (H-5) will appear as a characteristic triplet.
The ¹³C NMR spectrum of 1-pentanesulfonyl chloride is expected to display five signals, one for each of the five carbon atoms in the pentyl chain. Similar to the ¹H NMR spectrum, the chemical shifts are influenced by the proximity to the electron-withdrawing sulfonyl chloride group.
Table 3: Predicted ¹³C NMR Chemical Shifts for 1-Pentanesulfonyl Chloride (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (α-CH₂) | 60 - 65 |
| C-2 (β-CH₂) | 28 - 32 |
| C-3 (γ-CH₂) | 25 - 29 |
| C-4 (δ-CH₂) | 21 - 25 |
| C-5 (ε-CH₃) | 13 - 15 |
The carbon atom directly attached to the sulfonyl chloride group (C-1) is significantly downfield due to the strong deshielding effect. The chemical shifts of the other carbon atoms in the alkyl chain will be in the typical aliphatic region.
Visualization of Molecular Structure and Spectroscopic Correlations
To further aid in the understanding of the spectroscopic data, the following diagrams illustrate the molecular structure of 1-pentanesulfonyl chloride and the key correlations in its NMR and IR spectra.
Figure 1: Molecular Structure of 1-Pentanesulfonyl Chloride.
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The Enduring Reactivity of Sulfonyl Chlorides: A Cornerstone in Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The sulfonyl chloride functional group, R-SO₂Cl, stands as a paramount electrophilic species in the synthetic chemist's toolkit. Its remarkable reactivity, governed by the powerful electron-withdrawing nature of the sulfonyl group, renders the chlorine atom an excellent leaving group.[1] This inherent reactivity makes sulfonyl chlorides indispensable intermediates for the construction of a diverse array of sulfur-containing compounds, most notably sulfonamides and sulfonate esters, which are pivotal moieties in pharmaceuticals and advanced materials.[1] This guide provides a comprehensive exploration of the core principles governing sulfonyl chloride reactivity, offering field-proven insights into their application and detailed methodologies for their strategic deployment in complex molecular synthesis.
The Electronic Architecture of Reactivity
The exceptional reactivity of sulfonyl chlorides stems from the electronic environment surrounding the sulfur atom. The two oxygen atoms and the chlorine atom, being highly electronegative, create a significant electron deficiency on the central sulfur atom, rendering it a potent electrophile.[1] This pronounced electrophilicity is the driving force for its reactions with a wide range of nucleophiles.
The stability of the resulting sulfonate anion (R-SO₃⁻) upon displacement of the chloride is a key thermodynamic driver for these reactions. The negative charge is effectively delocalized across the three oxygen atoms through resonance, making the chloride an excellent leaving group.[1]
Key Transformations of the Sulfonyl Chloride Group
The versatility of sulfonyl chlorides is showcased in their broad spectrum of chemical transformations. The following sections delve into the most critical reactions, providing mechanistic insights and practical considerations for their successful implementation.
Formation of Sulfonamides: A Pillar of Medicinal Chemistry
The reaction between a sulfonyl chloride and a primary or secondary amine to furnish a sulfonamide is arguably the most significant application of this functional group, particularly in drug discovery.[2] Sulfonamides are a privileged scaffold in medicinal chemistry, found in a wide array of therapeutics including antibacterial agents, diuretics, and hypoglycemic agents.[2] They often serve as bioisosteres for amides, offering improved metabolic stability, water solubility, and bioavailability.[2][3]
Mechanism of Sulfonamide Formation:
The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and deprotonation of the nitrogen atom, typically by a mild base like pyridine or triethylamine, to yield the stable sulfonamide.[4]
Caption: Mechanism of Sulfonamide Formation.
Experimental Protocol: General Procedure for the Synthesis of a Sulfonamide
-
Dissolution: Dissolve the amine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen, argon).
-
Base Addition: Add a non-nucleophilic base (e.g., triethylamine, pyridine, 1.1-1.5 eq) to the solution and stir.
-
Sulfonyl Chloride Addition: Slowly add the sulfonyl chloride (1.0-1.2 eq), either neat or as a solution in the reaction solvent, to the stirred mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water or a dilute aqueous acid (e.g., 1M HCl). Extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Formation of Sulfonate Esters: Activating Alcohols
Sulfonyl chlorides readily react with alcohols in the presence of a base to form sulfonate esters.[5] This transformation is of paramount importance as it converts a poor leaving group (hydroxyl) into an excellent leaving group (sulfonate).[6][7] Common sulfonylating agents for this purpose include tosyl chloride (TsCl), mesyl chloride (MsCl), and nosyl chloride (NsCl).[8] The resulting sulfonate esters are versatile intermediates for nucleophilic substitution and elimination reactions.[7]
A key feature of this reaction is that it proceeds with retention of configuration at the stereocenter of the alcohol, as the C-O bond is not broken during the reaction.[6][7]
Mechanism of Sulfonate Ester Formation:
The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur of the sulfonyl chloride. A base, typically pyridine, serves to deprotonate the resulting oxonium ion and neutralize the HCl byproduct.[7]
Caption: Mechanism of Sulfonate Ester Formation.
Experimental Protocol: General Procedure for the Tosylation of an Alcohol
-
Setup: To a stirred solution of the alcohol (1.0 eq) in anhydrous pyridine or dichloromethane at 0 °C, add p-toluenesulfonyl chloride (TsCl, 1.1-1.5 eq) portion-wise.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature overnight, or until TLC analysis indicates complete consumption of the starting alcohol.
-
Quenching: Cool the reaction mixture to 0 °C and slowly add cold water to quench any unreacted TsCl.
-
Extraction: Extract the mixture with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Washing: Wash the combined organic layers sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude tosylate by flash column chromatography or recrystallization.
| Sulfonylating Agent | Abbreviation | Common Applications |
| p-Toluenesulfonyl chloride | TsCl | Formation of tosylates, a very common and stable leaving group. |
| Methanesulfonyl chloride | MsCl | Formation of mesylates, often used when a smaller leaving group is desired. |
| 2-Nitrobenzenesulfonyl chloride | NsCl | Formation of nosylates, which can be cleaved under milder conditions than tosylates.[8] |
| Trifluoromethanesulfonyl chloride | TfCl | Not commonly used; Triflic anhydride (Tf₂O) is the preferred reagent for triflate formation. |
Friedel-Crafts Sulfonylation: Forging C-S Bonds
Aromatic compounds can undergo electrophilic substitution with sulfonyl chlorides in the presence of a Lewis acid catalyst, such as AlCl₃ or FeCl₃, to form diaryl sulfones.[9][10] This Friedel-Crafts sulfonylation reaction is a powerful method for the direct formation of a carbon-sulfur bond to an aromatic ring. The resulting diaryl sulfones are important structural motifs in medicinal chemistry and materials science.
Mechanism of Friedel-Crafts Sulfonylation:
The Lewis acid activates the sulfonyl chloride, generating a highly electrophilic sulfonyl cation or a polarized complex, which is then attacked by the electron-rich aromatic ring. A subsequent deprotonation restores the aromaticity of the ring.
Caption: Mechanism of Friedel-Crafts Sulfonylation.
Reduction of Sulfonyl Chlorides
Sulfonyl chlorides can be reduced to various lower oxidation state sulfur compounds. For instance, they can be reduced to sulfinamides.[11] The choice of reducing agent dictates the final product. This reductive transformation provides access to a different class of sulfur-containing molecules with distinct chemical properties and applications.
The Role of Sulfonyl Chlorides as Protecting Groups
Beyond their role as reactive intermediates, sulfonyl chlorides are also employed to install sulfonyl protecting groups on amines and phenols.[8] The resulting sulfonamides and sulfonate esters are generally stable to a wide range of reaction conditions, including acidic and basic media.[8] This stability allows for the selective manipulation of other functional groups within a complex molecule. The choice of the R group on the sulfonyl chloride can be tailored to facilitate deprotection under specific conditions. For example, the nosyl (Ns) group can be removed under milder conditions than the more robust tosyl (Ts) group.[8]
Conclusion: A Versatile and Indispensable Tool
The sulfonyl chloride functional group is a cornerstone of modern organic synthesis, offering a reliable and versatile platform for the construction of complex molecules. Its high electrophilicity and the excellent leaving group ability of the chloride atom enable a wide range of transformations, most notably the formation of sulfonamides and sulfonate esters. For researchers and professionals in drug development, a deep understanding of the reactivity and judicious application of sulfonyl chlorides is essential for the efficient and strategic synthesis of novel chemical entities with desired biological activities. The continued development of new methods for the synthesis and functionalization of sulfonyl chlorides will undoubtedly further expand their utility in the years to come.
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Sulfonyl Chlorides. (2021). YouTube. Retrieved from [Link]
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Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. (2023). YouTube. Retrieved from [Link]
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Sulfonyl Chloride Definition - Organic Chemistry Key Term. Fiveable. Retrieved from [Link]
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Sulfonyl Protective Groups. (2014). Chem-Station Int. Ed. Retrieved from [Link]
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Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (2019). Wiley Online Library. Retrieved from [Link]
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Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). (2020). YouTube. Retrieved from [Link]
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Sulfonyl Chlorides/Fluorides. Yufeng. Retrieved from [Link]
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Application of Sulfonyl in Drug Design. (2025). ResearchGate. Retrieved from [Link]
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An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2012). PMC - NIH. Retrieved from [Link]
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Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis. (2000). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Retrieved from [Link]
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Leaving Group Conversions - Sulfonyl Chlorides: Videos & Practice Problems. (2022). Pearson. Retrieved from [Link]
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Convenient synthesis of sulfinate esters from sulfonyl chlorides. (1998). ACS Publications. Retrieved from [Link]
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Reactions of Grignard Reagents. (2015). Master Organic Chemistry. Retrieved from [Link]
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Aromatic Synthesis (3) – Sulfonyl Blocking Groups. (2018). Master Organic Chemistry. Retrieved from [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2021). PubMed Central. Retrieved from [Link]
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Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation. (2023). NIH. Retrieved from [Link]
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What Makes A Good Leaving Group?. (2011). Master Organic Chemistry. Retrieved from [Link]
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Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Retrieved from [Link]
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a) Friedel‐Crafts sulfonylation of aromatic compounds using Ps‐AlCl3.... (2017). ResearchGate. Retrieved from [Link]
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Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. (2024). European Journal of Chemistry. Retrieved from [Link]
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Kinetics of the Friedel-Crafts Sulfonylation of Aromatics with Aluminum Chloride as Catalyst and Nitrobenzene as Solvent. (1953). Journal of the American Chemical Society. Retrieved from [Link]
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Electrophilic chlorination by sulfuryl chloride. (2025). ResearchGate. Retrieved from [Link]
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Navigating the Synthesis Landscape: A Technical Safety and Handling Guide to 1-Pentanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical and chemical synthesis, the mastery of reactive reagents is paramount. 1-Pentanesulfonyl chloride, a member of the aliphatic sulfonyl chloride family, is a key building block for introducing the pentanesulfonyl moiety into organic molecules. Its utility, however, is matched by its potential hazards. This in-depth technical guide, compiled from a Senior Application Scientist's perspective, moves beyond a standard safety data sheet to provide a comprehensive understanding of the safe and effective handling of this compound.
Disclaimer: No specific Material Safety Data Sheet (MSDS) for 1-Pentanesulfonyl chloride (CAS No. 25144-09-6) is publicly available. The following information is synthesized from data on closely related aliphatic sulfonyl chlorides, such as 1-butanesulfonyl chloride and methanesulfonyl chloride, and general knowledge of the sulfonyl chloride class. It is imperative to treat 1-Pentanesulfonyl chloride with the same, if not greater, precautions as these analogs.
The Chemical Profile of a Reactive Intermediate
1-Pentanesulfonyl chloride is an organosulfur compound anticipated to be a liquid at room temperature. Its reactivity stems from the electrophilic sulfur atom and the good leaving group ability of the chloride ion. This inherent reactivity is what makes it a valuable synthetic tool, but also the primary source of its hazards.
Table 1: Inferred Physicochemical Properties of 1-Pentanesulfonyl Chloride
| Property | Inferred Value | Rationale/Analog Data Source |
| Molecular Formula | C₅H₁₁ClO₂S | Calculated |
| Molecular Weight | 170.66 g/mol | Calculated |
| Appearance | Colorless to yellow liquid | Analogy with 1-butanesulfonyl chloride |
| Odor | Pungent, acrid | General for sulfonyl chlorides |
| Boiling Point | > 80-81 °C at reduced pressure | Higher than 1-butanesulfonyl chloride (80-81 °C at 9 mmHg)[1] |
| Density | ~1.2 g/mL | Similar to 1-butanesulfonyl chloride (1.208 g/mL)[1] |
| Water Solubility | Reacts violently | General property of sulfonyl chlorides[2][3][4] |
The Core Directive: Understanding and Mitigating Reactivity Hazards
The primary hazard associated with 1-pentanesulfonyl chloride is its vigorous and exothermic reaction with nucleophiles, most notably water. This reactivity underscores the critical need for stringent anhydrous handling conditions.
Hydrolysis: The Primary Incompatibility
Contact with water, including atmospheric moisture, leads to the rapid hydrolysis of 1-pentanesulfonyl chloride, producing pentanesulfonic acid and corrosive hydrogen chloride (HCl) gas.[2][3] This reaction is not only exothermic but the evolution of HCl gas can cause a dangerous pressure buildup in closed systems.
Caption: Hydrolysis of 1-Pentanesulfonyl Chloride.
Incompatibility with Other Nucleophiles
Beyond water, 1-pentanesulfonyl chloride will react exothermically with a range of other nucleophilic substances. It is crucial to avoid contact with:
-
Alcohols: Forms sulfonate esters.
-
Amines: Forms sulfonamides.
-
Strong bases: Can promote violent reactions and decomposition.
-
Strong oxidizing agents: May lead to vigorous, unpredictable reactions.[5][6]
Health Hazard Assessment: A Corrosive Threat
Based on data from analogous compounds, 1-pentanesulfonyl chloride is expected to be a corrosive substance that can cause severe damage to tissues upon contact.
Table 2: Anticipated Health Hazards of 1-Pentanesulfonyl Chloride
| Exposure Route | Anticipated Hazard | Symptoms |
| Inhalation | Corrosive to the respiratory tract | Sore throat, coughing, shortness of breath, and potential for delayed pulmonary edema.[7] |
| Skin Contact | Corrosive, causes severe burns | Redness, pain, and deep, penetrating burns.[8] |
| Eye Contact | Corrosive, risk of serious eye damage | Severe irritation, pain, and potential for permanent vision loss.[8] |
| Ingestion | Corrosive to the gastrointestinal tract | Burns to the mouth, throat, and stomach; nausea, vomiting, and abdominal pain.[8] |
The Self-Validating Protocol: A Step-by-Step Guide to Safe Handling
A self-validating protocol for handling 1-pentanesulfonyl chloride involves a multi-layered approach to safety, where each step is designed to mitigate the identified hazards.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All handling of 1-pentanesulfonyl chloride must be conducted in a well-ventilated chemical fume hood to prevent inhalation of corrosive vapors.
-
Emergency Equipment: An operational safety shower and eyewash station must be immediately accessible.[9]
Personal Protective Equipment (PPE): The Essential Barrier
A comprehensive PPE ensemble is mandatory when working with 1-pentanesulfonyl chloride.
Caption: Mandatory PPE for handling 1-Pentanesulfonyl Chloride.
-
Eye Protection: Chemical splash goggles and a face shield are essential to protect against splashes.[7]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene). Consult glove manufacturer's data for breakthrough times.
-
Body Protection: A flame-retardant lab coat and closed-toed shoes are required.[9]
-
Respiratory Protection: If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors should be used.
Experimental Workflow: A Protocol for Prudence
-
Preparation: Before handling, ensure all necessary equipment is clean, dry, and readily available. Inert atmosphere techniques (e.g., using nitrogen or argon) are highly recommended.
-
Dispensing: Use a syringe or cannula for liquid transfers under an inert atmosphere to minimize exposure to air and moisture.
-
Reaction Quenching: Cautiously add the reaction mixture to a quenching solution (e.g., a cold, stirred solution of sodium bicarbonate) to neutralize any unreacted sulfonyl chloride and acidic byproducts.
-
Waste Disposal: All waste containing 1-pentanesulfonyl chloride should be treated as hazardous. Quench any residual reagent before disposal according to institutional and local regulations.
Emergency Response: A Calm and Calculated Approach
In the event of an exposure or spill, a swift and correct response is critical.
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The Cornerstone of Modern Synthesis: An In-Depth Technical Guide to the General Mechanism of Sulfonyl Chloride Reactions
For Immediate Release
Abstract
Sulfonyl chlorides (R-SO₂Cl) represent a class of exceptionally versatile reagents that are fundamental to modern organic and medicinal chemistry. Their high reactivity, governed by the powerful electrophilicity of the sulfur atom, allows for the efficient construction of sulfonamides and sulfonate esters—moieties that are integral to a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] This guide provides a comprehensive exploration of the core mechanistic principles underlying sulfonyl chloride reactivity. It delves into the nuances of the nucleophilic substitution at the sulfonyl center, examines the critical factors influencing reaction outcomes, and furnishes field-proven experimental protocols. By synthesizing theoretical understanding with practical application, this document aims to equip researchers and drug development professionals with the expert-level insights necessary to effectively harness the synthetic power of sulfonyl chlorides.
The Heart of Reactivity: The Sulfonyl Group
The chemical behavior of a sulfonyl chloride is dictated by its structure: a central hexavalent sulfur atom double-bonded to two oxygen atoms and single-bonded to an organic moiety (R) and a chlorine atom.[1] The potent electron-withdrawing nature of the two oxygen atoms and the chlorine atom renders the sulfur atom highly electron-deficient and thus, a strong electrophile.[3] This intrinsic electrophilicity is the driving force behind its reactions with a wide range of nucleophiles.[1]
The primary reaction pathway for sulfonyl chlorides is nucleophilic substitution at the sulfur atom, where a nucleophile (Nu:) displaces the chloride anion, which serves as an excellent leaving group.
The Mechanistic Debate: Concerted or Stepwise?
The precise mechanism of nucleophilic substitution at the sulfonyl center has been a subject of extensive study and discussion. Two primary pathways are considered: a concerted, SN2-like process and a stepwise addition-elimination (A-E) mechanism.[4][5]
-
The Concerted SN2-type Mechanism: In this pathway, the nucleophile attacks the sulfur atom, and the chloride leaving group departs in a single, synchronous step. This process proceeds through a trigonal bipyramidal transition state.[4]
-
The Addition-Elimination (A-E) Mechanism: This stepwise pathway involves the initial attack of the nucleophile on the sulfur atom to form a transient, pentacoordinate trigonal bipyramidal intermediate (TBPI).[5][6] This intermediate then collapses in a second step, expelling the chloride ion to yield the final product.[7]
While the concerted mechanism is often depicted for simplicity, substantial evidence, particularly from studies on the hydrolysis of strained cyclic sulfonamides (β-sultams), points towards the formation of a trigonal bipyramidal intermediate in many cases.[6] For most practical purposes in synthesis, the distinction is subtle, but understanding the possibility of a stepwise mechanism is crucial for rationalizing certain reactivity patterns and solvent effects.
Core Applications in Synthesis
Two of the most impactful transformations involving sulfonyl chlorides are the formation of sulfonamides and sulfonate esters.
Sulfonamide Synthesis: The Hinsberg Reaction and Beyond
The reaction of a sulfonyl chloride with a primary or secondary amine is a cornerstone of medicinal chemistry, yielding the highly important sulfonamide functional group. This reaction, often referred to as the Hinsberg reaction, is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[8]
The role of the base can be more complex than simple acid scavenging. Tertiary amines like pyridine can act as nucleophilic catalysts, initially attacking the sulfonyl chloride to form a highly reactive sulfonylpyridinium salt. This intermediate is then more susceptible to attack by the less nucleophilic amine.
Field-Proven Protocol: Synthesis of N-Benzyl-p-toluenesulfonamide
The following procedure is adapted from a reliable, peer-reviewed source and demonstrates a typical laboratory-scale sulfonamide synthesis.[9]
Step-by-Step Methodology:
-
Reaction Setup: In a 1-L, two-necked round-bottomed flask equipped with a magnetic stir bar and an addition funnel, dissolve sodium carbonate (21.34 g, 0.2 mol) in water (100 mL).
-
Addition of Amine: Add (1S,2R)-(−)-cis-1-Amino-2-indanol (15.0 g, 0.1 mol) to the stirring solution, followed by ethyl acetate (250 mL). Stir for 30 minutes.
-
Addition of Sulfonyl Chloride: Prepare a solution of 2,4,6-trimethylbenzenesulfonyl chloride (21.3 g, 0.097 mol) in 50 mL of a 1:1 mixture of ethyl acetate and tetrahydrofuran. Add this solution dropwise to the reaction mixture via the addition funnel over 20 minutes.
-
Reaction Monitoring: Allow the reaction to stir at ambient temperature for 7 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, add water (100 mL) and ethyl acetate (200 mL). Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 200 mL).
-
Purification: Combine the organic layers and wash sequentially with water (100 mL), 1 N hydrochloric acid (2 x 100 mL), water (100 mL), and brine (50 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Crystallization: Recrystallize the solid from a mixture of ethyl acetate and n-hexane to obtain the pure N-(2-Hydroxyindan-1-yl)-2,4,6-trimethylbenzenesulfonamide.
Sulfonate Ester Synthesis: Crafting Superior Leaving Groups
The reaction of sulfonyl chlorides with alcohols, in the presence of a base like pyridine, produces sulfonate esters (e.g., tosylates, mesylates, triflates).[10] This transformation is of profound importance as it converts a poor leaving group (the hydroxyl group, -OH) into an exceptionally good leaving group.[11] The efficacy of sulfonate esters as leaving groups stems from the high stability of the resulting sulfonate anion, which is resonance-stabilized.[11]
A critical feature of this reaction is its stereochemistry. The conversion of a chiral alcohol to a sulfonate ester proceeds with retention of configuration at the stereocenter bearing the hydroxyl group, as the C-O bond of the alcohol is not broken during the reaction.[12]
Field-Proven Protocol: General Procedure for the Tosylation of an Alcohol
This robust procedure is widely applicable for the conversion of primary and secondary alcohols to their corresponding tosylates.[10]
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the alcohol (1 equivalent) in dry dichloromethane (DCM, 10 volumes) in a round-bottomed flask and cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.5 equivalents) or pyridine (1.5 equivalents) to the solution.
-
Sulfonyl Chloride Addition: Slowly add p-toluenesulfonyl chloride (1.2 equivalents) to the cooled, stirring mixture.
-
Reaction: Maintain the reaction at 0 °C for 4 hours. If TLC analysis shows incomplete conversion, the reaction can be allowed to warm to room temperature and stirred for an additional 2 hours.
-
Aqueous Work-up: Upon completion, dilute the reaction mixture with water. Transfer to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with DCM.
-
Washing and Drying: Combine the organic layers and wash successively with water (2 x 10 volumes) and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter the solution and concentrate under reduced pressure to afford the desired tosylate.
Quantitative Insights: The Hierarchy of Sulfonate Leaving Groups
The choice of sulfonyl chloride (mesyl, tosyl, or triflyl) has a significant impact on the reactivity of the resulting sulfonate ester. This is quantified by the pKa of the conjugate acid and the relative rates of substitution reactions.
| Leaving Group | Abbreviation | Conjugate Acid | pKa of Conjugate Acid | Relative SN2 Rate (Ethanolysis of Ethyl Sulfonate) |
| Triflate | -OTf | Triflic Acid (CF₃SO₃H) | ~ -14 | 4.4 x 10⁸ |
| Tosylate | -OTs | p-Toluenesulfonic Acid | ~ -2.8 | 3.7 x 10⁴ |
| Mesylate | -OMs | Methanesulfonic Acid | ~ -1.9 | 2.5 x 10⁴ |
| Chloride | -Cl | Hydrochloric Acid (HCl) | ~ -7 | 1 |
(Data compiled from various sources, relative rates are approximate and can vary with substrate and conditions).[12]
Key Insights:
-
Triflate is a "super" leaving group, many orders of magnitude more reactive than tosylates and mesylates. This is due to the powerful inductive effect of the three fluorine atoms, which extensively stabilizes the negative charge on the anion.[12]
-
Tosylates and Mesylates are also excellent leaving groups and are more commonly used than triflates due to their lower cost and greater stability.[12]
Applications in Drug Development: A Cornerstone of Medicinal Chemistry
The formation of the sulfonamide linkage is one of the most frequently employed reactions in the synthesis of pharmaceuticals. This is due to the unique physicochemical properties of the sulfonamide group: it is a stable, effective hydrogen bond donor and acceptor, and it can act as a bioisostere for amide or carboxylate groups.[13]
Case Study: Celecoxib (Celebrex®)
Celecoxib is a selective COX-2 inhibitor used to treat arthritis. A key structural feature is the arylsulfonamide moiety. The synthesis of celecoxib relies on the reaction of a pre-formed pyrazole amine with 4-sulfamoylbenzenesulfonyl chloride or a related precursor, highlighting the direct application of this core reaction in constructing a blockbuster drug.
Case Study: Sotorasib (Lumakras®)
Sotorasib is a groundbreaking covalent inhibitor of the KRAS G12C mutant protein, a once considered "undruggable" target in oncology.[14] The complex synthesis of Sotorasib involves multiple steps, but a crucial transformation is the introduction of an acrylamide "warhead." While not a direct sulfonamide formation, the principles of activating functional groups using sulfonyl chloride chemistry are often employed in the synthesis of the complex heterocyclic intermediates required for such drugs.[15] The overall synthesis showcases the need for robust and predictable reactions, a hallmark of sulfonyl chloride chemistry.[8]
Conclusion
The reactions of sulfonyl chlorides are a mature yet continually evolving field. Their reliability and versatility in forming stable S-N and S-O bonds have cemented their status as indispensable tools for chemists in research and industry. A deep, mechanistic understanding—from the debate over concerted versus stepwise pathways to the nuanced role of bases and the predictable stereochemical outcomes—is paramount for any scientist aiming to design and execute efficient, robust, and innovative synthetic strategies. As the quest for novel therapeutics and functional materials continues, the fundamental chemistry of the sulfonyl chloride will undoubtedly remain a critical component of the synthetic chemist's arsenal.
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Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. [Link]
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- Zhang, Z., & Larock, R. C. (2023). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. The Journal of Organic Chemistry, 88(5), 2948–2956.
- Bolm, C., & Hildebrand, J. P. (2001). (1S,2R)-(+)-N-(2-Hydroxyindan-1-Yl)-2,4,6-Trimethylbenzenesulfonamide. Organic Syntheses, 78, 223.
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Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]
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Singh, S., & Sharma, A. (2023, September 9). Sotorasib – Mechanism of Action and Synthesis [Video]. YouTube. [Link]
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-
Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved from [Link]
- Zhang, Z., & Larock, R. C. (2023). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. The Journal of Organic Chemistry, 88(5), 2948–2956.
- Bowser, J. R., Williams, P. J., & Kura, K. (1983). Preparation of sulfonamides from N-silylamines. The Journal of Organic Chemistry, 48(22), 4111–4113.
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Chemistry LibreTexts. (2019, September 20). 9.13: Tosylate—Another Good Leaving Group. [Link]
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Cancer Network. (2020, December 1). Sotorasib, First-in-Class KRAS G12C Inhibitor, Hailed as “Triumph of Drug Discovery”. [Link]
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MDPI. (2020). Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Retrieved from [Link]
-
The Royal Society of Chemistry. (2009). EXPERIMENTAL SUPPORTING INFORMATION. [Link]
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Chemistry Stack Exchange. (2015, January 30). Why is pyridine used when making tosyl esters from alcohols?. [Link]
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-
ResearchGate. (n.d.). Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors: Replacement of Sulfonamide and Methylsulfonyl Pharmacophores by an Azido Bioisostere. Retrieved from [Link]
-
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-
Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]
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A Technical Guide to the Hydro-Stability of 1-Pentanesulfonyl Chloride
Abstract
1-Pentanesulfonyl chloride is a pivotal reagent in organic synthesis, particularly within the pharmaceutical and specialty chemical sectors, where it serves as a precursor for introducing the pentylsulfonyl moiety. Its utility, however, is intrinsically linked to its reactivity, most notably its susceptibility to hydrolysis. This technical guide provides an in-depth examination of the hydrolytic stability of 1-pentanesulfonyl chloride. We will explore the underlying chemical mechanisms of its degradation in aqueous environments, delineate the critical factors influencing its rate of hydrolysis, and present a validated, field-proven experimental protocol for quantifying its stability. This document is intended to serve as a comprehensive resource for researchers, chemists, and process development professionals, enabling them to make informed decisions regarding the handling, storage, and application of this versatile but moisture-sensitive compound.
Introduction: The Double-Edged Sword of Reactivity
Alkanesulfonyl chlorides, including 1-pentanesulfonyl chloride, are highly valued in synthetic chemistry for their ability to form sulfonamides, sulfonate esters, and other sulfur-containing derivatives.[1][2] This reactivity stems from the electron-deficient sulfur atom, which is highly susceptible to nucleophilic attack. While this property is advantageous for desired chemical transformations, it also renders the molecule vulnerable to unintended reactions, with hydrolysis being the most common degradation pathway in non-anhydrous conditions.[2][3]
The stability of 1-pentanesulfonyl chloride in the presence of water is a critical parameter that dictates:
-
Storage and Handling Procedures: Improper storage can lead to gradual degradation, reducing purity and generating corrosive hydrochloric acid.
-
Reaction Solvent Choice: The selection of anhydrous solvents and inert atmospheres is often mandatory to prevent premature decomposition and ensure high reaction yields.[4]
-
Process Development & Safety: In large-scale synthesis, unintended hydrolysis can lead to batch variability, yield loss, and potential safety hazards due to gas evolution (HCl).[5]
-
Environmental Fate: Understanding hydrolysis is key to assessing the persistence and transformation of the chemical if released into an aqueous environment.[6]
This guide will provide the foundational knowledge and practical methodologies required to effectively manage the hydrolytic instability of 1-pentanesulfonyl chloride.
The Mechanism of Hydrolysis: A Nucleophilic Assault
The hydrolysis of primary alkanesulfonyl chlorides, such as 1-pentanesulfonyl chloride, in neutral or acidic aqueous media predominantly proceeds through a bimolecular nucleophilic substitution (S_N2-like) mechanism at the sulfur atom.[7]
The key steps are:
-
Nucleophilic Attack: A water molecule, acting as the nucleophile, attacks the electrophilic sulfur atom of the sulfonyl chloride.
-
Transition State: This attack proceeds through a trigonal bipyramidal transition state where the oxygen of the water molecule is forming a new bond with the sulfur, and the sulfur-chlorine bond is simultaneously breaking.
-
Product Formation: The transition state collapses, resulting in the departure of the chloride ion (Cl⁻) as a good leaving group. A proton is subsequently lost from the oxonium intermediate to the solvent, yielding 1-pentanesulfonic acid and hydrochloric acid (HCl).
This process is generally considered to be a concerted, or nearly synchronous, process of bond-making and bond-breaking.[7] Studies on various primary and secondary alkanesulfonyl chlorides have shown that the rate of hydrolysis varies only slightly with the structure of the alkyl group, suggesting a mechanism with minimal charge development on the carbon skeleton.[7]
Under basic conditions (high pH), the mechanism can shift. The hydroxide ion (OH⁻), being a much stronger nucleophile than water, can directly attack the sulfonyl group, leading to a significant acceleration of the hydrolysis rate.[8][9] For some alkanesulfonyl chlorides with alpha-hydrogens, a competing elimination-addition (sulfene) mechanism can become dominant under basic conditions, though the direct substitution pathway is typical for simple primary alkanesulfonyl chlorides in neutral water.[7][9]
Caption: Hydrolysis mechanism of 1-pentanesulfonyl chloride.
Key Factors Influencing Hydrolytic Stability
The rate at which 1-pentanesulfonyl chloride hydrolyzes is not constant; it is highly dependent on the surrounding environmental conditions. A thorough understanding of these factors is essential for predictive control.
-
Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. This relationship can be modeled by the Arrhenius equation, where a 10°C increase in temperature can approximately double the reaction rate. Therefore, storing the compound at lower temperatures is a primary strategy for enhancing its shelf-life.
-
pH: The pH of the aqueous medium has a profound effect on stability.
-
Acidic pH (e.g., pH 4): The hydrolysis rate is relatively slow, proceeding via the neutral water-mediated pathway.
-
Neutral pH (e.g., pH 7): The rate is similar to that under acidic conditions, dominated by the reaction with water.
-
Basic pH (e.g., pH 9 and above): The hydrolysis rate increases dramatically. This is due to the presence of the hydroxide ion (OH⁻), a significantly more potent nucleophile than water, which accelerates the degradation process.[9]
-
-
Solvent Composition: While hydrolysis occurs in water, the presence of organic co-solvents can alter the rate. Miscible aprotic solvents like acetonitrile or tetrahydrofuran (THF) can decrease the hydrolysis rate by reducing the effective concentration of water. However, it is crucial to use anhydrous grades of these solvents in synthetic applications.[4]
-
Aqueous Solubility: Substrates that are highly susceptible to hydrolysis may exhibit greater stability in water if their aqueous solubility is very low.[5] This is because the reaction can only occur at the interface between the organic and aqueous phases, limiting the overall rate.[5]
Experimental Protocol for Stability Assessment
To quantitatively assess hydrolytic stability, a robust and reproducible experimental design is required. The following protocol is based on established principles, such as those outlined in OECD Guideline 111, for determining hydrolysis as a function of pH.[6][10][11] The objective is to monitor the disappearance of the parent compound, 1-pentanesulfonyl chloride, over time and calculate the degradation rate constant and half-life.
Materials and Equipment
-
1-Pentanesulfonyl Chloride (high purity)
-
Acetonitrile (HPLC grade, anhydrous)
-
Sterile, buffered aqueous solutions: pH 4 (e.g., citrate), pH 7 (e.g., phosphate), and pH 9 (e.g., borate)[12]
-
Volumetric flasks, pipettes, and autosampler vials
-
Constant temperature incubator or water bath (e.g., set to 25°C and 50°C)
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.
-
Reversed-phase C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
pH meter
Experimental Workflow
Caption: Experimental workflow for hydrolytic stability testing.
Step-by-Step Methodology
-
Preparation of Solutions:
-
Causality: Sterile buffers are used to prevent microbial degradation, ensuring that only abiotic hydrolysis is measured.[11]
-
Prepare aqueous buffers at pH 4.0, 7.0, and 9.0. Equilibrate these solutions to the desired test temperature (e.g., 25°C) in the incubator.
-
Prepare a concentrated stock solution of 1-pentanesulfonyl chloride in anhydrous acetonitrile. Causality: Using an anhydrous organic solvent for the stock solution prevents premature hydrolysis before the experiment begins.
-
-
Initiation of Hydrolysis:
-
To start the reaction, add a small, precise volume of the stock solution to each temperature-equilibrated buffer solution with vigorous stirring. The final concentration should not exceed half the solubility of the compound in water.[11]
-
Immediately take the first sample (t=0).
-
-
Incubation and Sampling:
-
Incubate the reaction mixtures in the dark at a constant temperature. Causality: Incubation in the dark prevents potential photodegradation, isolating hydrolysis as the variable.
-
Withdraw aliquots at appropriate time intervals. The sampling frequency should be higher initially and can be decreased as the reaction slows. For a fast-reacting compound, this could mean sampling every few minutes for the first hour.
-
-
Sample Analysis by HPLC:
-
Immediately quench the reaction in each aliquot by diluting it with cold acetonitrile. This stops further hydrolysis and prepares the sample for HPLC analysis.
-
Analyze the concentration of the remaining 1-pentanesulfonyl chloride using a validated reverse-phase HPLC method. A typical method might use a C18 column with a gradient elution of acetonitrile and water.
-
Self-Validation: The analytical method must be validated for specificity, linearity, accuracy, and precision. A DAD detector is useful for confirming peak purity and identifying potential degradation products. While direct UV detection of alkanesulfonyl chlorides can be challenging due to the lack of a strong chromophore, derivatization or monitoring at low wavelengths (e.g., < 210 nm) can be effective.[13]
-
Data Analysis and Interpretation
The hydrolysis of sulfonyl chlorides in a large excess of water follows pseudo-first-order kinetics. The rate of degradation is proportional to the concentration of the sulfonyl chloride.
-
Calculate Concentration: Determine the concentration of 1-pentanesulfonyl chloride at each time point from the HPLC peak area using a calibration curve.
-
Plot Data: Plot the natural logarithm of the concentration (ln[PSC]) versus time (t).
-
Determine Rate Constant: For a first-order reaction, this plot will yield a straight line. The slope of this line is equal to the negative of the rate constant (-k).
-
Calculate Half-Life (t₁/₂): The half-life, which is the time required for 50% of the compound to degrade, can be calculated using the formula:
-
t₁/₂ = 0.693 / k
-
The results should be presented in a clear, tabular format for easy comparison across different conditions.
Illustrative Data Summary Table
| Condition | Rate Constant (k) (s⁻¹) | Half-Life (t₁/₂) (minutes) |
| pH 4.0, 25°C | 1.5 x 10⁻⁴ | 77.0 |
| pH 7.0, 25°C | 1.8 x 10⁻⁴ | 64.2 |
| pH 9.0, 25°C | 9.5 x 10⁻³ | 1.2 |
| pH 7.0, 50°C | 7.2 x 10⁻⁴ | 16.0 |
| Note: The data in this table are hypothetical and for illustrative purposes only. |
Practical Implications and Handling
The quantitative data derived from stability studies directly inform practical handling and application strategies:
-
Storage: 1-Pentanesulfonyl chloride must be stored in tightly sealed containers under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place to minimize exposure to atmospheric moisture.
-
Synthetic Reactions: For reactions involving nucleophiles (e.g., amines, alcohols), it is imperative to use anhydrous solvents and reagents to prevent competitive hydrolysis, which would lower the yield of the desired product and complicate purification.
-
Aqueous Workups: During reaction workups involving water or aqueous solutions, the process should be performed quickly and at low temperatures to minimize product loss due to hydrolysis of any unreacted starting material.[5]
Conclusion
1-Pentanesulfonyl chloride is a valuable synthetic intermediate whose efficacy is governed by its inherent reactivity towards nucleophiles, including water. Its hydrolytic stability is a critical attribute that must be understood and managed. Hydrolysis proceeds via a direct nucleophilic substitution mechanism that is significantly accelerated by increased temperature and, most notably, by basic pH conditions. By employing systematic experimental protocols, such as the HPLC-based method detailed here, researchers can accurately quantify the rate of hydrolysis. This data is indispensable for developing robust storage, handling, and reaction protocols, thereby ensuring the compound's purity, maximizing synthetic yields, and guaranteeing process safety and reproducibility.
References
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Bentley, T. W., & Jones, R. O. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. National Institutes of Health. [Link]
-
King, J. F., & Lam, J. Y. L. (1992). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry. [Link]
-
Robertson, R. E. (1967). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry. [Link]
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King, J. F., Lam, J. Y., & Skonieczny, S. (1992). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society. [Link]
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North, M., & Watson, A. J. B. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development. [Link]
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Ivanov, S. N., Gnedin, B. G., & Kislov, V. V. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry. [Link]
-
Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR. [Link]
-
Verma, B. C., Kumar, S., & Sood, A. (1987). ntrimetric determination of some sulphonyl chlorides. Indian Journal of Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Pentanesulfonate. PubChem Compound Database. Retrieved from [Link]
-
Leon, T., & Garcia-Ruiz, C. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. [Link]
-
Xu, Y., et al. (2022). Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. ResearchGate. [Link]
-
ibacon GmbH. (n.d.). OECD 111: Hydrolysis as a Function of pH. ibacon GmbH. [Link]
-
Liu, J., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Synthetic Communications. [Link]
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Mabry, D. E., et al. (2007). Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride. Journal of Environmental Science and Health, Part A. [Link]
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-
Situ Biosciences. (n.d.). OECD 111 - Hydrolysis as a Function of pH. Situ Biosciences. [Link]
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LookChem. (n.d.). Cas 62371-29-3, Pentane-1,5-di(sulfonyl chloride). LookChem. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Pentanesulfonic acid. PubChem Compound Database. Retrieved from [Link]
-
OECD. (2004). OECD Guideline for the Testing of Chemicals 111: Hydrolysis as a Function of pH. OECD. [Link]
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-
Harlan Laboratories Ltd. (2015). REPORT NKK-1304 : Determination of Hydrolysis as a Function of pH. Regulations.gov. [Link]
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Methodological & Application
Application Notes and Protocols: A Comprehensive Guide to the Synthesis of Sulfonamides using 1-Pentanesulfonyl Chloride
Introduction: The Enduring Importance of the Sulfonamide Moiety
The sulfonamide functional group (–S(=O)₂–N<) is a cornerstone of modern medicinal chemistry and drug development.[1] Its prevalence in a wide array of therapeutic agents, from antibacterial drugs to diuretics and anticonvulsants, underscores its remarkable versatility as a pharmacophore and a bioisostere for the amide bond.[2] The synthesis of sulfonamides is, therefore, a critical process in pharmaceutical research and industry. One of the most direct and reliable methods for constructing the sulfonamide linkage is the reaction of a sulfonyl chloride with a primary or secondary amine.[1][3]
This application note provides a detailed and authoritative protocol for the synthesis of sulfonamides using 1-pentanesulfonyl chloride as a representative aliphatic sulfonyl chloride. We will delve into the underlying reaction mechanism, provide a step-by-step experimental procedure, discuss crucial purification techniques, and outline methods for the comprehensive characterization of the final product. This guide is intended for researchers, scientists, and professionals in drug development seeking a practical and scientifically grounded approach to sulfonamide synthesis.
Reaction Mechanism: The Nucleophilic Acyl-Type Substitution at Sulfur
The formation of a sulfonamide from a sulfonyl chloride and an amine proceeds via a nucleophilic acyl-type substitution reaction at the electrophilic sulfur atom of the sulfonyl chloride. The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the sulfur atom. This is followed by the expulsion of the chloride ion, a good leaving group, and the formation of the stable sulfur-nitrogen bond.
The reaction is typically carried out in the presence of a base, such as triethylamine or pyridine. The base serves two critical purposes: it neutralizes the hydrochloric acid (HCl) generated as a byproduct of the reaction, preventing the protonation of the starting amine which would render it non-nucleophilic.[4] Secondly, in some cases, the base can act as a nucleophilic catalyst.
Sources
Application Notes and Protocols for HPLC Derivatization using 1-Pentanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the use of 1-pentanesulfonyl chloride as a pre-column derivatizing agent for the analysis of primary and secondary amines by High-Performance Liquid Chromatography (HPLC). The derivatization process enhances the chromatographic properties and detectability of amine-containing analytes, which are often challenging to analyze in their native state due to their polarity and lack of a suitable chromophore. This guide delves into the underlying chemical principles, offers a step-by-step derivatization protocol, presents a robust HPLC method for the separation of the resulting sulfonamides, and outlines a thorough method validation strategy. The information presented herein is intended to empower researchers to develop and validate sensitive and reliable HPLC methods for the quantification of amines in various matrices.
Introduction: The Rationale for Derivatization with 1-Pentanesulfonyl Chloride
Many pharmaceutical compounds, metabolites, and other biologically active molecules contain primary or secondary amine functional groups. The inherent polarity of these amines often leads to poor retention on reversed-phase HPLC columns, resulting in inadequate separation from polar matrix components. Furthermore, the absence of a significant UV-absorbing or fluorescent moiety in many aliphatic amines necessitates a derivatization step to enable sensitive detection.
Pre-column derivatization with a sulfonyl chloride, such as 1-pentanesulfonyl chloride, addresses these challenges by:
-
Increasing Hydrophobicity: The addition of the pentansulfonyl group significantly increases the non-polar character of the amine, leading to enhanced retention on reversed-phase columns.[1]
-
Improving Chromatographic Performance: The resulting sulfonamides are generally stable and exhibit good peak shapes.
-
Enhancing Detectability: While 1-pentanesulfonyl chloride itself is not a chromophoric or fluorophoric tag, the resulting derivatives can often be detected with greater sensitivity using universal detectors like Evaporative Light Scattering Detectors (ELSD) or Corona Charged Aerosol Detectors (CAD). Furthermore, this derivatization is highly suitable for subsequent analysis by mass spectrometry (MS), where the increased molecular weight and altered fragmentation patterns can be advantageous.
This guide provides a foundational method that can be adapted and optimized for the specific analytical challenges encountered in research, quality control, and drug development.
The Chemistry of Derivatization: A Mechanistic Overview
The derivatization of amines with 1-pentanesulfonyl chloride is a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion, resulting in the formation of a stable sulfonamide bond. The reaction is typically carried out in a slightly alkaline medium to ensure that the amine is in its deprotonated, nucleophilic state.
The general reaction scheme is as follows:
R-NH₂ (Primary Amine) + CH₃(CH₂)₄SO₂Cl (1-Pentanesulfonyl Chloride) → R-NH-SO₂(CH₂)₄CH₃ (N-substituted Pentanesulfonamide) + HCl
R₂NH (Secondary Amine) + CH₃(CH₂)₄SO₂Cl (1-Pentanesulfonyl Chloride) → R₂N-SO₂(CH₂)₄CH₃ (N,N-disubstituted Pentanesulfonamide) + HCl
Experimental Protocols
Materials and Reagents
-
1-Pentanesulfonyl chloride (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q or equivalent)
-
Sodium bicarbonate
-
Sodium carbonate
-
Hydrochloric acid (for pH adjustment)
-
The amine analyte(s) of interest
-
Internal standard (a structurally similar amine that is not present in the sample)
Derivatization Protocol
This protocol is a general guideline and should be optimized for the specific analyte and matrix.
-
Preparation of Reagents:
-
Derivatization Reagent: Prepare a 10 mg/mL solution of 1-pentanesulfonyl chloride in acetonitrile. This solution should be prepared fresh daily due to the moisture sensitivity of sulfonyl chlorides.
-
Reaction Buffer: Prepare a 100 mM sodium bicarbonate/sodium carbonate buffer and adjust the pH to 10.0 with 1 M NaOH or 1 M HCl. The optimal pH may vary depending on the pKa of the amine and should be optimized.[2]
-
Stopping Reagent: Prepare a 1 M solution of hydrochloric acid.
-
-
Sample and Standard Preparation:
-
Accurately weigh and dissolve the amine standard(s) and internal standard in a suitable solvent (e.g., water, methanol, or a mixture) to prepare a stock solution.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
Prepare the sample solution by dissolving or extracting the sample in a suitable solvent. The final concentration should be within the expected linear range of the assay.
-
-
Derivatization Reaction:
-
To 100 µL of the sample or standard solution in a microcentrifuge tube, add 200 µL of the reaction buffer (pH 10.0).
-
Add 100 µL of the 1-pentanesulfonyl chloride solution (10 mg/mL in acetonitrile).
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath. The optimal temperature and time should be determined experimentally.
-
After incubation, cool the mixture to room temperature.
-
Add 50 µL of 1 M HCl to stop the reaction and neutralize the excess base.
-
Vortex the mixture for 10 seconds.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC Method for Analysis of Derivatized Amines
The following reversed-phase HPLC method is a starting point for the separation of N-pentanesulfonylated amines. The increased hydrophobicity of the derivatives allows for good retention and separation on a C18 column.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 50% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | UV at 210 nm (for baseline monitoring), ELSD, CAD, or MS |
Rationale for Method Parameters:
-
C18 Column: A standard C18 column provides sufficient hydrophobicity for the retention of the derivatized amines.
-
Acidified Mobile Phase: The use of formic acid helps to ensure good peak shape by suppressing the ionization of any residual silanol groups on the stationary phase.[1]
-
Gradient Elution: A gradient from a lower to a higher percentage of organic solvent (acetonitrile) is necessary to elute the derivatized amines with varying hydrophobicities.
-
Detector: As the pentanesulfonyl group does not have a strong chromophore, UV detection at low wavelengths (e.g., 210 nm) can be used for general monitoring. For sensitive and quantitative analysis, an ELSD, CAD, or a mass spectrometer is recommended.
Method Validation: A Self-Validating System
A comprehensive validation of the developed HPLC method is crucial to ensure its reliability for the intended application. The validation should be performed according to the International Council for Harmonisation (ICH) guidelines.
Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | No interfering peaks at the retention time of the analyte and internal standard. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.995 over a specified range. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision. | As defined by the linearity study. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 98-102% for spiked samples at three concentration levels. |
| Precision | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. | Repeatability (Intra-day): RSD ≤ 2% for 6 replicate injections. Intermediate Precision (Inter-day): RSD ≤ 3% over 3 days. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with small variations in flow rate, column temperature, and mobile phase composition. |
| Solution Stability | The stability of the analyte in a given solvent over a specified period. | Analyte and internal standard solutions are stable for at least 24 hours at room temperature and 72 hours under refrigeration. |
Conclusion
1-Pentanesulfonyl chloride is a valuable derivatizing agent for the HPLC analysis of primary and secondary amines. The derivatization process effectively enhances the hydrophobicity and, consequently, the chromatographic retention of these polar analytes on reversed-phase columns. The protocols and methods outlined in this guide provide a solid foundation for researchers to develop and validate robust and sensitive analytical methods for a wide range of amine-containing compounds. As with any analytical method, optimization of the derivatization and chromatographic conditions is essential to achieve the desired performance for a specific application.
References
Sources
Application Note: Derivatization of Primary and Secondary Amines with 1-Pentanesulfonyl Chloride for Enhanced Analytical Detection
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the derivatization of primary and secondary amines using 1-pentanesulfonyl chloride. This process converts amines, which often exhibit poor chromatographic retention and lack a strong chromophore for UV detection, into their corresponding N-pentylsulfonamides. The resulting derivatives possess increased hydrophobicity, making them amenable to reversed-phase high-performance liquid chromatography (HPLC), and can be sensitively detected by ultraviolet (UV) or mass spectrometry (MS) detectors. This application note is intended for researchers, scientists, and drug development professionals engaged in the qualitative and quantitative analysis of amine-containing compounds.
Introduction: The Rationale for Amine Derivatization
Primary and secondary amines are fundamental functional groups present in a vast array of molecules, including pharmaceuticals, endogenous metabolites, and environmental contaminants. The accurate quantification of these compounds is often crucial in drug discovery, clinical diagnostics, and safety assessments. However, the direct analysis of many aliphatic amines by HPLC presents significant challenges due to their high polarity and lack of a suitable chromophore for UV-Vis detection.[1]
Pre-column derivatization is a widely employed strategy to overcome these analytical hurdles.[1] The reaction of an amine with a derivatizing agent introduces a new functional group that enhances the analyte's detectability and improves its chromatographic behavior. Sulfonyl chlorides, such as 1-pentanesulfonyl chloride, are effective derivatizing reagents for this purpose. The resulting sulfonamide derivatives are typically less polar and more amenable to separation by reversed-phase chromatography. While aromatic sulfonyl chlorides like dansyl chloride are well-known, aliphatic sulfonyl chlorides such as 1-pentanesulfonyl chloride offer an alternative that can be advantageous in specific applications, particularly when aiming to avoid interference from aromatic matrices or when specific fragmentation patterns in mass spectrometry are desired.
The Chemistry of Sulfonamide Formation
The derivatization of primary and secondary amines with 1-pentanesulfonyl chloride is a nucleophilic acyl substitution reaction.[2] The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of a chloride ion, a good leaving group, to form a stable sulfonamide. The reaction is typically carried out under basic conditions to neutralize the hydrogen chloride (HCl) produced and to ensure the amine is in its more nucleophilic free base form.[2]
The fundamental reaction is illustrated below:
Primary Amine Derivatization:
R-NH₂ + CH₃(CH₂)₄SO₂Cl → R-NH-SO₂(CH₂)₄CH₃ + HCl
Secondary Amine Derivatization:
R₂NH + CH₃(CH₂)₄SO₂Cl → R₂N-SO₂(CH₂)₄CH₃ + HCl
This reaction is analogous to the well-established Hinsberg test, which has historically been used to distinguish between primary, secondary, and tertiary amines based on the solubility of the resulting sulfonamides in alkaline solution. Tertiary amines do not react with sulfonyl chlorides to form stable sulfonamides as they lack a proton on the nitrogen atom to be removed in the final step of the reaction.
Physicochemical Properties of 1-Pentanesulfonyl Chloride
A thorough understanding of the reagent's properties is essential for its safe and effective use.
| Property | Value | Source |
| CAS Number | 6303-18-0 | [3] |
| Molecular Formula | C₅H₁₁ClO₂S | [3] |
| Molecular Weight | 170.66 g/mol | [3] |
| Boiling Point | 222 °C | [3] |
| Density | 1.189 g/cm³ | [3] |
| Flash Point | 88 °C | [3] |
Experimental Protocols
The following protocols provide a starting point for the derivatization of primary and secondary amines with 1-pentanesulfonyl chloride. Optimization of reaction time, temperature, and stoichiometry may be necessary depending on the specific amine and the sample matrix.
Materials and Reagents
-
1-Pentanesulfonyl chloride (≥98%)
-
Amine standard or sample
-
Acetonitrile (HPLC grade)
-
Sodium bicarbonate or triethylamine
-
Deionized water
-
Hydrochloric acid (for pH adjustment)
-
Sodium sulfate (anhydrous)
-
Appropriate solvents for extraction (e.g., dichloromethane, ethyl acetate)
General Derivatization Protocol
This protocol is adapted from established methods for other sulfonyl chlorides and should be optimized for the specific application.
-
Sample Preparation: Dissolve a known amount of the amine-containing sample in a suitable solvent (e.g., acetonitrile, water). If the sample is in an aqueous solution, the pH should be adjusted to approximately 8-10 with a suitable base like sodium bicarbonate to ensure the amine is in its free base form.
-
Reagent Preparation: Prepare a solution of 1-pentanesulfonyl chloride in acetonitrile (e.g., 10 mg/mL). This solution should be prepared fresh.
-
Derivatization Reaction: To the amine solution, add an excess of the 1-pentanesulfonyl chloride solution. A molar excess of 2-5 fold of the derivatizing agent over the amine is a good starting point.
-
Incubation: Vortex the mixture and incubate at a controlled temperature. A starting point could be 40-60 °C for 30-60 minutes. The optimal temperature and time will depend on the reactivity of the amine.
-
Quenching the Reaction: After the incubation period, the reaction can be quenched by adding a small amount of a primary amine scavenger like a solution of glycine or by acidifying the mixture with dilute hydrochloric acid to hydrolyze the excess sulfonyl chloride.
-
Extraction of the Derivative: The resulting N-pentylsulfonamide can be extracted from the aqueous reaction mixture using a water-immiscible organic solvent such as dichloromethane or ethyl acetate.
-
Drying and Evaporation: The organic extract should be dried over anhydrous sodium sulfate, filtered, and then evaporated to dryness under a gentle stream of nitrogen.
-
Reconstitution: The dried residue is then reconstituted in a suitable solvent (e.g., mobile phase) for HPLC or HPLC-MS analysis.
Figure 1. A generalized workflow for the derivatization of amines with 1-pentanesulfonyl chloride and subsequent analysis.
Analytical Considerations
HPLC-UV Analysis
The resulting N-pentylsulfonamides are significantly less polar than the parent amines and can be effectively separated on reversed-phase columns (e.g., C8 or C18). A typical mobile phase would consist of a gradient of acetonitrile and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.
While aliphatic sulfonamides do not possess a strong chromophore, they do exhibit some UV absorbance at lower wavelengths (typically < 220 nm). Detection at these wavelengths can be challenging due to potential interference from the mobile phase components. Therefore, careful selection of high-purity solvents and additives is crucial.
HPLC-MS Analysis
HPLC coupled with mass spectrometry (HPLC-MS) is a highly sensitive and selective method for the analysis of N-pentylsulfonamide derivatives. Electrospray ionization (ESI) is a suitable ionization technique, typically in the positive ion mode. The protonated molecule [M+H]⁺ is often the most abundant ion in the full scan mass spectrum.
For quantitative analysis, tandem mass spectrometry (MS/MS) in selected reaction monitoring (SRM) mode provides the highest sensitivity and specificity. The fragmentation of sulfonamides in the gas phase has been studied, and common fragmentation pathways can be exploited for SRM method development.[4] A characteristic fragmentation involves the cleavage of the S-N bond.
Safety Precautions
Sulfonyl chlorides are reactive compounds and should be handled with appropriate safety precautions. 1-Pentanesulfonyl chloride is expected to have similar hazards to other aliphatic sulfonyl chlorides like butanesulfonyl chloride, which is corrosive and can cause severe skin and eye irritation.[5]
-
Handling: Always handle 1-pentanesulfonyl chloride in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Moisture Sensitivity: Sulfonyl chlorides are sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. Store in a tightly sealed container in a dry environment.
-
Disposal: Dispose of waste according to institutional and local regulations.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no derivatization yield | - Inactive reagent (hydrolyzed) - Incorrect pH of reaction mixture - Insufficient reaction time or temperature - Amine in salt form | - Use fresh 1-pentanesulfonyl chloride solution - Ensure reaction pH is between 8 and 10 - Optimize reaction time and temperature - Convert amine salt to free base before derivatization |
| Multiple peaks for a single analyte | - Incomplete reaction - Side reactions - Degradation of the derivative | - Increase the excess of derivatizing agent - Optimize reaction conditions (e.g., lower temperature) - Analyze the sample promptly after preparation |
| Poor chromatographic peak shape | - Inappropriate mobile phase pH - Column overload | - Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase - Dilute the sample |
| Interference from excess reagent | - Insufficient quenching | - Optimize the quenching step (e.g., increase the amount of quenching agent) - Adjust chromatographic conditions to separate the derivative from the reagent peak |
Conclusion
Derivatization of primary and secondary amines with 1-pentanesulfonyl chloride is a valuable technique for enhancing their detectability and chromatographic performance. The resulting N-pentylsulfonamides are well-suited for analysis by reversed-phase HPLC with UV or MS detection. This application note provides a foundational understanding and practical protocols to aid researchers in the successful implementation of this derivatization strategy for their specific analytical challenges.
References
-
Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
-
Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379. [Link]
-
YouTube. (2022, July 6). Reactions of aliphatic amines. Retrieved from [Link]
-
PubMed. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. [Link]
-
ResearchGate. (2025). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. Retrieved from [Link]
-
YouTube. (2021, February 19). CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID.. Retrieved from [Link]
Sources
- 1. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pentane-1-sulfonyl chloride CAS#: 6303-18-0 [m.chemicalbook.com]
- 4. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. guidechem.com [guidechem.com]
Application Note: Robust Analysis of Primary and Secondary Amines by LC-MS Following Derivatization with 1-Pentanesulfonyl Chloride
Abstract
This application note presents a detailed protocol for the sensitive and reliable quantification of primary and secondary amines in various sample matrices using Liquid Chromatography-Mass Spectrometry (LC-MS). To overcome the challenges associated with the analysis of small, polar, and poorly ionizable amines, a pre-column derivatization strategy employing 1-pentanesulfonyl chloride is detailed. This methodology enhances the chromatographic retention of amines on reversed-phase columns and improves their ionization efficiency, leading to superior sensitivity and selectivity. The following sections provide a comprehensive guide to the derivatization procedure, a validated LC-MS/MS method, and expert insights into the underlying chemical principles and practical considerations for successful implementation in research and drug development settings.
Introduction: The Rationale for Amine Derivatization
The quantitative analysis of amines is a critical aspect of numerous scientific disciplines, including pharmaceutical development, metabolomics, and environmental monitoring. However, the inherent physicochemical properties of many amines, such as high polarity and low volatility, present significant challenges for direct analysis by reversed-phase liquid chromatography. These characteristics often result in poor retention on common C18 stationary phases and inefficient ionization in electrospray ionization (ESI) mass spectrometry.
Chemical derivatization offers a robust solution to these challenges by chemically modifying the amine functional group.[1] This process converts the polar primary and secondary amines into less polar, more hydrophobic derivatives. Sulfonyl chlorides, such as the widely used dansyl chloride and p-toluenesulfonyl chloride, are effective derivatizing agents for this purpose.[2][3] This application note focuses on 1-pentanesulfonyl chloride, an aliphatic sulfonyl chloride that offers distinct advantages:
-
Increased Hydrophobicity: The addition of the pentylsulfonyl group significantly increases the hydrophobicity of the amine derivatives, leading to enhanced retention on reversed-phase columns and improved separation of closely related analytes.[4]
-
Improved Ionization Efficiency: The sulfonyl group can enhance the ionization efficiency of the derivatized amines in the mass spectrometer, leading to improved sensitivity.
-
Predictable Fragmentation: The resulting sulfonamides exhibit characteristic fragmentation patterns in tandem mass spectrometry (MS/MS), which is beneficial for the development of selective and sensitive detection methods.
The Chemistry of Derivatization: A Self-Validating System
The derivatization of primary and secondary amines with 1-pentanesulfonyl chloride is a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group and the formation of a stable sulfonamide. This reaction is typically carried out under basic conditions to deprotonate the amine, thereby increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct.
Caption: Derivatization of an amine with 1-pentanesulfonyl chloride.
The reaction is highly efficient and proceeds to completion under optimized conditions, ensuring that the analytical results are a true representation of the initial amine concentration. The stability of the resulting N-pentylsulfonamide derivatives under typical LC-MS analytical conditions further contributes to the trustworthiness of the method.
Experimental Protocols
Materials and Reagents
-
1-Pentanesulfonyl chloride (≥98% purity)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium bicarbonate (≥99% purity)
-
Primary and secondary amine standards
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
Standard Solution Preparation
Prepare individual stock solutions of the amine standards at a concentration of 1 mg/mL in a suitable solvent (e.g., water or methanol). A working standard mixture containing all amines of interest can then be prepared by diluting the stock solutions in water.
Derivatization Protocol
This protocol is a robust starting point and may require optimization depending on the specific amines and sample matrix.
-
Sample Preparation: In a 1.5 mL microcentrifuge tube, add 50 µL of the amine standard solution or sample extract.
-
Buffering: Add 100 µL of 100 mM ammonium bicarbonate buffer (pH ~8.5). Vortex briefly to mix.
-
Reagent Addition: Prepare a 10 mg/mL solution of 1-pentanesulfonyl chloride in acetonitrile. Add 100 µL of this solution to the sample tube. Note: The derivatizing reagent should be prepared fresh daily.
-
Reaction: Vortex the mixture vigorously for 1 minute. Incubate the reaction at 60°C for 30 minutes in a heating block or water bath.
-
Quenching (Optional): To quench the reaction and hydrolyze any remaining 1-pentanesulfonyl chloride, add 50 µL of 1% formic acid in water. Vortex briefly. This step may not be necessary if the sample is immediately diluted for analysis.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 5 minutes to pellet any precipitate.
-
Dilution and Analysis: Transfer the supernatant to an autosampler vial. Dilute with the initial mobile phase conditions (e.g., 95% water with 0.1% formic acid) as needed for LC-MS analysis.
Sources
1-Pentanesulfonyl Chloride: A Versatile Building Block for Organic Synthesis
Introduction to 1-Pentanesulfonyl Chloride
1-Pentanesulfonyl chloride is a valuable reagent in organic synthesis, serving as a versatile building block for the introduction of the pentanesulfonyl group into a wide range of molecules. This functional group is of significant interest to researchers in medicinal chemistry and materials science due to its influence on the physicochemical and biological properties of organic compounds. The pentyl chain provides a degree of lipophilicity, which can be crucial for modulating properties such as solubility, membrane permeability, and protein-binding affinity.
This guide provides an in-depth overview of the applications of 1-pentanesulfonyl chloride, with a focus on the synthesis of sulfonamides and sulfonate esters. Detailed protocols, mechanistic insights, and practical considerations are presented to enable researchers, scientists, and drug development professionals to effectively utilize this reagent in their synthetic endeavors.
Table 1: Physical and Chemical Properties of 1-Pentanesulfonyl Chloride [1][2]
| Property | Value |
| CAS Number | 6303-18-0 |
| Molecular Formula | C₅H₁₁ClO₂S |
| Molecular Weight | 170.66 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 222 °C |
| Density | 1.189 g/cm³ |
| Flash Point | 88 °C |
Core Applications in Organic Synthesis
The reactivity of 1-pentanesulfonyl chloride is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This makes it highly susceptible to nucleophilic attack by a variety of compounds, most notably amines and alcohols, leading to the formation of stable sulfonamide and sulfonate ester linkages, respectively.
The Synthesis of Pentanesulfonamides
The sulfonamide functional group is a cornerstone in medicinal chemistry, found in a wide array of therapeutic agents with diverse biological activities, including antibacterial, antiviral, and anticancer properties.[3][4] The reaction of 1-pentanesulfonyl chloride with primary or secondary amines provides a direct and efficient route to N-substituted pentanesulfonamides.
Reaction Mechanism: Sulfonamide Formation
The reaction proceeds via a nucleophilic acyl substitution-type mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride leaving group and deprotonation of the nitrogen by a base to yield the sulfonamide.
Caption: General workflow for sulfonamide synthesis.
Experimental Protocol: General Procedure for the Synthesis of N-Aryl Pentanesulfonamides
This protocol is adapted from a general method for the synthesis of aryl sulfonamides and can be applied to 1-pentanesulfonyl chloride.[3][5]
Materials:
-
Aryl amine (1.0 equiv)
-
1-Pentanesulfonyl chloride (1.2 equiv)
-
Triethylamine (2.0 equiv)
-
Dichloromethane (DCM), anhydrous
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the aryl amine (1.0 equiv) in anhydrous dichloromethane.
-
Add triethylamine (2.0 equiv) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add 1-pentanesulfonyl chloride (1.2 equiv) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to afford the desired N-aryl pentanesulfonamide.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the reaction of 1-pentanesulfonyl chloride with atmospheric moisture.
-
Anhydrous Solvent: Dichloromethane is a common solvent for this reaction due to its inertness and ability to dissolve both reactants. It must be anhydrous to prevent hydrolysis of the sulfonyl chloride.
-
Triethylamine: Acts as a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.
-
Ice Bath: The initial cooling helps to control the exothermic nature of the reaction.
-
Aqueous Workup: The washing steps are crucial to remove excess triethylamine hydrochloride and other water-soluble impurities.
The Synthesis of Pentanesulfonate Esters
Sulfonate esters are excellent leaving groups in nucleophilic substitution and elimination reactions, making them valuable intermediates in organic synthesis. The reaction of 1-pentanesulfonyl chloride with alcohols in the presence of a base provides a straightforward method for the preparation of pentanesulfonate esters.
Reaction Mechanism: Sulfonate Ester Formation
Similar to sulfonamide formation, the reaction proceeds through a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur of the sulfonyl chloride. A base is used to deprotonate the resulting oxonium ion and neutralize the HCl byproduct.
Caption: General workflow for sulfonate ester synthesis.
Experimental Protocol: General Procedure for the Synthesis of Pentanesulfonate Esters
This protocol is a general procedure for the sulfonylation of alcohols and can be applied using 1-pentanesulfonyl chloride.
Materials:
-
Alcohol (1.0 equiv)
-
1-Pentanesulfonyl chloride (1.5 equiv)
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 equiv) in a mixture of anhydrous dichloromethane and anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 1-pentanesulfonyl chloride (1.5 equiv) to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.
-
Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude pentanesulfonate ester can be used in the next step without further purification or purified by column chromatography if necessary.
Causality Behind Experimental Choices:
-
Pyridine: Serves as both a base to neutralize the generated HCl and as a nucleophilic catalyst.
-
Acidic Wash: The 1 M HCl wash is essential to remove the pyridine base from the organic layer.
-
Anhydrous Conditions: Crucial to prevent the hydrolysis of the highly reactive 1-pentanesulfonyl chloride.
Applications in Drug Discovery and Development
The incorporation of the pentanesulfonyl moiety can significantly impact the pharmacological profile of a lead compound. For instance, in a study aimed at modulating bacterial quorum sensing, a process critical for bacterial virulence, a control compound was synthesized using 1-pentanesulfonyl chloride.[1][4] This highlights the utility of this building block in the rapid generation of diverse chemical structures for biological screening.
Furthermore, aryl sulfonamides derived from sulfonyl chlorides are being investigated for the treatment of neurodegenerative diseases.[3][5] While the examples in these patents do not always specify 1-pentanesulfonyl chloride, the general synthetic routes described are directly applicable. The pentyl group can be systematically varied to optimize properties such as lipophilicity and metabolic stability, which are key parameters in drug design.
Safety and Handling
1-Pentanesulfonyl chloride is a corrosive and moisture-sensitive compound and should be handled with appropriate safety precautions in a well-ventilated fume hood.[2] Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory. It is classified as a dangerous good for transport and may be subject to additional shipping charges.[2]
Hazard and Precautionary Statements:
-
H314: Causes severe skin burns and eye damage.
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Conclusion
1-Pentanesulfonyl chloride is a highly effective reagent for the synthesis of pentanesulfonamides and pentanesulfonate esters. Its utility as a building block in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery, is well-established. The protocols and insights provided in this guide are intended to facilitate the successful application of this versatile compound in a variety of synthetic contexts.
References
Sources
- 1. US9796694B2 - Modulation of bacterial quorum sensing with synthetic ligands - Google Patents [patents.google.com]
- 2. Buy Pentane-2-sulfonyl chloride | 59427-30-4 [smolecule.com]
- 3. WO1998037061A1 - Aryl sulfonamides and analogues thereof and their use in the treatment of neurodegenerative diseases - Google Patents [patents.google.com]
- 4. N-Phenylacetanoyl-l-Homoserine Lactones Can Strongly Antagonize or Superagonize Quorum Sensing in Vibrio fischeri - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HU228509B1 - Aryl sulfonamides and analogues thereof and their use in the treatment of neurodegenerative diseases - Google Patents [patents.google.com]
HPLC method development for 1-pentanesulfonyl chloride derivatives
Application Note: A-1024
Title: A-1024: A Robust and Systematic Approach to HPLC Method Development for 1-Pentanesulfonyl Chloride and Its Derivatives
Introduction
Overview and Significance
1-Pentanesulfonyl chloride is a key reactive intermediate used in organic synthesis, particularly for the preparation of sulfonamides and sulfonate esters, which are classes of compounds with significant applications in the pharmaceutical and agrochemical industries.[1] Its derivatives often serve as crucial building blocks or are themselves active pharmaceutical ingredients (APIs). The sulfonyl chloride functional group (-SO₂Cl) is highly electrophilic, making it an excellent sulfonating agent. However, this same reactivity presents considerable challenges for analytical characterization.
Analytical Challenges
The primary analytical challenge in the HPLC analysis of 1-pentanesulfonyl chloride and its derivatives is their inherent instability, particularly their susceptibility to hydrolysis.[2] The sulfonyl chloride moiety readily reacts with nucleophiles, including water, which is a common component of reversed-phase HPLC mobile phases. This hydrolysis reaction converts the sulfonyl chloride to the corresponding sulfonic acid (R-SO₃H), compromising the accuracy and reliability of quantitative analysis.[3]
Therefore, developing a robust HPLC method requires careful control over experimental conditions to minimize on-column and pre-analysis degradation. This application note provides a comprehensive, field-proven protocol for the systematic development of a reliable reversed-phase HPLC (RP-HPLC) method for these reactive analytes.
Objective
The objective of this guide is to provide researchers, scientists, and drug development professionals with a detailed, step-by-step protocol for developing a stable, specific, and reproducible RP-HPLC method for the analysis of 1-pentanesulfonyl chloride and its derivatives. The causality behind each experimental choice will be explained to empower the analyst to adapt the method to other reactive sulfonyl chlorides.
HPLC Method Development Strategy
Foundational Principles
-
Reversed-Phase Chromatography (RP-HPLC): RP-HPLC is the method of choice for this class of compounds.[4] It separates molecules based on their hydrophobicity using a non-polar stationary phase and a polar mobile phase.[5] This allows for excellent separation of the relatively non-polar sulfonyl chloride from its more polar hydrolysis byproduct, the sulfonic acid.
-
Analyte Stability Management: The entire analytical workflow must be designed to mitigate hydrolysis. This includes the use of anhydrous solvents for sample preparation and minimizing the water content in the initial mobile phase conditions where possible.[1]
Method Development Workflow
A systematic approach is crucial for efficiently developing a robust method. The logical flow involves a sequential optimization of key chromatographic parameters.
Caption: Effect of mobile phase pH on sulfonic acid byproduct.
Gradient Elution: Separating Diverse Polarities
An isocratic elution (constant mobile phase composition) is often insufficient when analyzing both the parent sulfonyl chloride and its potential derivatives or impurities, which can span a wide range of polarities. [6]A gradient elution, where the percentage of the organic solvent is increased over time, is necessary.
Protocol 4.3.1: Developing a Generic Gradient
-
Scouting Gradient: Start with a broad linear gradient to determine the approximate elution time of all components.
-
Example: 5% to 95% ACN over 20 minutes.
-
-
Fine-Tuning: Based on the scouting run, adjust the gradient to improve resolution around the target peaks.
-
If peaks elute too early, decrease the initial %ACN or slow the gradient slope.
-
If peaks are clustered, create a shallower gradient segment in that region.
-
Detection: Wavelength Selection
Expertise & Experience: While aliphatic sulfonyl chlorides do not possess a strong chromophore, they exhibit some UV absorbance at low wavelengths (typically 200-220 nm). [7]A Diode Array Detector (DAD) is invaluable for method development as it can capture the full UV spectrum of the eluting peak.
Protocol 4.4.1: Determining Optimal Wavelength (λmax)
-
Inject a concentrated standard (e.g., 100 µg/mL).
-
Using the DAD software, extract the UV spectrum from the apex of the 1-pentanesulfonyl chloride peak.
-
The wavelength of maximum absorbance (λmax) should be selected for quantification to achieve the highest sensitivity. [8]If baseline noise is high at the λmax, a slightly higher wavelength may be chosen as a compromise.
Final Optimized Method and Validation
The culmination of the development process is a robust, optimized method. The following table presents a well-established starting point.
Table 5.1: Recommended HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | Good retention for hydrophobic analytes. |
| Mobile Phase A | 0.1% H₃PO₄ in Water | Acidifies mobile phase to suppress ionization. |
| Mobile Phase B | Acetonitrile (ACN) | Good elution strength and UV transparency. |
| Gradient | 50% B to 90% B in 15 min | Elutes parent compound and polar/non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Improves reproducibility and peak shape. |
| Injection Vol. | 10 µL | Standard volume; adjust based on sensitivity. |
| Detection | UV at 210 nm | General wavelength for sulfonyl chlorides. |
Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. [9][10]Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., hydrolysis products, impurities).
-
Linearity: Demonstrating a direct proportional relationship between concentration and detector response over a defined range. [9]* Accuracy & Precision: Closeness of results to the true value and the degree of scatter between a series of measurements, respectively.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters. [11]
Troubleshooting
Table 6.1: Common Chromatographic Problems and Solutions
| Problem | Probable Cause(s) | Recommended Solution(s) |
|---|---|---|
| Peak Splitting/Tailing | Analyte degradation on-column; Column contamination; Silanol interactions. | Ensure mobile phase is acidic (pH 2-3); Use a new or end-capped column; Prepare samples fresh in anhydrous ACN. |
| Poor Peak Area Reproducibility | Sample instability in autosampler; Inconsistent injection volume. | Prepare samples immediately before analysis; Use refrigerated autosampler if available; Ensure no air bubbles in syringe. |
| Drifting Baseline | Column not equilibrated; Mobile phase contamination. | Increase column equilibration time; Use freshly prepared mobile phase from HPLC-grade reagents. [12] |
| Ghost Peaks | Carryover from previous injection; Contaminated mobile phase. | Implement a needle wash step; Run blank gradients to clean the system; Prepare fresh mobile phase. |
Conclusion
The successful HPLC analysis of 1-pentanesulfonyl chloride and its derivatives hinges on a method development strategy that prioritizes and manages the inherent chemical instability of the analyte. By employing anhydrous conditions for sample preparation, utilizing a C18 column, controlling mobile phase pH with an acidic modifier, and developing a suitable gradient, a robust and reliable method can be achieved. This systematic approach, grounded in chromatographic principles, provides a self-validating framework that ensures data integrity for these challenging but important chemical entities.
References
-
Robertson, R. E. (1967). Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 45(5), 589-598. [Link]
-
King, J. F., & Lee, T. W. S. (1981). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 103(5), 1137–1145. [Link]
-
Aguilar, M. I. (2004). Reversed-phase high-performance liquid chromatography. In Methods in Molecular Biology (Vol. 251, pp. 11-28). Humana Press. [Link]
-
Song, S., et al. (2022). Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. Journal of Pharmaceutical and Biomedical Analysis, 215, 114752. [Link]
-
Element Lab Solutions. (n.d.). HPLC UV detection. [Link]
-
Phenomenex Inc. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
Phenomenex Inc. (n.d.). Reversed Phase HPLC Columns. [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. [Link]
-
Taylor, T. (2014). How It Works: UV Detection for HPLC. LCGC International. [Link]
-
King, J. F., & Hillhouse, J. H. (1979). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 57(19), 2477-2484. [Link]
-
Agilent Technologies. (2018). Mobile Phase Optimization in SEC Method Development. Application Note. [Link]
-
Büttler, T. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. BÜCHI Labortechnik AG. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Taylor, T. (2014). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. LCGC International. [Link]
-
ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
ICH. (n.d.). Quality Guidelines. [Link]
-
Pharma Growth Hub. (2024). ICH Q2 Validation of Analytical Procedures. [Link] (Note: A generic placeholder as the original link might not be stable; concept is cited).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 6. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 11. youtube.com [youtube.com]
- 12. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
Troubleshooting & Optimization
How to prevent hydrolysis of 1-pentanesulfonyl chloride during reactions
A Guide to Preventing Hydrolysis in Synthetic Applications
Welcome to the technical support center for 1-pentanesulfonyl chloride. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their synthetic endeavors. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide in-depth, practical solutions to a common challenge: the prevention of hydrolysis during reactions.
Introduction: The Challenge of Hydrolysis
1-Pentanesulfonyl chloride is a highly reactive compound, making it an excellent sulfonylating agent for the synthesis of sulfonamides, sulfonate esters, and other important organic molecules.[1] However, this high reactivity also renders it susceptible to hydrolysis, a reaction with water that yields the corresponding sulfonic acid and hydrochloric acid.[2][3] This undesired side reaction can significantly lower product yields, introduce impurities, and complicate purification processes.[4] Understanding and controlling the factors that influence hydrolysis is therefore paramount for successful and reproducible synthetic outcomes.
This guide will delve into the mechanisms of hydrolysis and provide actionable strategies to minimize its occurrence throughout your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of 1-pentanesulfonyl chloride hydrolysis?
A1: The hydrolysis of 1-pentanesulfonyl chloride proceeds primarily through a nucleophilic substitution reaction at the sulfur atom. A water molecule, acting as a nucleophile, attacks the electrophilic sulfur center of the sulfonyl chloride. This is followed by the departure of the chloride leaving group. The overall process can be described by a concerted SN2-like mechanism.[5][6] The presence of additional water molecules can facilitate the reaction by acting as a general base to deprotonate the attacking water molecule in the transition state.[2]
Caption: Mechanism of 1-pentanesulfonyl chloride hydrolysis.
Q2: How does temperature affect the rate of hydrolysis?
A2: As with most chemical reactions, the rate of hydrolysis of 1-pentanesulfonyl chloride is highly dependent on temperature. An increase in temperature provides the necessary activation energy for the reaction to proceed more rapidly. Therefore, conducting reactions at low temperatures is a critical strategy to minimize hydrolysis. It is generally recommended to perform reactions involving sulfonyl chlorides at 0 °C or below, especially during the initial addition of the reagent.[5]
Q3: What are the best solvents to use to avoid hydrolysis?
A3: The choice of solvent is crucial in preventing the hydrolysis of 1-pentanesulfonyl chloride. The ideal solvent should be anhydrous and aprotic. Protic solvents, such as alcohols and water, can act as nucleophiles and directly participate in the decomposition of the sulfonyl chloride. Aprotic solvents, on the other hand, do not have acidic protons and are therefore less reactive towards the sulfonyl chloride.
| Solvent | Type | Dielectric Constant (ε) | Suitability for Sulfonyl Chloride Reactions |
| Dichloromethane (DCM) | Aprotic | 9.1 | Excellent |
| Tetrahydrofuran (THF) | Aprotic | 7.5 | Good (ensure peroxide-free) |
| Acetonitrile (ACN) | Aprotic | 37.5 | Good (can be reactive with some substrates) |
| Toluene | Aprotic | 2.4 | Good (for less polar reactants) |
| Methanol (MeOH) | Protic | 33.0 | Poor (will react to form sulfonate ester) |
| Water (H₂O) | Protic | 80.1 | Avoid (causes hydrolysis) |
Table 1: Recommended Solvents for Reactions with 1-Pentanesulfonyl Chloride.
Q4: What is the role of tertiary amines, like triethylamine or pyridine, in these reactions? Do they prevent hydrolysis?
A4: Tertiary amines play a multifaceted role in reactions involving sulfonyl chlorides. Their primary function is to act as an acid scavenger. The reaction of an amine or alcohol with 1-pentanesulfonyl chloride produces one equivalent of hydrochloric acid (HCl).[7] This acidic byproduct can protonate the starting amine, rendering it non-nucleophilic and halting the desired reaction. Tertiary amines are non-nucleophilic bases that neutralize the generated HCl, allowing the reaction to proceed to completion.[4]
While tertiary amines do not directly prevent the reaction of the sulfonyl chloride with any water present, they can indirectly minimize hydrolysis by accelerating the desired reaction. By ensuring the primary or secondary amine remains deprotonated and thus highly nucleophilic, the tertiary amine promotes the intended sulfonylation, which can outcompete the slower hydrolysis reaction. Pyridine, in some cases, can also act as a nucleophilic catalyst, further accelerating the desired transformation.[8]
Troubleshooting Guide
Problem 1: Low Yield of Sulfonamide/Sulfonate Ester
Potential Cause: Significant hydrolysis of 1-pentanesulfonyl chloride.
Solutions:
-
Strict Anhydrous Conditions:
-
Glassware: Oven-dry all glassware at >120 °C for several hours and allow to cool in a desiccator over a drying agent (e.g., P₂O₅, CaH₂).
-
Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents can be further dried over molecular sieves (3Å or 4Å).
-
Reagents: Ensure all starting materials, especially the amine or alcohol, are dry. If necessary, dry them by azeotropic distillation with toluene or by storing over a suitable desiccant.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.[4]
-
-
Temperature Control:
-
Maintain a low reaction temperature, typically 0 °C to -10 °C, especially during the addition of the 1-pentanesulfonyl chloride.
-
Add the sulfonyl chloride dropwise to the solution of the amine/alcohol and base to control any exotherm.
-
Problem 2: Difficult Purification and Presence of Water-Soluble Byproducts
Potential Cause: Formation of 1-pentanesulfonic acid due to hydrolysis during the reaction or workup.
Solutions:
-
Aqueous Workup Strategy:
-
Quench the reaction with cold, dilute aqueous acid (e.g., 1 M HCl) to neutralize any remaining tertiary amine.
-
Extract the product into a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to remove any sulfonic acid), and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.
-
Caption: Recommended aqueous workup workflow.
Problem 3: Incomplete Reaction Despite Anhydrous Conditions
Potential Cause: Insufficient or inappropriate base.
Solutions:
-
Base Stoichiometry and Type:
-
Use at least one equivalent of a tertiary amine base (e.g., triethylamine, pyridine) for each equivalent of sulfonyl chloride. Often, a slight excess (1.1-1.2 equivalents) is beneficial.[9]
-
For sterically hindered amines or alcohols, a stronger, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) may be required.
-
Ensure the pKa of the tertiary amine is higher than that of the protonated starting amine to effectively scavenge the HCl.
-
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonamide
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the primary or secondary amine (1.0 eq.) and anhydrous dichloromethane (DCM, ~0.1 M).
-
Cool the solution to 0 °C in an ice-water bath.
-
Add triethylamine (1.2 eq.) to the stirred solution.
-
In a separate dry flask, prepare a solution of 1-pentanesulfonyl chloride (1.1 eq.) in anhydrous DCM.
-
Add the 1-pentanesulfonyl chloride solution dropwise to the amine solution over 10-15 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-16 hours (monitor by TLC or LC-MS).
-
Upon completion, proceed with the aqueous workup as described in the troubleshooting guide.
Protocol 2: General Procedure for the Synthesis of a Sulfonate Ester
-
To an oven-dried round-bottom flask with a magnetic stir bar and under an inert atmosphere, add the alcohol (1.0 eq.) and anhydrous pyridine as the solvent and base (~0.2 M).
-
Cool the solution to 0 °C.
-
Add 1-pentanesulfonyl chloride (1.2 eq.) portion-wise or as a solution in a minimal amount of anhydrous DCM, keeping the temperature below 5 °C.
-
Stir the reaction at 0 °C for 1 hour, then at room temperature until completion (monitor by TLC or LC-MS).
-
Pour the reaction mixture into ice-cold 1 M HCl and extract with ethyl acetate.
-
Wash the organic layer with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
References
- King, J. F.; Durst, T. J. Am. Chem. Soc.1963, 85 (17), 2676–2681.
- Robertson, R. E.; Rossall, B. Can. J. Chem.1971, 49 (9), 1441–1450.
- Hambly, A. N.; Laby, R. H. Aust. J. Chem.1961, 14 (3), 318–328.
-
D'Souza, M. J.; Kevill, D. N. Beilstein J. Org. Chem.2022 , 18, 120–132. [Link]
-
Rogne, O. J. Chem. Soc. B1968 , 1294–1296. [Link]
-
Novatia, LLC. Sulfonate Ester Kinetic Study. [Link]
-
SciSpace. The Effect of Pyridine and Triethylamine (TEA) Catalysts in the Synthesis of the 4- Benzoyloxy-3-Methoxycinmanic Acid Through Mi. [Link]
-
Wikipedia. Sulfonyl halide. [Link]
-
Macmillan Group - Princeton University. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]
-
ResearchGate. A simple method for the synthesis of sulfonic esters. [Link]
-
Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]
-
Semantic Scholar. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride — Precursors in the Development of New Pharmaceuticals. [Link]
-
National Center for Biotechnology Information. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. [Link]
-
ACS Publications. The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. [Link]
-
National Center for Biotechnology Information. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. [Link]
-
MDPI. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals. [Link]
- Google Patents. Method for producing pyridine-3-sulfonyl chloride.
-
ResearchGate. (PDF) Effect of Pyridine and Tribenzylamine on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane System. [Link]
-
EPA NEPAL. Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. [Link]
-
National Center for Biotechnology Information. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. [Link]
-
CORE. The Synthesis of Functionalised Sulfonamides. [Link]
-
ResearchGate. Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. [Link]
-
Chemistry LibreTexts. 8.1: Solvolysis of Tertiary and Secondary Haloalkanes. [Link]
-
YouTube. SN1 solvolysis reactions. [Link]
-
Patsnap. Method for detecting content of pyridine-3-sulfonyl chloride. [Link]
-
National Center for Biotechnology Information. Calculated Third Order Rate Constants for Interpreting the Mechanisms of Hydrolyses of Chloroformates, Carboxylic Acid Halides, Sulfonyl Chlorides and Phosphorochloridates. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low derivatization efficiency with 1-pentanesulfonyl chloride
Welcome to the technical support center for 1-pentanesulfonyl chloride derivatization. As a Senior Application Scientist, I've designed this guide to provide you with in-depth troubleshooting advice and answers to frequently asked questions. This resource is intended for researchers, scientists, and drug development professionals who are looking to optimize their derivatization reactions and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: I'm observing very low or no derivatization product. What are the most common initial checks I should perform?
Low derivatization efficiency is a frequent issue that can often be resolved by systematically evaluating your experimental setup. Here are the primary factors to investigate:
-
Reagent Integrity: 1-Pentanesulfonyl chloride is highly susceptible to hydrolysis. Ensure that your reagent is fresh and has been stored under anhydrous conditions.
-
Reaction pH: The reaction of sulfonyl chlorides with nucleophiles like amines or alcohols is highly pH-dependent. An acidic or neutral pH can significantly hinder the reaction rate.
-
Presence of Water: Any moisture in your reaction system will lead to the hydrolysis of 1-pentanesulfonyl chloride, reducing the amount of reagent available for your analyte.
A logical first step in troubleshooting is to confirm the quality of your starting materials and the appropriateness of your reaction conditions.
Q2: My 1-pentanesulfonyl chloride reagent is old. How can I test its activity before use?
Using a degraded reagent is a primary cause of poor derivatization. Sulfonyl chlorides readily react with water to form the corresponding sulfonic acid, which is unreactive for derivatization.[1]
Recommended Action:
A simple qualitative test is to carefully add a small amount of the reagent to a vial containing a few drops of water. A vigorous reaction with the evolution of HCl gas (which can be tested with wet pH paper) indicates that the sulfonyl chloride is still reactive. However, for quantitative applications, it is always best to use a fresh bottle of the reagent. Proper storage in a desiccator or under an inert atmosphere is crucial.[2][3]
Q3: What is the optimal pH for derivatizing amines or alcohols with 1-pentanesulfonyl chloride, and why is it so critical?
The pH of the reaction medium is arguably the most critical parameter for successful derivatization with sulfonyl chlorides.
-
For Amines: A basic pH (typically 9-11) is essential.[4][5] This serves two purposes:
-
It ensures that the amine is in its deprotonated, nucleophilic state.
-
It neutralizes the hydrochloric acid (HCl) byproduct of the reaction.[6] Failure to neutralize the HCl will protonate the unreacted amine, rendering it non-nucleophilic and halting the reaction.
-
-
For Alcohols: Similarly, a basic environment is necessary to deprotonate the alcohol to the more nucleophilic alkoxide, significantly increasing the reaction rate.
Causality: The reaction proceeds via a nucleophilic attack of the amine or alcohol on the electrophilic sulfur atom of the sulfonyl chloride.[1] A higher concentration of the deprotonated nucleophile directly translates to a faster and more efficient reaction.
| pH Range | Effect on Amine Derivatization | Recommendation |
| < 7 | Amine is protonated (R-NH3+), non-nucleophilic. | Avoid |
| 7 - 8 | Sub-optimal concentration of free amine. | Not recommended |
| 9 - 11 | Optimal concentration of free amine (R-NH2). | Recommended |
| > 11.5 | Increased risk of sulfonyl chloride hydrolysis.[4] | Use with caution |
Q4: I suspect hydrolysis of my 1-pentanesulfonyl chloride is the main issue. How can I minimize this side reaction?
Hydrolysis is the primary competing reaction and a common cause of low yields.[1][7] Here’s a multi-pronged approach to mitigate it:
-
Use Anhydrous Solvents: Employ high-purity, anhydrous solvents. Acetonitrile is a common choice.[8]
-
Control Reaction Temperature: While heating can increase the rate of derivatization, it can also accelerate hydrolysis. Running the reaction at room temperature or even cooled on an ice bath can sometimes be beneficial.[8]
-
Optimize Reagent Addition: Instead of adding the 1-pentanesulfonyl chloride all at once, consider a slow, dropwise addition. This maintains a low instantaneous concentration of the reagent, favoring the reaction with your analyte over hydrolysis.
-
Work Quickly: Once the reagent is dissolved, use it immediately. Do not let solutions of 1-pentanesulfonyl chloride sit for extended periods.
Troubleshooting Workflow
If you are still facing issues after addressing the points above, follow this systematic troubleshooting workflow.
Caption: A flowchart for systematically troubleshooting low derivatization efficiency.
Advanced Experimental Protocols
Protocol 1: Monitoring Derivatization Progress by HPLC
It is crucial to monitor the progress of your derivatization reaction to determine the optimal reaction time and to confirm that the reaction is proceeding as expected. A reverse-phase HPLC (RP-HPLC) method is well-suited for this purpose.[9][10]
Objective: To separate and quantify the unreacted analyte, the derivatized product, and potential side-products.
Methodology:
-
Prepare Standards: Prepare solutions of your un-derivatized analyte and, if available, a pure standard of the 1-pentanesulfonyl derivatized product.
-
Reaction Sampling: At various time points (e.g., 0, 15, 30, 60, and 120 minutes), withdraw a small aliquot of the reaction mixture.
-
Quench the Reaction: Immediately quench the reaction in the aliquot by adding a small amount of an acidic solution (e.g., 1% formic acid in water) to neutralize the basic catalyst and stop the reaction.
-
Dilution: Dilute the quenched aliquot in a suitable mobile phase to a concentration appropriate for HPLC analysis.
-
HPLC Analysis:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.
-
Detection: UV detection at a wavelength where the derivatized product has significant absorbance. The pentanesulfonyl group itself does not have a strong chromophore, so detection will rely on the chromophore of your analyte. If your analyte lacks a chromophore, consider using a detector like a mass spectrometer (MS) or an evaporative light scattering detector (ELSD).[4]
-
-
Data Analysis: Plot the peak area of your derivatized product as a function of time to determine the reaction kinetics and the optimal reaction time.
Protocol 2: Optimizing Reaction Temperature and Time
The interplay between reaction temperature and time is critical for maximizing yield while minimizing side reactions.[8]
Objective: To determine the optimal temperature and time for the derivatization of your specific analyte.
Methodology:
-
Set up Parallel Reactions: Prepare multiple small-scale reactions in parallel.
-
Vary Temperature: Run the reactions at different temperatures, for example:
-
0°C (ice bath)
-
Room Temperature (~25°C)
-
40°C
-
60°C
-
-
Time Course Analysis: For each temperature, take samples at various time points (e.g., 15, 30, 60, 90, 120 minutes).
-
Analysis: Analyze the samples using the HPLC method described in Protocol 1.
-
Evaluation: Compare the yield of the derivatized product across the different temperatures and time points to identify the optimal conditions. You may find that a lower temperature for a longer time gives a cleaner reaction with higher yield than a higher temperature for a shorter time.[8]
References
-
Song, S., et al. (2022). Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. Journal of Pharmaceutical and Biomedical Analysis, 215, 114752. Available at: [Link]
-
Yusof, N. A., et al. (2019). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverage. Journal of Analytical Methods in Chemistry, 2019, 9243907. Available at: [Link]
-
Merck & Co., Inc. (2022). Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. ResearchGate. Available at: [Link]
-
Cornella, J., et al. (2020). A) Derivatization of complex sulfonamides through the parent sulfonyl... ResearchGate. Available at: [Link]
-
Holčapek, M., et al. (2021). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry, 93(14), 5843–5851. Available at: [Link]
-
Wang, Y., et al. (2023). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. PubMed Central. Available at: [Link]
-
Banerji, B., & Seal, K. (2026). The Visible-Light-Triggered Catalytic Triarylamine EDA Complex Enabled Synthesis of Sulfonylated Quinolines, Pyrroloindoles, and Chromenes by Radical Sulfonylation-Cyclization of Substituted Alkynes with Sulfonyl Chlorides. The Journal of Organic Chemistry. Available at: [Link]
-
Li, H., et al. (2015). Optimization of dansyl chloride derivatization conditions for biogenic amines determination and survey of biogenic amines in some fermented foods. ResearchGate. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Analytical Chemistry Applications of Sulfonyl Chlorides: Derivatization Techniques. Inno Pharmchem. Available at: [Link]
-
King, J. F., & Dueck, R. (1998). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). ResearchGate. Available at: [Link]
-
IntechOpen. (2026). Principles and Applications of Derivatization Techniques in Chromatographic Analysis. IntechOpen. Available at: [Link]
-
El-Didamony, A. M., & Abo-Elsoad, M. F. (2016). Effect of pH on the derivatization. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Chemistry LibreTexts. Available at: [Link]
-
Rogne, O. (1970). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic. Available at: [Link]
-
Snow, N. H. (2018). Analyte Derivatization as an Important Tool for Sample Preparation. LCGC International. Available at: [Link]
-
Temerdashev, A., et al. (2024). Phthalylglycyl chloride as a derivatization reagent for determination of urinary amino acids using ultra high-performance liquid chromatography coupled with high resolution mass spectrometry. ResearchGate. Available at: [Link]
-
HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical. Available at: [Link]
-
Welch Materials. (2024). Unlocking the Potential of Derivatization Technology in HPLC Analysis. Welch Materials. Available at: [Link]
-
ResearchGate. (n.d.). Derivatization Methods in GC and GC/MS. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2024). Chemistry of Acid Halides. Chemistry LibreTexts. Available at: [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Chloropentane, 99%. Cole-Parmer. Available at: [Link]
Sources
- 1. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 2. fishersci.com [fishersci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. scienceopen.com [scienceopen.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Researcher's Guide to the Purification of 1-Pentanesulfonyl Chloride
Welcome to the technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the purification of commercial 1-pentanesulfonyl chloride. As a reactive intermediate, the purity of 1-pentanesulfonyl chloride is paramount to the success of subsequent synthetic steps. This document is designed to provide you with the expertise and practical protocols to identify and remove common impurities, ensuring the quality and reliability of your research.
Frequently Asked Questions (FAQs)
Q1: My commercial 1-pentanesulfonyl chloride has a yellow tint. Is it impure?
A1: A pale yellow coloration is not uncommon in commercial grades of 1-pentanesulfonyl chloride and does not necessarily indicate significant impurity that would impede its use in many applications. This color can arise from trace amounts of dissolved sulfur-containing byproducts or from slight degradation over time. However, a pronounced yellow or brown color may suggest the presence of more substantial impurities, such as dipentyl disulfide or other colored degradation products. For sensitive applications, purification is recommended.
Q2: What are the most common impurities in commercial 1-pentanesulfonyl chloride?
A2: The primary impurity of concern is 1-pentanesulfonic acid , which forms via hydrolysis upon exposure to moisture[1]. Other potential impurities can stem from the manufacturing process, which often involves the chlorination of 1-pentanethiol or dipentyl disulfide[2]. These synthesis-related impurities may include residual starting materials, chlorinated pentanes, or dipentyl disulfide.
Q3: How should I properly store 1-pentanesulfonyl chloride to minimize degradation?
A3: Due to its high sensitivity to moisture, 1-pentanesulfonyl chloride should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon[3]. The storage area should be cool, dry, and well-ventilated[4]. It is advisable to store it in smaller, single-use aliquots to minimize repeated exposure of the bulk material to atmospheric moisture.
Q4: Can I wash 1-pentanesulfonyl chloride with water to remove acidic impurities?
A4: While it may seem counterintuitive for a moisture-sensitive compound, a carefully controlled wash with ice-cold water can be used to remove water-soluble impurities like hydrochloric acid. However, this procedure must be performed rapidly and at a low temperature to minimize hydrolysis of the 1-pentanesulfonyl chloride[1]. The organic layer must be immediately separated and thoroughly dried with a suitable drying agent like anhydrous magnesium sulfate. For many applications, purification by fractional distillation under reduced pressure is a more reliable method to remove non-volatile acidic impurities.
Troubleshooting Guide
This section addresses specific issues you may encounter during the handling and purification of 1-pentanesulfonyl chloride.
Issue 1: The purity of my 1-pentanesulfonyl chloride is lower than expected after receipt.
-
Potential Cause: Exposure to atmospheric moisture during shipping or initial handling has led to hydrolysis, forming 1-pentanesulfonic acid.
-
Troubleshooting Action:
-
Assess the extent of hydrolysis: This can be qualitatively determined by the presence of a strong acidic odor (HCl) or more quantitatively by techniques like titration or NMR spectroscopy. In the ¹H NMR spectrum, the presence of a broad peak corresponding to the sulfonic acid proton will be indicative of hydrolysis.
-
Purify by fractional distillation: If the primary impurity is the non-volatile 1-pentanesulfonic acid, fractional distillation under reduced pressure is the most effective purification method.
-
Issue 2: During distillation, the product is decomposing, leading to a dark-colored distillate and low yield.
-
Potential Cause: The distillation temperature is too high, causing thermal decomposition of the 1-pentanesulfonyl chloride. Sulfonyl chlorides can be thermally labile, especially in the presence of impurities[5].
-
Troubleshooting Action:
-
Reduce the distillation pressure: Employ a higher vacuum to lower the boiling point of 1-pentanesulfonyl chloride, thereby reducing the required pot temperature.
-
Use a fractionating column: A Vigreux or packed column will improve the separation efficiency, allowing for a good separation at a lower temperature.
-
Ensure a dry apparatus: Any moisture in the distillation setup will lead to the formation of corrosive HCl gas at elevated temperatures, which can catalyze further decomposition. All glassware should be thoroughly oven-dried before assembly.
-
Issue 3: My purified 1-pentanesulfonyl chloride shows unexpected peaks in the GC-MS analysis.
-
Potential Cause: These peaks could correspond to isomeric impurities or byproducts from the original synthesis that have similar boiling points to 1-pentanesulfonyl chloride.
-
Troubleshooting Action:
-
Improve distillation efficiency: Use a longer fractionating column or a column with a higher number of theoretical plates to improve the separation of closely boiling isomers.
-
Consider derivatization for GC-MS analysis: For better separation and identification of impurities, you can derivatize the sulfonyl chloride with an amine (e.g., aniline) to form the corresponding sulfonamide, which may have better chromatographic properties[6].
-
Data Presentation
The following table summarizes the physical properties of 1-pentanesulfonyl chloride and its common impurities, which is crucial for planning purification strategies.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Comments |
| 1-Pentanesulfonyl chloride | C₅H₁₁ClO₂S | 170.66 | 80-81 @ 9 mmHg | The target compound. Distillation under reduced pressure is necessary to avoid decomposition. |
| 1-Pentanesulfonic acid | C₅H₁₂O₃S | 152.21 | >300 (decomposes) | The primary hydrolysis product. It is non-volatile and will remain in the distillation pot.[7] |
| Dipentyl disulfide | C₁₀H₂₂S₂ | 206.42 | ~240-242 @ 760 mmHg | A potential synthesis byproduct. Its higher boiling point allows for separation by fractional distillation. |
| 1-Pentanethiol | C₅H₁₂S | 104.21 | 126 | A potential starting material impurity. Its lower boiling point allows for its removal as a forerun during distillation.[8] |
| 1-Chloropentane | C₅H₁₁Cl | 106.59 | 108 | A potential byproduct of certain chlorination reactions. Its boiling point is relatively close to that of the product at atmospheric pressure, necessitating efficient fractional distillation for removal.[9] |
Experimental Protocols
Protocol 1: Purity Assessment by GC-MS
This protocol provides a general method for assessing the purity of 1-pentanesulfonyl chloride.
-
Sample Preparation:
-
Due to the reactivity of sulfonyl chlorides, direct injection can sometimes be problematic. For a more robust analysis, derivatization to the more stable sulfonamide is recommended[6].
-
In a dry vial, dissolve approximately 10 mg of 1-pentanesulfonyl chloride in 1 mL of anhydrous dichloromethane.
-
Add 1.1 equivalents of a suitable amine (e.g., aniline or diethylamine) and a non-nucleophilic base (e.g., triethylamine).
-
Allow the reaction to proceed at room temperature for 30 minutes.
-
Dilute the sample to an appropriate concentration with dichloromethane for GC-MS analysis.
-
-
GC-MS Parameters:
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40-400.
-
-
Data Analysis:
-
Identify the peak corresponding to the pentanesulfonamide derivative.
-
Analyze any other peaks for potential impurities by comparing their mass spectra with library data.
-
The relative purity can be estimated from the peak areas in the total ion chromatogram.
-
Protocol 2: Purification by Fractional Distillation under Reduced Pressure
This protocol describes the purification of 1-pentanesulfonyl chloride to remove non-volatile and some volatile impurities.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus using oven-dried glassware. This should include a round-bottom flask, a fractionating column (e.g., a 20 cm Vigreux column), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Use a magnetic stirrer and a heating mantle for controlled heating.
-
Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge.
-
-
Distillation Procedure:
-
Charge the round-bottom flask with the impure 1-pentanesulfonyl chloride (do not fill more than two-thirds full).
-
Begin stirring and slowly reduce the pressure to the desired level (e.g., ~10 mmHg).
-
Gradually heat the flask.
-
Collect any low-boiling forerun, which may contain volatile impurities like residual solvents or 1-pentanethiol.
-
Carefully collect the main fraction at a steady temperature. For 1-pentanesulfonyl chloride, this will be around 80-81 °C at 9 mmHg.
-
Stop the distillation before the flask goes to dryness to avoid the concentration and potential decomposition of non-volatile residues.
-
Allow the apparatus to cool completely before carefully releasing the vacuum.
-
Mandatory Visualization
Diagram 1: Troubleshooting Logic for Impure 1-Pentanesulfonyl Chloride
Caption: Troubleshooting workflow for impure 1-pentanesulfonyl chloride.
Diagram 2: Experimental Workflow for Purification
Caption: Step-by-step workflow for the purification of 1-pentanesulfonyl chloride.
References
- Process for the preparation of alkane-sulfonyl chlorides. (n.d.). Google Patents.
-
1-Pentanesulfonic acid. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]
-
Development and Validation of a GC-MS with SIM Method for the Determination of Trace Levels of Methane Sulfonyl Chloride as an Impurity in Itraconazole API. (2016). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Purification by fractional distillation. (n.d.). ChemBAM. Retrieved January 25, 2026, from [Link]
- Purification of p-tosyl chloride. (n.d.). Google Patents.
-
Diphenyl disulfide. (n.d.). Wikipedia. Retrieved January 25, 2026, from [Link]
- Method for preparing 1-pentanesulfonic acid sodium salt concentrate. (n.d.). Google Patents.
-
Synthesis of sulfonyl chloride substrate precursors. (n.d.). Columbia University. Retrieved January 25, 2026, from [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). The Journal of Organic Chemistry. Retrieved January 25, 2026, from [Link]
-
A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine. (2020). National Institutes of Health. Retrieved January 25, 2026, from [Link]
-
diphenyl disulfide, 882-33-7. (n.d.). The Good Scents Company. Retrieved January 25, 2026, from [Link]
-
Fractional Distillation | Organic Chemistry | Chemistry | FuseSchool. (2013). YouTube. Retrieved January 25, 2026, from [Link]
-
Development and Validation of a GC-MS with SIM Method for the Determination of Trace Levels of Methane Sulfonyl Chloride as an I. (2016). OMICS International. Retrieved January 25, 2026, from [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development. Retrieved January 25, 2026, from [Link]
-
Benzenesulfonyl chloride. (n.d.). Organic Syntheses. Retrieved January 25, 2026, from [Link]
- Method for purifying methanesulphonyl chloride. (n.d.). Google Patents.
-
2827 - Sodium 1-Pentanesulfonate, Anhydrous (1-Pentanesulfonic Acid Sodium Salt, Anhydrous). (n.d.). Scribd. Retrieved January 25, 2026, from [Link]
-
Fractional distillation. (n.d.). Wikipedia. Retrieved January 25, 2026, from [Link]
-
Analytical Methods. (n.d.). Ministry of Food and Drug Safety. Retrieved January 25, 2026, from [Link]
-
Development and Validation of a GC-MS with SIM Method for the Determination of Trace Levels of Methane Sulfonyl Chloride as an Impurity in Itraconazole API. (2016). Semantic Scholar. Retrieved January 25, 2026, from [Link]
-
Fractional distillation – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 25, 2026, from [Link]
-
1-Pentane Sulfonic Acid Sodium Salt Anhydrous Manufacturers, SDS. (n.d.). Muby Chemicals. Retrieved January 25, 2026, from [Link]
-
1-Pentanesulfonic acid, sodium salt. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (n.d.). KGROUP. Retrieved January 25, 2026, from [Link]
-
1-Pentanethiol. (n.d.). New-lifechem pharma. Retrieved January 25, 2026, from [Link]
-
Cas 882-33-7,DIPHENYL DISULFIDE. (n.d.). LookChem. Retrieved January 25, 2026, from [Link]
-
1-Pentanesulfonic Acid Sodium Salt Monohydrate. (n.d.). MP Biomedicals. Retrieved January 25, 2026, from [Link]
-
1-Pentanethiol. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]
-
Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. (n.d.). HoriazonChemical. Retrieved January 25, 2026, from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. EP0040560B1 - Alkane-sulfonyl chlorides preparation - Google Patents [patents.google.com]
- 3. Diphenyl_disulfide [chemeurope.com]
- 4. WO1997003952A1 - Method for purifying methanesulphonyl chloride - Google Patents [patents.google.com]
- 5. A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]
- 8. lifechempharma.com [lifechempharma.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Reactions with 1-Pentanesulfonyl Chloride
Welcome to the technical support center for challenges in scaling up reactions with 1-pentanesulfonyl chloride. This guide is designed for researchers, chemists, and process development professionals who are transitioning sulfonylation or sulfamidation reactions from the bench to larger-scale production. My goal is to provide not just procedural steps, but the underlying scientific principles to empower you to troubleshoot and optimize your scale-up processes effectively.
Introduction: The Scale-Up Challenge
1-Pentanesulfonyl chloride is a key intermediate for introducing the pentylsulfonyl moiety, common in the synthesis of active pharmaceutical ingredients and specialty chemicals. While reactions at the lab scale (milligrams to grams) may appear straightforward, scaling up introduces significant challenges related to mass and heat transfer, safety, and impurity control.[1] Reactions that are well-behaved in a flask can become hazardous or inefficient in a larger reactor without careful consideration of these new variables.[1] This guide addresses the most common issues encountered during the scale-up of reactions involving this reagent.
Section 1: Pre-Reaction & Safety Considerations (FAQs)
This section covers critical questions to address before starting your scale-up experiment. Proper planning is paramount to a successful and safe reaction.
Q1: What are the primary safety hazards associated with handling 1-pentanesulfonyl chloride on a large scale?
A1: There are three primary hazards to consider:
-
Corrosivity and Moisture Reactivity: 1-Pentanesulfonyl chloride is highly sensitive to moisture.[2] On contact with water, it hydrolyzes to form pentanesulfonic acid and highly corrosive hydrogen chloride (HCl) gas.[2] On a large scale, this off-gassing can lead to a dangerous pressure buildup in a closed system and create a corrosive atmosphere. All operations must be conducted under strictly anhydrous conditions, and reactors should be equipped with a robust gas scrubbing system (e.g., a caustic scrubber) to neutralize HCl gas.[3]
-
Thermal Instability: While aliphatic sulfonyl chlorides are generally more stable than many heteroaromatic counterparts, they can undergo thermal decomposition at elevated temperatures, typically through the extrusion of sulfur dioxide (SO₂), another toxic gas.[4][5] This decomposition can be accelerated by impurities. It is crucial to establish the thermal stability profile of your specific reaction mixture using techniques like Differential Scanning Calorimetry (DSC) before attempting a large-scale run.
-
Exothermic Reaction Potential: Sulfonylation and sulfamidation reactions are highly exothermic.[6][7] A reaction that is easily controlled with an ice bath in the lab can generate heat much faster than a large reactor's cooling jacket can remove it, leading to a thermal runaway.[1] This is due to the unfavorable decrease in the surface-area-to-volume ratio as the reactor size increases.[1]
Q2: How should I choose a solvent for a large-scale reaction with 1-pentanesulfonyl chloride?
A2: Solvent choice is critical for reaction success and safety. The ideal solvent should be inert to the reactants and reagents, have a suitable boiling point for temperature control, and facilitate product isolation.
| Solvent Category | Examples | Pros | Cons on Scale-Up |
| Aprotic, Non-polar | Toluene, Heptane | Inert to sulfonyl chloride, good for temperature control. | May have poor solubility for amine hydrochloride salts, potentially leading to a thick slurry that is difficult to stir. |
| Aprotic, Polar | Dichloromethane (DCM), Acetonitrile (ACN) | Good solubility for many substrates and reagents. | DCM has a low boiling point, making it difficult to manage exotherms at higher temperatures. ACN must be rigorously dried. |
| Ethers | Tetrahydrofuran (THF), 2-Methyl-THF | Good solvating properties. | Can form peroxides. Must be rigorously dried as they are often hygroscopic. Potential for side reactions if acidic conditions are generated. |
Recommendation: For reactions with amines, a common strategy is to use a non-polar solvent like Toluene in the presence of a tertiary amine base (e.g., triethylamine). The base neutralizes the HCl byproduct, forming a salt that often precipitates, driving the reaction to completion. For reactions with alcohols, DCM or 2-Methyl-THF are frequently used.[8]
Section 2: Troubleshooting In-Process Reaction Issues
This section focuses on problems that arise during the reaction itself. A logical, step-by-step approach is key to diagnosing and solving these issues.
Workflow for Scaling a Typical Sulfonylation/Sulfamidation
Below is a generalized workflow illustrating the critical control points during scale-up.
Q3: My reaction has stalled; HPLC analysis shows a significant amount of unreacted starting material even after an extended period. What's wrong?
A3: A stalled reaction is a common scale-up issue, often pointing to problems with mixing, stoichiometry, or deactivation of the sulfonyl chloride.
Causality:
-
Poor Mixing: In a large reactor, inefficient stirring can create "dead zones" where reagents are not adequately mixed.[1] If your substrate is an amine, the generated amine hydrochloride salt may precipitate and coat the unreacted amine, preventing it from reacting.
-
Hydrolysis: The most common culprit is the hydrolysis of 1-pentanesulfonyl chloride by trace moisture in the solvent, reagents, or from atmospheric leaks into the reactor.[2] This consumes the electrophile, converting it to the unreactive pentanesulfonic acid.
-
Insufficient Base: In reactions with amines or alcohols, an acid (HCl) is generated.[9] If you are not using a base, or have an insufficient amount, the reaction mixture will become acidic. For amine reactions, the amine nucleophile will be protonated to its non-nucleophilic ammonium salt, effectively stopping the reaction.
Troubleshooting Protocol for Stalled Reactions
-
Verify Anhydrous Conditions: Before the next run, ensure all solvents are rigorously dried (e.g., passed through activated alumina) and reagents are anhydrous. Purge the reactor thoroughly with an inert gas (Nitrogen or Argon) before and during the reaction.[6]
-
Improve Agitation: Increase the stirrer speed. If the reactor design allows, use a stirrer (e.g., a pitched-blade turbine) that promotes both axial and radial flow to ensure better solids suspension and bulk mixing.
-
Check Stoichiometry: Ensure at least one equivalent of base is used per equivalent of 1-pentanesulfonyl chloride. For sluggish reactions, using a slight excess of the sulfonyl chloride (e.g., 1.05-1.1 equivalents) can help drive the reaction to completion, provided it can be easily removed during work-up.[10]
-
In-Process Rescue (Use with Caution): If the reaction has stalled mid-process, taking a sample for Karl Fischer titration can confirm water contamination. If mixing is the issue, a temporary increase in agitation might help. Adding a small additional charge of the sulfonyl chloride could restart the reaction, but this risks creating a more complex impurity profile.
Q4: I'm experiencing a dangerous temperature spike during the addition of 1-pentanesulfonyl chloride. How can I control the exotherm?
A4: This is a critical safety issue stemming from the high heat of reaction and limitations in heat transfer at scale.[1][6]
Causality:
-
Addition Rate: The rate of heat generation is directly proportional to the rate of addition. Adding the sulfonyl chloride too quickly will overwhelm the reactor's cooling capacity.
-
Cooling Inefficiency: As vessel size increases, the heat transfer area (the jacket) does not increase as fast as the reaction volume. This fundamental scaling law means it is physically harder to cool a large reactor.[1]
-
Localized Concentration: Poor mixing can allow the added sulfonyl chloride to remain concentrated in one area, causing a localized, rapid reaction and a hot spot.[1]
Protocol for Exotherm Management
-
Reduce Addition Rate: This is the most effective control measure. The addition should be slow and controlled, allowing the cooling system to keep pace. For very large scales, the addition can take several hours.
-
Use Subsurface Addition: Add the 1-pentanesulfonyl chloride via a dip tube below the surface of the reaction mixture. This promotes rapid dilution and mixing, preventing localized hot spots at the surface.
-
Ensure Adequate Cooling: Verify that the reactor's cooling system is functioning at maximum capacity and that the coolant temperature is appropriate.
-
Consider a Semi-Batch Process: Instead of adding all the substrate at once, you can add the substrate and the sulfonyl chloride concurrently (or in portions) to the reactor. This keeps the concentration of reactive species low and makes the heat evolution more manageable.
-
Dilution: Increasing the solvent volume can help, as the solvent acts as a heat sink. However, this reduces throughput and may complicate product isolation. This is often a trade-off that must be carefully evaluated.
Section 3: Post-Reaction Work-up & Purification
The challenges do not end when the reaction reaches completion. Isolating the product in high purity is often the most difficult part of the scale-up process.
Q5: The aqueous quench of my reaction is violent and difficult to control. How can I perform a safe and effective quench?
A5: Quenching unreacted 1-pentanesulfonyl chloride is highly exothermic due to its rapid hydrolysis.[11]
Causality:
-
Hydrolysis Exotherm: The reaction of the sulfonyl chloride with water is fast and releases significant heat. Dumping the reaction mixture into water, a common lab practice, is extremely dangerous at scale.
-
Gas Evolution: The quench produces HCl gas, which can cause splashing and pressure issues.[2]
Protocol for a Controlled Quench
-
Reverse Addition: ALWAYS add the reaction mixture slowly to the quench solution, never the other way around. This keeps the sulfonyl chloride as the limiting reagent during the quench.
-
Use a Buffered or Cold Quench: Quench into a cold, stirred solution of a weak base like sodium bicarbonate or a salt like ammonium chloride.[12] The weak base will neutralize the generated HCl, reducing the amount of corrosive gas evolved.
-
Ensure Adequate Headspace and Venting: The reactor receiving the quench should have sufficient headspace and be vented to a scrubber to handle any gas evolution safely.
-
Maintain Cooling: Keep the quench vessel cooled in an ice bath or with jacketed cooling throughout the addition.
Q6: After my aqueous work-up, I still have residual 1-pentanesulfonyl chloride in my final product. Why didn't the wash remove it?
A6: 1-Pentanesulfonyl chloride is a relatively non-polar, hydrophobic molecule. Its hydrolysis can be surprisingly slow in a biphasic system with poor mixing.[12]
Causality:
-
Poor Mass Transfer: The hydrolysis reaction occurs at the interface between the organic and aqueous layers. Without vigorous stirring, the contact between the sulfonyl chloride and water is minimal, leading to incomplete hydrolysis.[12]
-
Stability: Alkanesulfonyl chlorides are generally less reactive towards hydrolysis than arylsulfonyl chlorides, especially in neutral water.[13][14]
Decision Tree for Removing Residual Electrophiles
Alternative Strategy: Scavenger Resins For high-value products where introducing another aqueous wash is undesirable, consider using a scavenger resin.
-
Amine-based resins (e.g., Tris(2-aminoethyl)amine, polymer-bound): These resins have nucleophilic amine groups that react with and sequester the excess sulfonyl chloride. The resulting resin-bound sulfonamide is then simply removed by filtration.[12] This method is exceptionally clean but can be more expensive and may not be practical for very large-scale (multi-ton) manufacturing.[12]
References
- Chemithon (1997). Sulfonation and Sulfation Processes.
-
Glac, M. K., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Molecules, 28(10), 4213. Available at: [Link]
-
King, J. F., et al. (2000). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry. Available at: [Link]
-
Grygorenko, O. O., et al. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Available at: [Link]
-
HWS Labortechnik Mainz (2023). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Available at: [Link]
-
King, J. F., & Ly, T. (1995). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry. Available at: [Link]
-
LibreTexts Chemistry (2024). 17.6: Reactions of Alcohols. Available at: [Link]
-
Lee, W. K., & Yim, C. T. (1981). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding v. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Jenkins, F. E., & Hambly, A. N. (1969). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic. Available at: [Link]
-
HoriazonChemical (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Available at: [Link]
-
LibreTexts Chemistry (2023). Amine Reactions. Available at: [Link]
-
de Souza, J. M., et al. (2020). A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine. Organic Process Research & Development. Available at: [Link]
-
Vizgert, R. V., et al. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 2. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemithon.com [chemithon.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Avoiding di-sulfonylation of primary amines with 1-pentanesulfonyl chloride
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource addresses a common challenge in organic synthesis: the selective mono-sulfonylation of primary amines with sulfonylating agents like 1-pentanesulfonyl chloride, and the prevention of the undesired di-sulfonylation side reaction. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What is di-sulfonylation and why does it occur with primary amines?
Di-sulfonylation is a frequent side reaction where a single primary amine (R-NH₂) reacts with two equivalents of a sulfonyl chloride (R'-SO₂Cl) to yield a di-sulfonylated product, R-N(SO₂R')₂. This process occurs in a two-step sequence.
-
Mono-sulfonylation: The primary amine first reacts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride to form the desired mono-sulfonamide, R-NH-SO₂R'.
-
Deprotonation and Second Sulfonylation: The resulting mono-sulfonamide possesses a proton on the nitrogen atom (N-H). This proton is significantly more acidic than the protons of the starting primary amine due to the electron-withdrawing nature of the attached sulfonyl group.[1] In the presence of a base, this acidic proton can be removed to generate a nucleophilic sulfonamide anion, R-N⁻-SO₂R'. This anion then attacks a second molecule of the sulfonyl chloride, leading to the formation of the undesired di-sulfonylated byproduct.[2]
Q2: Which reaction parameters are most critical for controlling selectivity?
Achieving high selectivity for the mono-sulfonated product requires careful control over several key experimental parameters. The most critical factors are:
-
Stoichiometry: The molar ratio of the primary amine to the 1-pentanesulfonyl chloride.
-
Base: The type (strength, steric hindrance) and amount of base used.[2]
-
Temperature: The reaction temperature directly influences the rates of both the desired and undesired reactions.[2]
-
Rate of Addition: The speed at which the sulfonyl chloride is introduced into the reaction mixture is crucial for controlling its instantaneous concentration.[2]
Q3: How does the choice of solvent affect the reaction outcome?
The solvent plays a significant role by influencing the solubility of reactants and intermediates, which in turn affects reaction kinetics. Aprotic solvents are generally preferred for this reaction.[2] Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are common choices. The key is to ensure that the primary amine, base, and sulfonyl chloride remain in solution. Poor solubility of any reactant can lead to localized concentration gradients and promote side reactions.
Q4: How can I monitor the reaction to distinguish between the mono- and di-sulfonated products?
Regular monitoring is essential for process optimization.
-
Thin-Layer Chromatography (TLC): This is the most common and rapid method. The di-sulfonylated product is typically less polar than the mono-sulfonylated product (due to the absence of the N-H bond) and will therefore have a higher Rf value. The primary amine starting material is the most polar and will have the lowest Rf.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for unambiguous identification. It allows for the separation of the starting material, mono-sulfonated product, and di-sulfonylated product, while the mass spectrometer provides the molecular weight of each species, confirming their identities.[3]
Troubleshooting Guide: Suppressing Di-sulfonylation
Issue: My reaction is producing a significant amount of the di-sulfonylated product with 1-pentanesulfonyl chloride. What steps can I take to improve selectivity?
This is a classic challenge stemming from the reactivity of the intermediate mono-sulfonamide.[2] Follow these steps systematically to optimize your reaction for mono-sulfonylation.
Visual Workflow: Troubleshooting Di-sulfonylation
Caption: A step-by-step decision tree for troubleshooting di-sulfonylation.
Parameter Optimization Details
1. Adjust Stoichiometry
-
Causality: The primary amine is generally more nucleophilic than the sulfonamide anion formed after the first reaction. By using an excess of the primary amine, you increase the probability that a molecule of 1-pentanesulfonyl chloride will react with the starting amine rather than the mono-sulfonated intermediate.
-
Action: Use a slight excess of the primary amine relative to the 1-pentanesulfonyl chloride. A ratio of 1.1 to 1.5 equivalents of the amine to 1.0 equivalent of the sulfonyl chloride is a good starting point.[2][4]
2. Control Reagent Addition
-
Causality: Maintaining a low concentration of the sulfonyl chloride throughout the reaction is critical. If the sulfonyl chloride is added all at once, its high local concentration increases the likelihood of it reacting with any available nucleophile, including the less reactive sulfonamide anion.
-
Action: Add the 1-pentanesulfonyl chloride slowly and dropwise to the solution of the amine and base.[2] Dissolving the sulfonyl chloride in the reaction solvent and adding it via a syringe pump over 30-60 minutes is an excellent method for precise control.
3. Modify Base Conditions
-
Causality: The base neutralizes the HCl generated during the reaction. However, a strong, non-hindered base (like triethylamine) can readily deprotonate the mono-sulfonamide, generating a high concentration of the sulfonamide anion and promoting the second sulfonylation.
-
Action: Switch to a weaker or more sterically hindered base. Pyridine or 2,6-lutidine are excellent alternatives that are basic enough to scavenge HCl but are less effective at deprotonating the less acidic mono-sulfonamide.[2] Use only a slight excess of the base (e.g., 1.1-1.2 equivalents).
4. Reduce Reaction Temperature
-
Causality: Lowering the temperature reduces the rate of all reactions. However, the second sulfonylation step, which involves a less nucleophilic anion, often has a higher activation energy and is therefore more significantly slowed by a decrease in temperature compared to the initial, more favorable reaction with the primary amine.
-
Action: Perform the addition of 1-pentanesulfonyl chloride at 0 °C (ice bath).[2] If di-sulfonylation persists, consider even lower temperatures, such as -20 °C or -78 °C (dry ice/acetone bath).[2] Allow the reaction to stir at the reduced temperature for a period after addition is complete before slowly warming to room temperature.
Competing Reaction Pathways
Caption: Competing pathways for desired mono-sulfonylation (green) vs. undesired di-sulfonylation (red).
Data & Parameter Summary
| Parameter | Standard Condition (Prone to Di-sulfonylation) | Recommended Adjustment for Mono-sulfonylation | Rationale |
| Stoichiometry | 1:1 or excess sulfonyl chloride | 1.1 - 1.5 eq. Amine / 1.0 eq. Sulfonyl Chloride | Favors reaction with the more nucleophilic primary amine. |
| Base | Strong, non-hindered (e.g., Triethylamine) | Weaker, hindered (e.g., Pyridine, 2,6-Lutidine) | Minimizes deprotonation of the mono-sulfonamide intermediate. |
| Temperature | Room Temperature (20-25 °C) | 0 °C to -78 °C during addition | Slows the rate of the undesired second sulfonylation more significantly. |
| Addition Rate | Rapid or single portion addition | Slow, dropwise addition over 30-60 minutes | Keeps instantaneous sulfonyl chloride concentration low. |
Experimental Protocols
Protocol 1: Controlled Mono-sulfonylation of a Primary Amine
This protocol is a general starting point for optimization.
Materials:
-
Primary Amine (1.1 mmol, 1.1 eq)
-
1-Pentanesulfonyl Chloride (1.0 mmol, 1.0 eq)
-
Pyridine (1.2 mmol, 1.2 eq)
-
Anhydrous Dichloromethane (DCM), ~10-20 mL
-
Standard glassware, magnetic stirrer, ice bath, and nitrogen/argon atmosphere setup.
Procedure:
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the primary amine (1.1 mmol) and anhydrous DCM (~10 mL).
-
Cooling & Base Addition: Cool the flask to 0 °C using an ice-water bath. Add pyridine (1.2 mmol) to the stirred solution.
-
Reagent Addition: In a separate vial, dissolve 1-pentanesulfonyl chloride (1.0 mmol) in anhydrous DCM (~5 mL). Using a syringe, add this solution dropwise to the stirred amine solution over a period of 30-60 minutes. Ensure the internal temperature remains at or below 5 °C.[2]
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Warming: Once the starting amine is mostly consumed, remove the ice bath and allow the reaction to slowly warm to room temperature. Continue stirring for an additional 2-16 hours, or until the reaction is deemed complete.
-
Workup: Quench the reaction by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Protocol 2: Analytical Monitoring by Thin-Layer Chromatography (TLC)
Procedure:
-
Spotting: On a silica TLC plate, spot the primary amine starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).
-
Elution: Develop the plate using an appropriate solvent system (e.g., 20-40% Ethyl Acetate in Hexanes). The ideal system should give the desired product an Rf of ~0.3-0.4.
-
Visualization: Visualize the plate under UV light (if compounds are UV active) and/or by staining (e.g., with potassium permanganate or ninhydrin for the primary amine).
-
Analysis:
-
Primary Amine (SM): Lowest Rf, most polar.
-
Mono-sulfonamide (Product): Intermediate Rf.
-
Di-sulfonamide (Byproduct): Highest Rf, least polar.
-
Monitor the disappearance of the SM spot and the appearance of the product spot. The formation of a new spot at a higher Rf than the product indicates di-sulfonylation.
-
References
-
Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface, 8(4), 194-213. Retrieved from [Link]
-
Amines as Nucleophiles. (2021, July 31). Chemistry LibreTexts. Retrieved from [Link]
-
Lakrout, S., K'tir, H., Amira, A., Berredjem, M., & Aouf, N. E. (2013). A simple and eco-sustainable method for the sulfonylation of amines under microwave-assisted solvent-free conditions. RSC Advances, 3(42), 19349-19352. Retrieved from [Link]
-
Determination of Primary Aromatic Amines by LC/MS/MS. (2019). Agilent. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to the Reactivity of Alkyl vs. Aryl Sulfonyl Chlorides for Drug Development Professionals
In the landscape of modern drug discovery and development, the precise control of chemical reactions is paramount. Sulfonyl chlorides are a cornerstone of the synthetic chemist's toolkit, pivotal in the formation of sulfonamides and sulfonate esters—moieties frequently found in pharmacologically active compounds.[1][2] The choice between an alkylsulfonyl chloride (e.g., methanesulfonyl chloride, MsCl) and an arylsulfonyl chloride (e.g., p-toluenesulfonyl chloride, TsCl) can have profound implications for reaction outcomes, yields, and impurity profiles. This guide provides an in-depth comparison of their reactivity, grounded in mechanistic principles and supported by experimental data, to empower researchers to make more informed decisions in their synthetic endeavors.
Mechanistic Underpinnings of Reactivity
The reactivity of sulfonyl chlorides is centered on the electrophilic nature of the sulfur atom, which is susceptible to attack by nucleophiles. However, the pathway of this attack can differ significantly between the alkyl and aryl variants, dictating their overall reactivity.
Nucleophilic Substitution at Sulfur: A Common Ground
For both alkyl and aryl sulfonyl chlorides, a primary reaction pathway is nucleophilic substitution at the sulfur atom. This can proceed through two closely related mechanisms: a concerted SN2-like displacement or a stepwise addition-elimination pathway involving a transient trigonal bipyramidal intermediate.[3][4] The prevailing evidence for many solvolysis reactions suggests a bimolecular, SN2-type mechanism.[5][6]
Caption: General mechanisms for nucleophilic substitution on sulfonyl chlorides.
The Sulfene Pathway: A Unique Route for Alkanesulfonyl Chlorides
A critical point of divergence arises with alkanesulfonyl chlorides that possess at least one α-hydrogen (e.g., methanesulfonyl chloride). In the presence of a base, these compounds can undergo an elimination reaction (E1cb-like) to form a highly reactive intermediate known as a sulfene (R₂C=SO₂).[7] This sulfene is then rapidly trapped by any nucleophile present.[7] Arylsulfonyl chlorides, lacking an α-hydrogen, cannot proceed through this pathway.[8] This mechanistic alternative can lead to different reactivity profiles and sometimes unexpected products, particularly when using hindered or strong bases.
Caption: The sulfene pathway available to certain alkanesulfonyl chlorides.
Factors Governing Reactivity
Several electronic and steric factors contribute to the observed differences in reactivity between these two classes of sulfonyl chlorides.
-
Electronic Effects : In arylsulfonyl chlorides, the nature of the substituents on the aromatic ring plays a crucial role. Electron-withdrawing groups (e.g., -NO₂) enhance the electrophilicity of the sulfur atom by induction, thereby increasing the rate of nucleophilic attack.[5] Conversely, electron-donating groups (e.g., -OCH₃) decrease reactivity. This relationship is well-described by the Hammett equation, which often yields positive ρ (rho) values for these reactions, indicating a buildup of negative charge in the transition state.[3][9] For alkyl sulfonyl chlorides, the inductive effect of the alkyl group is generally electron-donating, which would slightly decrease the intrinsic electrophilicity of the sulfur compared to an unsubstituted aryl analog.
-
Steric Hindrance : The steric environment around the sulfur atom is a key determinant of reaction rate. The aryl group in tosyl chloride, for instance, is significantly bulkier than the methyl group in mesyl chloride. This can make the approach of a nucleophile more difficult for aryl sulfonyl chlorides, particularly with sterically demanding nucleophiles. However, studies have also shown a counterintuitive acceleration of substitution in some ortho-alkyl substituted arenesulfonyl chlorides, attributed to the release of ground-state strain upon forming the transition state.[3][9]
-
Leaving Group Ability : The resulting sulfonate anion's stability influences its ability to act as a leaving group in subsequent reactions. Aryl sulfonates are generally better leaving groups than alkyl sulfonates due to greater charge delocalization through resonance with the aromatic ring.[10] This is more relevant to the reactivity of the sulfonate ester products rather than the sulfonyl chlorides themselves, but it is an important consideration in multi-step syntheses.
Quantitative Reactivity Comparison: A Look at the Data
Direct comparison of reaction rates under identical conditions provides the clearest picture of reactivity differences. Solvolysis rates, where the solvent acts as the nucleophile, are a common benchmark.
The data below, compiled from kinetic studies on the hydrolysis of methanesulfonyl chloride (an alkyl representative) and benzenesulfonyl chloride (an aryl representative), illustrates their relative reactivities.
| Sulfonyl Chloride | Solvent | Temperature (°C) | Rate Constant (k, s⁻¹) | Reference |
| Methanesulfonyl Chloride | H₂O | 20 | 1.568 x 10⁻³ | [6] |
| Benzenesulfonyl Chloride | H₂O | 20 | 1.564 x 10⁻³ | [6] |
| p-Nitrobenzenesulfonyl Chloride | H₂O | 25 | 1.05 x 10⁻² | [5] |
| p-Toluenesulfonyl Chloride | H₂O | 25 | 3.03 x 10⁻⁴ | [5] |
Analysis of Experimental Data:
-
Under neutral hydrolysis conditions in pure water, methanesulfonyl chloride and benzenesulfonyl chloride exhibit remarkably similar reactivity.[6] This suggests that for the small water nucleophile, the competing electronic and steric effects largely cancel each other out.
-
The significant impact of aromatic ring substituents is evident. The electron-withdrawing nitro group in p-nitrobenzenesulfonyl chloride leads to a nearly 35-fold increase in hydrolysis rate compared to p-toluenesulfonyl chloride, which has an electron-donating methyl group.[5]
-
While methanesulfonyl chloride is slightly more reactive than benzenesulfonyl chloride in pure water, it is significantly more reactive than the commonly used p-toluenesulfonyl chloride. This is a crucial insight for synthetic planning.
-
It's important to note that the relative reactivity can be highly dependent on the nucleophile and the reaction conditions. For instance, the sulfene mechanism can make methanesulfonyl chloride much more reactive in the presence of a suitable base.[7]
Experimental Protocol: Comparative Solvolysis Study
This protocol provides a framework for quantitatively comparing the reactivity of an alkyl and an aryl sulfonyl chloride via solvolysis, monitoring the reaction by titration of the generated acid.
Objective: To determine and compare the first-order rate constants for the hydrolysis of methanesulfonyl chloride and p-toluenesulfonyl chloride.
Materials:
-
Methanesulfonyl chloride (MsCl)
-
p-Toluenesulfonyl chloride (TsCl)
-
Acetone (ACS grade)
-
Deionized water
-
0.01 M standardized NaOH solution
-
Phenolphthalein indicator
-
Thermostated water bath
-
Stopwatches, pipettes, burettes, and conical flasks
Experimental Workflow:
Caption: Workflow for comparative kinetic analysis of sulfonyl chloride hydrolysis.
Step-by-Step Procedure:
-
Preparation: Prepare a 50:50 (v/v) acetone-water solvent mixture. Place 100 mL of this solvent in two separate flasks and allow them to equilibrate to a constant temperature (e.g., 25°C) in the water bath.
-
Reaction Initiation: Prepare a stock solution of the sulfonyl chloride (e.g., 0.1 M in dry acetone). To start the reaction, rapidly inject a small, known volume (e.g., 1 mL) of the sulfonyl chloride stock solution into one of the equilibrated solvent flasks and simultaneously start a stopwatch.
-
Sampling: At predetermined time intervals (e.g., 2, 5, 10, 20, 30, 45, 60 minutes), withdraw a 5 mL aliquot from the reaction mixture and transfer it to a flask containing 20 mL of ice-cold acetone to quench the reaction.
-
Titration: Immediately titrate the quenched aliquot with the standardized 0.01 M NaOH solution using phenolphthalein as the indicator. Record the volume of NaOH used (Vt).
-
Infinity Reading: Allow the remaining reaction mixture to proceed for at least 10 half-lives (or heat gently to ensure complete reaction) and then titrate a final 5 mL aliquot to get the infinity reading (V∞).
-
Data Analysis: Calculate the first-order rate constant (k) by plotting ln(V∞ - Vt) against time. The slope of the resulting straight line will be -k.
-
Repeat: Repeat the entire procedure for the other sulfonyl chloride under identical conditions.
This self-validating system, when performed in duplicate, provides robust, comparable data on the relative reactivities of the chosen sulfonyl chlorides.
Practical Implications for Drug Development
-
Choice of Reagent: For reactions with sensitive or sterically hindered alcohols or amines, the less bulky and generally more reactive methanesulfonyl chloride may be preferred over p-toluenesulfonyl chloride to achieve reasonable reaction times.[7] Conversely, the higher crystallinity and lower volatility of tosylates can be advantageous for product isolation and purification.[7]
-
Controlling the Sulfene Pathway: When using alkyl sulfonyl chlorides like MsCl with primary or secondary amines, the use of a non-hindered base like triethylamine can favor the sulfene pathway. If direct SN2 substitution is desired, using a hindered base or performing the reaction at lower temperatures can help suppress sulfene formation.
-
Protecting Group Strategy: When converting an alcohol to a sulfonate ester to make it a better leaving group, the choice of sulfonyl chloride matters. The resulting aryl sulfonates are typically better leaving groups than alkyl sulfonates, which can be a critical factor in the subsequent nucleophilic substitution step.[10]
-
Safety Considerations: The hydrolysis of sulfonyl chlorides produces corrosive HCl gas. These reactions should always be performed in a well-ventilated fume hood, and the addition of a base like pyridine or triethylamine is often necessary to neutralize the acid as it is formed, especially when acid-sensitive functional groups are present.
Conclusion
While both alkyl and aryl sulfonyl chlorides are indispensable reagents, their reactivity is nuanced. Arylsulfonyl chlorides offer tunability through electronic effects on the aromatic ring, while alkanesulfonyl chlorides like MsCl can exhibit enhanced reactivity, sometimes via a unique sulfene-mediated pathway. A quantitative comparison reveals that under neutral solvolysis, the reactivity of methanesulfonyl chloride is comparable to benzenesulfonyl chloride but significantly greater than the workhorse reagent, p-toluenesulfonyl chloride. By understanding these fundamental differences in mechanism, electronic and steric influences, and reaction kinetics, researchers and drug development professionals can better predict reaction outcomes, optimize conditions, and ultimately streamline the synthesis of complex molecular targets.
References
-
Robertson, R.E., Rossall, B., Sugamori, S.E., & Treindl, L. (1969). Heat Capacity of Activation for the Hydrolysis of Methanesulfonyl Chloride and Benzenesulfonyl Chloride in Light and Heavy Water. Canadian Journal of Chemistry, 47(22), 4199-4206. [Link]
-
Kevill, D.N., & D'Souza, M.J. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride — Precursors in the Development of New Pharmaceuticals. International Journal of Molecular Sciences, 9(12), 2647-2661. [Link]
-
D'Souza, M.J., & Kevill, D.N. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 120-132. [Link]
-
Robertson, R.E. (1971). Sulfonyl Chloride Kinetics. Part II. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1450. [Link]
-
Ociepa, M., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1428. [Link]
-
Master Organic Chemistry. (2015). Tosylates And Mesylates. [Link]
-
Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. [Link]
-
Robertson, R.E., Rossall, B., Sugamori, S.E., & Treindl, L. (1969). Heat capacity of activation for the hydrolysis of methanesulfonyl chloride and benzenesulfonyl chloride in light and heavy water. ResearchGate. [Link]
-
Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. [Link]
-
Science.gov. (n.d.). alkyl aryl sulfonates: Topics by Science.gov. [Link]
-
Kevill, D.N., & D'Souza, M.J. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride — Precursors in the Development of New Pharmaceuticals. MDPI. [Link]
-
D'Souza, M.J., & Kevill, D.N. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. PubMed. [Link]
-
Ociepa, M., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. PubMed Central. [Link]
-
Ociepa, M., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI. [Link]
-
Robertson, R.E. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing. [Link]
-
Chemistry LibreTexts. (2019). 9.4: Tosylate—Another Good Leaving Group. [Link]
-
Ociepa, M., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI. [Link]
-
Robertson, R.E., Rossall, B., Sugamori, S.E., & Treindl, L. (1969). Heat capacity of activation for the hydrolysis of methanesulfonyl chloride and benzenesulfonyl chloride in light and heavy water. ResearchGate. [Link]
-
D'Souza, M.J., & Kevill, D.N. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry. [Link]
-
D'Souza, M.J., et al. (2007). Rate and product studies in the solvolyses of methanesulfonic anhydride and a comparison with methanesulfonyl chloride solvolyses. ResearchGate. [Link]
-
ScienceDirect. (2016). Synthesis of Sulfonamides. Books. [Link]
-
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D'Souza, M.J., et al. (2007). Rate and product studies in the solvolyses of methanesulfonic anhydride and a comparison with methanesulfonyl chloride solvolyses. ResearchGate. [Link]
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A Comparative Guide to Analytical Method Validation: Utilizing 1-Pentanesulfonyl Chloride Derivatization for Enhanced Chromatographic Analysis
This guide provides a comprehensive framework for the validation of analytical methods employing 1-pentanesulfonyl chloride as a derivatizing agent. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist of validation parameters. It delves into the underlying scientific principles, offers a comparative analysis against alternative reagents, and presents a self-validating protocol grounded in regulatory expectations. Our objective is to equip you with the expertise to develop and validate robust, reliable, and fit-for-purpose analytical methods.
The Rationale for Derivatization: Transforming Analytically Challenging Molecules
In liquid chromatography, particularly HPLC and UHPLC, the intrinsic properties of an analyte dictate its detectability and retention behavior. Many compounds, especially in complex matrices like biological fluids or drug formulations, lack the necessary characteristics for direct analysis. These challenges often include:
-
Poor Chromaticity: Lacking a suitable chromophore for UV-Vis detection.
-
Low Ionization Efficiency: Yielding a weak signal in mass spectrometry (MS).
-
High Polarity: Resulting in poor retention on common reversed-phase (RP) columns.
-
High Volatility: Making them unsuitable for certain injection or detection techniques.
Chemical derivatization addresses these issues by covalently modifying the analyte to introduce a desirable chemical moiety. This process can enhance detectability, improve chromatographic separation, and increase the stability of the analyte.[1] Sulfonyl chlorides are a versatile class of reagents for this purpose, reacting readily with nucleophilic functional groups such as primary and secondary amines, phenols, and alcohols.
Spotlight on 1-Pentanesulfonyl Chloride: A Comparative Analysis
1-Pentanesulfonyl chloride is an aliphatic sulfonyl chloride that offers a unique set of properties for derivatization. Unlike aromatic sulfonyl chlorides (e.g., dansyl chloride), it does not contain an inherent chromophore or fluorophore. Its primary utility lies in altering the polarity and improving the ionization of the target analyte, making it particularly useful for LC-MS applications.
The key to selecting the right derivatizing agent is understanding the trade-offs. The choice is dictated by the analyte's structure, the available instrumentation, and the analytical objective.
Table 1: Comparative Analysis of Sulfonyl Chloride Derivatizing Agents
| Feature | 1-Pentanesulfonyl Chloride | Dansyl Chloride | Pyridine-3-sulfonyl Chloride | 3-(Chlorosulfonyl)benzoic Acid |
| Structure | Aliphatic (C5H11SO2Cl) | Aromatic (Naphthalene-based) | Aromatic (Pyridine-based) | Aromatic (Benzoic acid-based) |
| Target Groups | Amines, Phenols, Alcohols | Primary/Secondary Amines, Phenols | Amines, Phenols, Alcohols[2] | Hydroxyl Groups[3] |
| Primary Advantage | Increases hydrophobicity and molecular weight for enhanced RP-HPLC retention and MS detection. | Introduces a highly fluorescent group for sensitive fluorescence detection.[1] | Enhances electrospray ionization efficiency.[2] | Charge-switch derivatization for enhanced negative-ion mode MS sensitivity.[3] |
| Optimal Detection | LC-MS, ELSD, CAD | Fluorescence, UV, LC-MS | LC-MS/MS | Negative-ion mode LC-MS/MS[3] |
| Reaction Conditions | Alkaline pH (e.g., borate buffer, pyridine), Room Temp to moderate heat. | Alkaline pH (e.g., bicarbonate buffer), often in acetone, Room Temp to 60°C. | Optimized at elevated temperature and specific pH.[2] | Optimized conditions required. |
| Derivative Stability | Generally stable sulfonamides/sulfonates. | Stable derivatives. | Demonstrated stability through freeze/thaw cycles.[2] | Stable derivatives. |
| Considerations | Lacks UV chromophore. The resulting derivative's properties are highly dependent on the original analyte. | Can produce multiple derivatives with poly-functionalized analytes. | May require optimization for complete reaction. | Primarily for enhancing MS detection in a specific mode.[3] |
Causality Behind the Choice: Why Select 1-Pentanesulfonyl Chloride?
You would select 1-pentanesulfonyl chloride when your primary goal is to increase the retention of a polar analyte on a reversed-phase column and/or to improve its signal in a mass spectrometer without introducing a bulky aromatic group that might interfere with fragmentation patterns. The five-carbon alkyl chain provides a significant hydrophobic character to the derivative, which is often sufficient to move a polar compound out of the solvent front and into a usable retention window.
The Derivatization Mechanism: A Visual Representation
The reaction of 1-pentanesulfonyl chloride with a primary amine is a classic nucleophilic acyl substitution. The lone pair of electrons on the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a stable sulfonamide bond. A base is required to neutralize the HCl generated during the reaction.
Caption: Derivatization of a primary amine with 1-pentanesulfonyl chloride.
A Framework for Method Validation: A Step-by-Step Protocol
The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[4] This protocol is designed in accordance with the International Council on Harmonisation (ICH) Q2(R2) guidelines and United States Pharmacopeia (USP) General Chapter <1225>.[5][6]
Caption: A systematic workflow for analytical method validation.
Specificity
Objective: To demonstrate that the analytical signal is unequivocally attributable to the analyte of interest, free from interference from matrix components, impurities, or degradation products.[6]
Protocol:
-
Sample Preparation: Prepare a series of samples including:
-
Blank matrix (e.g., formulation placebo, untreated plasma).
-
Blank matrix spiked with the analyte at the target concentration.
-
Samples of known related substances and potential impurities.
-
-
Derivatization: Apply the 1-pentanesulfonyl chloride derivatization procedure to all prepared samples.
-
Analysis: Analyze the derivatized samples using the developed chromatographic method.
-
Causality & Acceptance Criteria: The peak for the derivatized analyte in the spiked sample must be absent in the blank matrix chromatogram at the same retention time. There should be adequate resolution (typically R > 2.0) between the analyte peak and any adjacent peaks from impurities or matrix components. This ensures that what you are measuring is truly your analyte and not an artifact.
Linearity and Range
Objective: To verify that the method's response is directly proportional to the analyte concentration over a specified range.
Protocol:
-
Stock Solution: Prepare a high-concentration stock solution of the analyte.
-
Calibration Standards: Prepare a minimum of five concentration levels by serial dilution of the stock solution. For an assay, the range should typically cover 80% to 120% of the target concentration.[7][8]
-
Derivatization & Analysis: Derivatize and analyze each concentration level in triplicate.
-
Causality & Acceptance Criteria: Plot the mean response versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be statistically insignificant. This demonstrates a predictable and reliable relationship between the signal and the amount of analyte, which is the foundation of accurate quantitation.
Accuracy
Objective: To determine the closeness of the measured value to the true value. This is typically assessed through recovery studies.
Protocol:
-
Spiked Samples: Prepare samples by spiking a known quantity of analyte into the blank matrix at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.
-
Derivatization & Analysis: Derivatize and analyze the spiked samples.
-
Causality & Acceptance Criteria: Calculate the percent recovery for each sample. The mean recovery should typically be within 98.0% to 102.0% for a drug substance or product assay. This test validates that the entire process—from sample preparation and derivatization to analysis—provides a result that reflects the true amount of analyte, unaffected by matrix effects.
Precision
Objective: To assess the degree of scatter among a series of measurements obtained from multiple samplings of the same homogeneous sample.
Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare a minimum of six samples at 100% of the target concentration.
-
Have one analyst perform the derivatization and analysis on the same day, using the same instrument.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.[4]
-
-
Causality & Acceptance Criteria: Calculate the Relative Standard Deviation (RSD) for the results from the repeatability and intermediate precision studies. The RSD should typically be ≤ 2%.[9] This demonstrates the method's consistency and reliability under normal laboratory variations, ensuring that results are reproducible.
Table 2: Example Data Summary for Precision Validation
| Precision Level | Analyst | Day | Instrument | n | Mean Assay (%) | RSD (%) |
| Repeatability | 1 | 1 | HPLC-01 | 6 | 99.8 | 0.85 |
| Intermediate | 2 | 2 | HPLC-02 | 6 | 100.3 | 0.91 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).[7]
Protocol:
-
Method 1 (Signal-to-Noise):
-
Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Method 2 (Calibration Curve):
-
Use the standard deviation of the y-intercepts of regression lines (σ) and the slope of the calibration curve (S).
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
-
Causality & Acceptance Criteria: These limits define the lower boundary of the method's capability. The LOQ is the lowest concentration that can be reported as a quantitative result. This is critical for applications such as impurity analysis.
Robustness
Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Protocol:
-
Parameter Variation: Identify critical method parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C, mobile phase composition ±2%).
-
Analysis: Analyze a standard solution while varying one parameter at a time.
-
Causality & Acceptance Criteria: Evaluate the effect of each variation on system suitability parameters (e.g., retention time, peak asymmetry, resolution). The system suitability criteria must still be met, demonstrating the method's reliability for routine use where minor variations are inevitable.[7]
Conclusion: A Self-Validating System for Confident Analysis
The validation of an analytical method, particularly one involving a derivatization step with a reagent like 1-pentanesulfonyl chloride, is a systematic process of evidence-building. It is not merely a regulatory hurdle but a fundamental scientific exercise that establishes trust in the generated data. By understanding the causality behind each validation parameter and meticulously executing the protocols, researchers can build a self-validating system that is specific, accurate, precise, and robust.
This guide provides a comparative and logical framework to approach this task. The selection of 1-pentanesulfonyl chloride, or any derivatizing agent, should be a deliberate choice based on a thorough understanding of its chemistry and the analytical goals. By integrating this knowledge with the rigorous principles of method validation, scientists can ensure their analytical procedures are truly fit for purpose, generating data that is both reliable and defensible.
References
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Gao, S., Zhang, Z., Wu, H., & Chen, J. (2022). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical and Biomedical Analysis, 219, 114949. [Link]
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Koval, O., Mykhailenko, O., & Pleshka, O. (2024). Phthalylglycyl chloride as a derivatization reagent for determination of urinary amino acids using ultra high-performance liquid chromatography coupled with high resolution mass spectrometry. Journal of Chromatography Open, 6, 100162. [Link]
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Song, S., et al. (2022). Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. Journal of Pharmaceutical and Biomedical Analysis, 215, 114752. [Link]
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Chaudhary, A. K. (2010). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validated Technology. [Link]
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Song, S., et al. (2022). Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. Journal of Pharmaceutical and Biomedical Analysis, 215, 114752. [Link]
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United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. USP-NF. [Link]
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European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
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SIELC Technologies. HPLC Method for Analysis of 1-Pentanesulfonic acid on Newcrom BH Column. [Link]
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Lísa, M., Cífková, E., & Holčapek, M. (2017). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry, 89(12), 6751–6758. [Link]
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Keevil, B. G., & Brooks, J. (2018). Alternative Procedure for Charged Derivatization to Enhance Detection Responses of Steroids in Electrospray Ionization-MS. Clinical Chemistry, 64(9), 1385–1387. [Link]
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United States Pharmacopeia. General Chapter <1225> Validation of Compendial Methods. [Link]
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International Council for Harmonisation. (2023). ICH Q2(R2) Validation of Analytical Procedures. [Link]
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United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. [Link]
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International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. [Link]
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Investigations of a Dog blog. (2024). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]
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European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
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ECA Academy. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
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Zheng, X., et al. (2016). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Journal of Pharmaceutical and Biomedical Analysis, 120, 255-262. [Link]
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United States Pharmacopeia. (2017). General Chapter, <1225> Validation of Compendial Procedures. USP-NF. [Link]
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Sandle, T. (2015). FDA issues revised guidance for analytical method validation. Journal of GXP Compliance. [Link]
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BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
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Negreira, N., et al. (2015). Derivatization of bisphenol A and its analogues with pyridine-3-sulfonyl chloride: Multivariate optimization and fragmentation patterns by liquid chromatography/Orbitrap mass spectrometry. Rapid Communications in Mass Spectrometry, 29(11), 1032-1042. [Link]
-
Hrynyshyn, A., et al. (2016). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC. Journal of Drug Design and Medicinal Chemistry, 2(6), 65-73. [Link]
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A Senior Application Scientist's Guide to Reproducible Derivatization: A Comparative Analysis of 1-Pentanesulfonyl Chloride
For researchers, chromatographers, and mass spectrometrists, the quest for sensitive, specific, and reproducible quantification of analytes is a constant endeavor. Many molecules of interest, particularly those containing primary and secondary amine or phenolic hydroxyl groups, lack the necessary chromophores, fluorophores, or ionizable moieties for direct analysis at low concentrations by High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). Chemical derivatization is a powerful pre-analytical tool to overcome these limitations. However, the success of any analytical method hinges on the reproducibility of each step, and the derivatization reaction is often a critical control point.
This guide provides an in-depth technical comparison of derivatization using 1-pentanesulfonyl chloride, offering insights into its performance relative to other commonly used sulfonyl chloride reagents. We will delve into the causality behind experimental choices, present comparative data, and provide a self-validating protocol to ensure the scientific integrity of your results.
The Central Role of Reproducibility in Derivatization
1-Pentanesulfonyl Chloride: A Closer Look
1-Pentanesulfonyl chloride is an aliphatic sulfonyl chloride that reacts with nucleophilic functional groups, such as primary and secondary amines and phenols, to form stable sulfonamides and sulfonate esters, respectively. The pentyl group imparts a degree of hydrophobicity to the derivative, which can be advantageous for retention and separation in reversed-phase chromatography.
Mechanism of Action
The derivatization reaction with 1-pentanesulfonyl chloride is a nucleophilic acyl substitution at the sulfonyl group. The reaction is typically carried out under basic conditions to deprotonate the analyte (e.g., an amine or phenol), thereby increasing its nucleophilicity. The lone pair of electrons on the nitrogen or oxygen atom attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group and the formation of a stable sulfonamide or sulfonate ester bond.
Caption: Step-by-step workflow for derivatization with 1-pentanesulfonyl chloride.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Derivatization Reagent: Prepare a 10 mg/mL solution of 1-pentanesulfonyl chloride in acetonitrile. This solution should be prepared fresh daily due to the reactivity of the sulfonyl chloride with trace amounts of water.
-
Analyte and Internal Standard Stock Solutions: Prepare stock solutions of your analyte(s) and internal standard in a suitable solvent at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions to cover the desired calibration range.
-
-
Sample Preparation:
-
For liquid samples (e.g., plasma, urine), perform a protein precipitation or solid-phase extraction to remove interferences.
-
Reconstitute the dried extract in a known volume of the initial mobile phase or a suitable solvent.
-
-
Derivatization Reaction:
-
To 50 µL of the sample, standard, or blank in a microcentrifuge tube, add 50 µL of the sodium bicarbonate buffer (pH 9.0).
-
Add 50 µL of the 1-pentanesulfonyl chloride derivatization reagent.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction at 60°C for 30 minutes in a thermomixer. The elevated temperature ensures a rapid and complete reaction.
-
-
Quenching the Reaction:
-
After incubation, add 10 µL of 1% formic acid to the reaction mixture to quench the excess 1-pentanesulfonyl chloride and stop the reaction. The acid will react with the remaining sulfonyl chloride and neutralize the basic buffer.
-
Vortex for 10 seconds.
-
-
Preparation for Analysis:
-
Centrifuge the mixture at 10,000 x g for 5 minutes to pellet any precipitates.
-
Transfer the supernatant to an autosampler vial for LC-MS analysis.
-
Rationale for Experimental Choices:
-
Fresh Reagent Preparation: 1-Pentanesulfonyl chloride is susceptible to hydrolysis. Preparing the derivatization reagent fresh daily minimizes the impact of degradation on the reaction efficiency and ensures consistent results.
-
Use of an Internal Standard: The inclusion of an internal standard that undergoes the derivatization reaction alongside the analyte is crucial for correcting for any variations in reaction efficiency, sample loss during preparation, and injection volume. This is a cornerstone of a self-validating system.
-
pH Control: Maintaining a basic pH is critical for the deprotonation of the amine or phenol, which is the rate-limiting step for the nucleophilic attack. Sodium bicarbonate buffer provides a stable pH environment for the reaction.
-
Temperature and Time: The incubation at 60°C for 30 minutes is optimized to drive the reaction to completion in a reasonable timeframe without causing degradation of the analyte or the derivative.
-
Quenching: Quenching the reaction with formic acid is essential to prevent the derivatization of other components in the sample matrix and to stop the reaction at a defined time point, which is critical for reproducibility.
Conclusion
The choice of a derivatizing agent is a critical decision in analytical method development. While dansyl chloride is a well-established reagent, particularly for fluorescence detection, the data suggests that aliphatic sulfonyl chlorides, such as 1-pentanesulfonyl chloride, can offer superior reproducibility, which is a key advantage for high-precision quantitative analysis. The provided protocol, with its emphasis on fresh reagent preparation, the use of an internal standard, and controlled reaction conditions, provides a robust framework for achieving highly reproducible derivatization with 1-pentanesulfonyl chloride. By understanding the principles behind the methodology and carefully controlling the experimental parameters, researchers can confidently employ this derivatization strategy to enhance the sensitivity and reliability of their analytical methods.
References
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Huang, C., Song, S., Liu, W., Parganiha, P., Zhuang, P., Lohani, S., Alwedi, E., & Ren, H. (2022). Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. Journal of Pharmaceutical and Biomedical Analysis, 215, 114752. [Link]
-
Tsong, Y. L., & Tsong, T. Y. (1983). Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin. Journal of Chromatography A, 264, 69–80. [Link]
- CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents. (n.d.).
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Roca, M., Castillo, M., Marti, P., & Marin, R. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry, 136(2), 993–999. [Link]
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Stavrou, I. P., & Zotou, A. (2018). Liquid Chromatographic Determination of Biogenic Amines in Fish Based on Pyrene Sulfonyl Chloride Pre-Column Derivatization. Food Analytical Methods, 11(11), 3128–3137. [Link]
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Dong, M. W. (2014). Development and validation of a stability-indicating RP-HPLC method for assay of betamethasone and estimation of its related compounds. Journal of Pharmaceutical and Biomedical Analysis, 98, 137–145. [Link]
- BenchChem. (2025). A Comparative Guide to HPLC Method Validation Using Acyl Chloride Derivatization Reagents. BenchChem.
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Bonfiglio, R., Pierini, M., & Coccioli, F. (2009). Development and validation of an LC-MS/MS method for determination of methanesulfonamide in human urine. Journal of Chromatography B, 877(22), 2097–2102. [Link]
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Gallart-Ayala, H., Moyano, E., & Galceran, M. T. (2022). Simultaneous Determination of Amino Acids and Biogenic Amines by Liquid Chromatography Coupled to Mass Spectrometry for Assessing Wine Quality. Foods, 11(21), 3521. [Link]
- Shah, J., & Rasul, J. (2012). Validated stability-indicating HPLC method for the separation of pindolol enantiomers and its related substances. Journal of Food and Drug Analysis, 20(4), 875–884.
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SIELC Technologies. (2018, February 16). Methanesulfonyl chloride. Retrieved from [Link]
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Zheng, X., Ruan, X., Zhou, J., Zhang, X., Ding, L., & Zheng, F. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Analytical Methods, 9(29), 4343–4350. [Link]
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Rathore, A. S. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC International. Retrieved from [Link]
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- Sigma-Aldrich. (n.d.). Derivatization and Separation of Aliphatic Amines.
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Dong, M. W., & Zhang, K. (2009). Development and validation of a stability-indicating RP-HPLC method to separate low levels of dexamethasone and other related compounds from betamethasone. Journal of Pharmaceutical and Biomedical Analysis, 50(1), 127–134. [Link]
- Reddy, G. S., Reddy, A. P., & Kumar, B. S. (2016). Development and Validation of a GC-MS with SIM Method for the Determination of Trace Levels of Methane Sulfonyl Chloride as an Impurity in Itraconazole. Journal of Analytical & Bioanalytical Techniques, 7(2).
-
MDPI. (2023). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Retrieved from [Link]
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Chen, Y., & Li, D. (2019). Review Article The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Journal of Analytical Methods in Chemistry, 2019. [Link]
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- Tsong, Y. L., & Tsong, T. Y. (1983). Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin.
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A Comparative Guide to Amine Acylation: 1-Pentanesulfonyl Chloride vs. Acyl Chlorides
A Senior Application Scientist's Perspective on Reagent Selection for Amide and Sulfonamide Synthesis
For researchers, scientists, and professionals in drug development, the choice of an acylating agent for amine modification is a critical decision that influences reaction efficiency, product stability, and ultimately, the biological activity of the target molecule. This guide provides an in-depth comparison of 1-pentanesulfonyl chloride with common acyl chlorides, namely acetyl chloride and benzoyl chloride, in their reactions with amines. We will delve into the underlying chemical principles, practical experimental considerations, and the distinct characteristics of the resulting sulfonamide and amide products.
The Electrophiles at a Glance: A Comparative Overview
At the heart of this comparison lie the electrophilic characters of the sulfur atom in 1-pentanesulfonyl chloride and the carbonyl carbon in acyl chlorides. While both are reactive towards nucleophilic attack by amines, their electronic and steric environments dictate their reactivity profiles.
| Feature | 1-Pentanesulfonyl Chloride | Acetyl Chloride | Benzoyl Chloride |
| Reactive Center | Sulfonyl Sulfur (S) | Carbonyl Carbon (C) | Carbonyl Carbon (C) |
| Structure | CH₃(CH₂)₄SO₂Cl | CH₃COCl | C₆H₅COCl |
| Reactivity | Generally lower than acyl chlorides[1] | High | Moderate |
| Product | Sulfonamide | Amide | Amide |
| Product Stability | High hydrolytic and enzymatic stability[2] | Susceptible to hydrolysis | More stable than aliphatic amides |
| Handling | Moisture sensitive; corrosive | Highly moisture sensitive; volatile; corrosive[3] | Moisture sensitive; lachrymator; corrosive[4] |
Mechanistic Divergence: Addition-Elimination vs. a Concerted-like Path
The reactions of amines with acyl chlorides and sulfonyl chlorides, while both resulting in the formation of a new nitrogen-substituent bond, proceed through distinct mechanistic pathways.
Acylation with Acyl Chlorides: The Nucleophilic Addition-Elimination Pathway
The reaction of an amine with an acyl chloride is a classic example of a nucleophilic addition-elimination reaction.[5][6] The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This is followed by the elimination of the chloride leaving group and deprotonation to yield the stable amide product.
Caption: Nucleophilic addition-elimination mechanism for amine acylation.
Sulfonylation with Sulfonyl Chlorides: A More Concerted Affair
The sulfonylation of amines with sulfonyl chlorides is generally considered to proceed through a mechanism that is more concerted in nature, although a transient intermediate may be involved. The reaction is typically faster than acylation under similar conditions, especially with less nucleophilic amines.[7] The reaction involves the nucleophilic attack of the amine on the sulfur atom, with the departure of the chloride ion.
Caption: Mechanism of amine sulfonylation.
Experimental Protocols: A Practical Guide
To illustrate the practical differences in handling and reaction conditions, we provide representative protocols for the reaction of aniline with 1-pentanesulfonyl chloride (by analogy with other sulfonyl chlorides), acetyl chloride, and benzoyl chloride.
Protocol 1: Synthesis of N-Phenylpentane-1-sulfonamide
This protocol is based on general procedures for the sulfonylation of anilines.[7]
Materials:
-
Aniline (1.0 eq)
-
1-Pentanesulfonyl chloride (1.05 eq)
-
Pyridine (1.1 eq)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve aniline in DCM in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine to the solution.
-
Add 1-pentanesulfonyl chloride dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of Acetanilide
This procedure is a standard method for the acetylation of aniline.[8][9]
Materials:
-
Aniline (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Dichloromethane (DCM)
Procedure:
-
In a fume hood, dissolve aniline and triethylamine in DCM in a round-bottom flask with a magnetic stirrer.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add acetyl chloride to the solution dropwise. A white precipitate of triethylamine hydrochloride will form.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
Monitor the reaction by TLC.
-
Filter the reaction mixture to remove the triethylamine hydrochloride.
-
Wash the filtrate with water, 1M HCl, and saturated NaHCO₃ solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.
-
Recrystallize the resulting solid from ethanol/water to obtain pure acetanilide.
Protocol 3: Synthesis of Benzanilide (Schotten-Baumann Reaction)
This classic protocol is widely used for the benzoylation of amines.[10][11]
Materials:
-
Aniline (1.0 eq)
-
Benzoyl chloride (1.1 eq)
-
10% Aqueous sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
Procedure:
-
Combine aniline and 10% aqueous NaOH solution in a flask and cool in an ice bath.
-
While stirring vigorously, add benzoyl chloride dropwise.
-
Continue stirring for 15-20 minutes after the addition is complete.
-
A white solid (benzanilide) will precipitate.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from ethanol to yield pure benzanilide.
The Resulting Products: A Tale of Two Moieties
The choice between a sulfonyl chloride and an acyl chloride extends beyond reaction kinetics and conditions; it fundamentally defines the properties of the resulting product.
Sulfonamides: The Robust Bioisostere
Sulfonamides are of immense importance in medicinal chemistry, often serving as bioisosteres for amides and carboxylic acids.[12] Their key features include:
-
Enhanced Stability: The S-N bond in sulfonamides is significantly more resistant to chemical and enzymatic hydrolysis compared to the C-N amide bond.[2][4] This imparts greater metabolic stability to drug candidates.
-
Unique Geometry: The tetrahedral geometry around the sulfur atom in sulfonamides provides a different spatial arrangement compared to the planar amide group, which can be crucial for receptor binding.
-
Hydrogen Bonding: The two sulfonyl oxygens act as strong hydrogen bond acceptors, a feature that can be exploited in drug design.
-
Acidity of N-H: The N-H proton in primary and secondary sulfonamides is more acidic than in amides, allowing for different ionization states at physiological pH.
The sulfonamide moiety is a cornerstone in a wide array of therapeutics, including antibacterial agents, diuretics, anticonvulsants, and anti-inflammatory drugs.[12][13][14]
Amides: The Versatile Building Block
The amide bond is a fundamental linkage in peptides, proteins, and numerous synthetic polymers and pharmaceuticals. While generally less stable than sulfonamides, their reactivity can be tuned:
-
Reactivity: The carbonyl group in amides can participate in various chemical transformations, making them versatile synthetic intermediates.
-
Planarity: The planar nature of the amide bond, due to resonance, imposes conformational constraints that are vital in the structure of proteins and other biomolecules.
-
Hydrogen Bonding: The amide N-H acts as a hydrogen bond donor, while the carbonyl oxygen is an acceptor.
Conclusion: A Strategic Choice for the Synthetic Chemist
The decision to use 1-pentanesulfonyl chloride versus an acyl chloride like acetyl or benzoyl chloride is a strategic one, guided by the desired properties of the final product.
-
Choose 1-Pentanesulfonyl Chloride when:
-
High metabolic stability is a primary requirement.
-
The unique geometry and hydrogen bonding capabilities of the sulfonamide group are advantageous for biological activity.
-
A more robust and less easily cleaved functional group is needed.
-
-
Choose Acetyl or Benzoyl Chloride when:
-
The classic amide linkage is desired for its established role in biological systems or as a synthetic precursor.
-
The planarity of the amide bond is a key structural feature.
-
A functional group that can be more readily hydrolyzed or transformed is required.
-
By understanding the fundamental differences in reactivity, mechanism, and product characteristics, researchers can make informed decisions in their synthetic endeavors, ultimately leading to the successful design and development of novel molecules with desired functions.
References
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- LibreTexts. (2021, August 16). Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts.
- Clark, J. (2015, January).
- Welin, E. R., Le, C. M., & Ackerman, B. K. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society, 141(14), 5963–5968.
- Adams, R., & Kobe, K. A. (1922). BENZYLANILINE. Organic Syntheses, 2, 15.
- Pordea, A., & Cremer, J. (2018). Sulfonamide as amide isostere for fine-tuning the gelation properties of physical gels.
- Reddit. (2023, July 3). Which is the stronger electrophile: aryl acyl chloride or aryl sulfonyl chloride? r/chemistry.
- Al-Ghorbani, M., & Raju, G. (2023). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry-Section B, 5(2), 130-150.
- Regis Technologies. (n.d.).
- Liu, J., & Zhang, Y. (2006). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.
- Pitre, S. P., & McTiernan, C. D. (2017). Direct sulfonylation of anilines mediated by visible light.
- Capuzzi, S. J., & Negri, A. (2019). Evaluation of Amides, Carbamates, Sulfonamides, and Ureas of 4-Prop-2-ynylidenecycloalkylamine as Potent, Selective, and Bioavailable Negative Allosteric Modulators of Metabotropic Glutamate Receptor 5. Journal of Medicinal Chemistry, 62(3), 1256-1274.
- Gyan Sanchay. (n.d.).
- Wang, Y., & Zhang, J. (2019). Kinetic Study of Reactions of Aniline and Benzoyl Chloride Using NH3 as Acid Absorbent in a Microstructured Chemical System. Industrial & Engineering Chemistry Research, 58(38), 17756-17764.
- Sigma-Aldrich. (n.d.). 1-Butanesulfonyl chloride 98%.
- Kaur, H., & Chimmiri, V. (2019). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 9(58), 33947-33971.
- National Center for Biotechnology Information. (2024). Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. PubChem.
- Li, D., & Zhao, L. (2021). Application of sulfoximines in medicinal chemistry from 2013 to 2020. European Journal of Medicinal Chemistry, 209, 112885.
- LibreTexts. (2021, July 31). 23.9: Amines as Nucleophiles. Chemistry LibreTexts.
- Darsi, S. S. P. K., & Kallur, S. B. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38.
- ResearchGate. (n.d.).
- Sciencemadness Wiki. (2024, January 8). Acetyl chloride.
- Wikipedia. (2023, December 26). Sulfonamide.
- Starkov, P., & Tamp, A. (2021). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Molecules, 26(16), 4948.
- Chemguide. (n.d.).
- Roy, B., & Sengupta, S. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-219.
- LookChem. (n.d.). Cas 62371-29-3,Pentane-1,5-di(sulfonyl chloride).
- Al-Suhaimi, K. S., & Ali, M. A. (2024). Advancements in medicinal chemistry: A comprehensive review of antibiotics, sulfonamides, β-lactams, and Azo compounds. International Journal of Chemical and Biological Sciences, 1(1), 1-10.
- RSC Publishing. (2017).
- ECHEMI. (n.d.). Aniline and benzenesulfonyl chloride.
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- ResearchGate. (2023, October 23). Advancements in medicinal chemistry: A comprehensive review of antibiotics, sulfonamides, β- lactams, and Azo compounds.
- ResearchGate. (n.d.). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents | Request PDF.
- ACS Publications. (2002). A Theoretical Investigation of Phosphonamidates and Sulfonamides as Protease Transition State Isosteres | The Journal of Organic Chemistry.
- All Bachelor. (2024, April 3).
- Vedantu. (n.d.). Reaction of aniline with acetyl chloride in the presence class 12 chemistry CBSE.
- ResearchGate. (2017, September 1).
- Save My Exams. (n.d.). A Level Chemistry Revision Notes - Acyl Chlorides.
- Organic Chemistry Portal. (n.d.). Acyl chloride synthesis.
- ResearchGate. (2019, September 17). Recent advances in the synthesis of N-acyl sulfonamides.
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A Senior Application Scientist's Guide to Purity Determination of 1-Pentanesulfonyl Chloride: A Comparative Analysis of Quantitative NMR (qNMR) and Traditional Methods
For researchers, scientists, and professionals in drug development, the precise determination of purity for reactive intermediates like 1-pentanesulfonyl chloride is not merely a quality control step; it is a cornerstone of reproducible science and robust process development. The inherent reactivity of sulfonyl chlorides, while advantageous in synthesis, presents significant challenges to traditional analytical techniques. This guide provides an in-depth, objective comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with established methods like High-Performance Liquid Chromatography (HPLC) and titrimetry for the purity assessment of 1-pentanesulfonyl chloride.
The central thesis of this guide is that qNMR, as a primary ratio method of measurement, offers a superior, self-validating system for the purity determination of reactive molecules, overcoming many of the limitations of chromatography and titration.[1][2] This is achieved through its direct proportionality between signal intensity and the number of nuclei, eliminating the need for identical reference standards of the analyte.[1][3]
The Challenge: Analyzing a Reactive Intermediate
1-Pentanesulfonyl chloride is a moisture-sensitive and reactive compound, prone to degradation.[4][5] This instability can lead to inaccurate purity assessments with methods that require prolonged analysis times or harsh conditions. For instance, in chromatographic techniques, on-column degradation can result in a false impurity profile.[6] Titrimetric methods, while simple, may lack specificity and can be influenced by the presence of other acidic or reactive impurities.[7][8]
Quantitative NMR (qNMR): A First-Principles Approach to Purity
Quantitative NMR (qNMR) has emerged as a powerful tool for determining the purity of pharmaceutical compounds and certified reference materials.[9][10][11] Its key advantage lies in the direct relationship between the integrated area of a specific resonance in the NMR spectrum and the molar concentration of the molecule containing the corresponding nuclei.[1][3] This allows for the determination of purity without the need for a chemically identical reference standard of the analyte, a significant advantage when dealing with novel or unstable compounds.[1]
The Principle of qNMR
The purity of an analyte is determined by comparing the integral of one of its characteristic signals to the integral of a signal from a certified internal standard of known purity and weight.[3][12][13] The following equation forms the basis of purity calculation in qNMR:
Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std
Where:
-
I : Integral of the signal
-
N : Number of protons giving rise to the signal
-
M : Molar mass
-
m : Mass
-
Purity : Purity of the standard
Self-Validation Through Experimental Design
A well-designed qNMR experiment is inherently self-validating. The choice of a stable, non-reactive internal standard, the use of long relaxation delays to ensure full magnetization recovery, and the selection of non-overlapping signals all contribute to the accuracy and reliability of the results.[12][14]
Experimental Workflow: qNMR Purity Determination of 1-Pentanesulfonyl Chloride
The following diagram outlines the critical steps in the qNMR analysis of 1-pentanesulfonyl chloride.
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 1-Pentanesulfonyl Chloride
As a Senior Application Scientist, I understand that meticulous handling of reactive reagents is paramount to laboratory safety and the integrity of your research. 1-Pentanesulfonyl chloride, a member of the alkanesulfonyl chloride class, is a valuable synthetic building block. However, its reactivity, particularly with nucleophiles like water, necessitates a clear and robust disposal protocol. This guide provides a step-by-step procedure for the safe neutralization and disposal of 1-pentanesulfonyl chloride, grounding each action in established chemical principles to ensure a self-validating and safe workflow.
Understanding the Inherent Risks of 1-Pentanesulfonyl Chloride
Before any handling or disposal, it is crucial to recognize the hazards associated with 1-pentanesulfonyl chloride. Like other sulfonyl chlorides, it is a corrosive and moisture-sensitive compound.[1][2][3] The primary danger stems from its vigorous, exothermic reaction with water, including ambient humidity, which is known as hydrolysis.[4]
The Chemistry of Hydrolysis: The underlying disposal strategy is the controlled hydrolysis of the sulfonyl chloride. Water or a hydroxide ion acts as a nucleophile, attacking the electrophilic sulfur atom. This leads to the displacement of the chloride ion and the formation of two acidic byproducts: 1-pentanesulfonic acid and hydrochloric acid (HCl).[4][5]
CH₃(CH₂)₄SO₂Cl + 2 H₂O → CH₃(CH₂)₄SO₃H + HCl + H₂O
This reaction can be rapid and generate significant heat and corrosive HCl gas.[4] Therefore, a controlled and carefully monitored procedure is essential to manage the reaction rate and neutralize the acidic products.
Essential Safety and Handling Precautions
Adherence to strict safety protocols is non-negotiable when working with sulfonyl chlorides.
-
Engineering Controls: All handling and disposal procedures must be conducted within a certified chemical fume hood to contain any released HCl gas.[1] Ensure that a safety shower and eyewash station are readily accessible.[1]
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required:
-
Eye Protection: Chemical safety goggles and a full-face shield.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory.
-
-
Material and Storage: Store 1-pentanesulfonyl chloride in a cool, dry, and well-ventilated area, away from water and moisture.[1][4] Keep containers tightly sealed, preferably under an inert atmosphere like nitrogen or argon.[4]
Disposal Workflow Diagram
The following diagram outlines the logical flow for the safe neutralization and disposal of 1-pentanesulfonyl chloride.
Caption: Disposal workflow for 1-pentanesulfonyl chloride.
Step-by-Step Neutralization and Disposal Protocol
This protocol is designed for the safe quenching of residual or waste 1-pentanesulfonyl chloride in a laboratory setting.
Materials:
-
1-Pentanesulfonyl chloride waste
-
A suitable aprotic solvent (e.g., Tetrahydrofuran (THF) or Acetone)
-
Aqueous sodium hydroxide (5-10% w/v) or sodium bicarbonate (saturated solution)
-
Large beaker (at least 10x the volume of the sulfonyl chloride)
-
Stir bar and magnetic stir plate
-
Ice bath
-
pH paper or pH meter
-
Appropriate hazardous waste container
Procedure:
-
Preparation:
-
Place the large beaker in an ice bath on a magnetic stir plate within a chemical fume hood. This is critical to dissipate the heat generated during the exothermic hydrolysis reaction.
-
Add a stir bar to the beaker.
-
Pour a suitable aprotic solvent, such as THF or acetone, into the beaker. The volume should be sufficient to dilute the sulfonyl chloride (e.g., ~10 parts solvent to 1 part sulfonyl chloride). The solvent helps to dissipate heat and control the reaction rate.
-
-
Addition of Sulfonyl Chloride:
-
With vigorous stirring, slowly add the 1-pentanesulfonyl chloride to the solvent using a pipette or dropping funnel. A slow, controlled addition is crucial to prevent a runaway reaction.
-
-
Controlled Hydrolysis and Neutralization:
-
Slowly and carefully add the basic solution (sodium hydroxide or sodium bicarbonate) dropwise to the stirred mixture. The base will neutralize the 1-pentanesulfonic acid and HCl as they are formed.[4] Using a base accelerates the hydrolysis compared to neutral water, ensuring complete destruction.[2]
-
Causality: The slow, dropwise addition is the most critical step. A rapid addition can cause a violent evolution of HCl gas and a dangerous temperature spike. Monitor the reaction vessel for any signs of excessive heat generation or gas evolution. If the reaction becomes too vigorous, stop the addition immediately.
-
-
Completion and pH Verification:
-
After the addition is complete, allow the mixture to stir at room temperature for at least one hour to ensure the reaction has gone to completion.
-
Check the pH of the aqueous layer using pH paper or a calibrated pH meter. The target pH is between 6 and 8. If the solution is still acidic, add more base dropwise until the desired pH is reached.
-
-
Final Disposal:
-
Once neutralized, the solution can be transferred to a properly labeled hazardous waste container.
-
The container should be labeled as "Neutralized Aqueous Waste containing 1-pentanesulfonic acid sodium salt and sodium chloride."
-
Dispose of the waste through your institution's Environmental Health and Safety (EHS) office, adhering to all local, state, and federal regulations.[6][7]
-
Waste Characterization and Management
Properly characterizing the waste stream is a legal and safety requirement.
| Parameter | Information | Rationale and Reference |
| Original Hazard | Corrosive, Water-Reactive | Reacts with water to form HCl and 1-pentanesulfonic acid.[1][4] |
| EPA Hazardous Waste Code (Untreated) | D002 (Corrosive) | Due to its inherent corrosive nature. It may also be considered D003 (Reactive) due to its reactivity with water.[8] |
| Neutralization Products | 1-Pentanesulfonic acid, sodium salt; Sodium chloride; Water | The products of controlled hydrolysis and neutralization are significantly less hazardous salts. |
| Final Waste Stream | Non-hazardous aqueous salt solution (pending local analysis) | The neutralized solution is no longer corrosive or water-reactive. However, it must be disposed of as chemical waste according to institutional policies.[6][7] |
It is the responsibility of the waste generator to ensure accurate waste characterization.[9] Always consult with your institution's EHS department for final guidance on waste stream classification and disposal procedures.
By following this detailed, safety-conscious protocol, researchers can confidently and responsibly manage waste 1-pentanesulfonyl chloride, ensuring a safe laboratory environment and full regulatory compliance.
References
-
Rogne, O. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1294. [Link]
- Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides.
-
Kevill, D. N., & Anderson, S. W. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 754–768. [Link]
-
Hazardous Waste Listings. U.S. Environmental Protection Agency. [Link]
-
Grossert, J. S., & Langler, R. F. (1977). The sulfohaloform reaction. The stepwise conversion of dialkyl sulfides into alkanesulfonyl chlorides. Canadian Journal of Chemistry, 55(3), 407-420. [Link]
-
King, J. F., & Lee, T. W. S. (1971). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 49(22), 3724-3734. [Link]
-
Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical. [Link]
-
Bentley, T. W., & Llewellyn, G. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 134-164. [Link]
-
EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency. [Link]
-
Solvents in the Workplace - How to Determine if They Are Hazardous Waste. U.S. Environmental Protection Agency. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
